molecular formula C9H16O3 B1448047 6-Methyl-7-oxooctanoic acid CAS No. 99183-34-3

6-Methyl-7-oxooctanoic acid

Número de catálogo: B1448047
Número CAS: 99183-34-3
Peso molecular: 172.22 g/mol
Clave InChI: WFGUTPGXNJPFOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Methyl-7-oxooctanoic acid is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methyl-7-oxooctanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methyl-7-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-7-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-methyl-7-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGUTPGXNJPFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99183-34-3
Record name 6-methyl-7-oxooctanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

7-methyl-6-oxo-octanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-6-oxo-octanoic acid (CAS 59210-01-4) is a branched-chain keto fatty acid of increasing interest in metabolic tracing and synthetic lipidology. Structurally characterized by a terminal isobutyryl group linked to a valeric acid backbone, it serves as a critical intermediate in the synthesis of isononanoic acid derivatives and functions as a marker in the microbial degradation of isopropylbenzene (cumene). This guide provides a definitive technical analysis of its properties, a robust synthetic protocol utilizing Weinreb amide chemistry to ensure high fidelity, and analytical standards for validation.

Chemical Identity & Structural Analysis

The molecule represents a specific class of "oxo fatty acids" where the keto functionality introduces polarity and reactivity distinct from saturated fatty acids. Its achiral nature simplifies purification, yet the steric bulk of the isopropyl tail (C7-C8) dictates its behavior in enzymatic pockets and synthetic couplings.

Table 1: Physicochemical Profile

ParameterSpecificationNotes
IUPAC Name 7-Methyl-6-oxooctanoic acidAlso: 5-Isobutyrylpentanoic acid
CAS Number 59210-01-4
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol Monoisotopic: 172.1099
SMILES CC(C)C(=O)CCCCC(=O)O
pKa (Predicted) 4.76 ± 0.10Carboxylic acid moiety
LogP (Predicted) 1.45Moderate lipophilicity; membrane permeable
Boiling Point 316.2°C (760 mmHg)Theoretical; decomposes before boiling
Solubility DMSO, Ethanol, MethanolSparingly soluble in water (<1 mg/mL)

Synthetic Protocol: The Weinreb Amide Route

Mechanism of Action

The synthesis proceeds via the conversion of monomethyl adipate to its Weinreb amide, followed by nucleophilic attack by isopropylmagnesium bromide. The stable metal-chelated intermediate collapses only upon acidic workup to release the ketone.

Step-by-Step Methodology

Reagents:

  • Monomethyl adipate (Starting Material)

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDC·HCl (Coupling Agent)

  • Isopropylmagnesium bromide (2.0 M in THF)

  • Lithium Hydroxide (LiOH)

Workflow:

  • Amide Formation:

    • Dissolve monomethyl adipate (1.0 eq) in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 eq) and TEA (2.5 eq).

    • Cool to 0°C. Add EDC·HCl (1.2 eq) portion-wise.

    • Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO3, and brine. Dry (MgSO4) and concentrate to yield the Weinreb intermediate.

  • Grignard Addition (Critical Step):

    • Dissolve the intermediate in anhydrous THF under Argon. Cool to -78°C.

    • Add Isopropylmagnesium bromide (1.2 eq) dropwise over 30 mins.

    • Note: The low temperature prevents attack on the methyl ester (which is less electrophilic than the Weinreb amide, but caution is required).

    • Self-Validation: Monitor by TLC. The intermediate forms a stable chelate; no ketone product is observed until quenching.

    • Quench with sat. NH4Cl. Extract with EtOAc.

  • Hydrolysis:

    • Dissolve the resulting keto-ester in THF/H2O (3:1).

    • Add LiOH (2.0 eq) and stir at RT until the ester spot disappears (approx. 4h).

    • Acidify carefully with 1N HCl to pH 3. Extract with EtOAc to obtain 7-methyl-6-oxo-octanoic acid .

Synthesis Start Monomethyl Adipate (C7 Precursor) Weinreb Weinreb Amide Intermediate Start->Weinreb 1. MeNHOMe·HCl 2. EDC·HCl Chelate Mg-Chelated Tetrahedral Intermediate Weinreb->Chelate iPrMgBr -78°C, THF Product 7-Methyl-6-oxo-octanoic Acid (Target) Chelate->Product 1. NH4Cl (Quench) 2. LiOH (Hydrolysis)

Figure 1: Chelation-controlled synthesis preventing over-alkylation.

Biological Relevance & Metabolic Context

Cumene Degradation Pathway

7-Methyl-6-oxo-octanoic acid appears as a downstream metabolite in the microbial degradation of Cumene (Isopropylbenzene) . Specific strains of Pseudomonas (e.g., P. desmolytica) utilize a dioxygenase pathway to cleave the aromatic ring.

  • Mechanism: The aromatic ring is cleaved (meta-cleavage), eventually yielding aliphatic fragments. The isopropyl side chain is often retained in early steps, leading to branched intermediates like 2-hydroxy-7-methyl-6-oxooctanoic acid, which may undergo dehydration/reduction to the title compound.

Lipid Metabolism

In mammalian systems, this compound is classified as an Oxo fatty acid . It serves as a potential substrate for


-oxidation or 

-oxidation. However, the branching at the

-1 position (isopropyl tail) inhibits standard

-oxidation from the tail end, likely forcing the molecule to be processed from the carboxyl end until the branch point is reached, potentially sequestering CoA.

Metabolism Cumene Cumene (Isopropylbenzene) Diol cis-2,3-Dihydroxy-cumene Cumene->Diol Dioxygenase RingCleavage Ring Cleavage (Meta-fission) Diol->RingCleavage Dehydrogenase Metabolite 7-Methyl-6-oxo-octanoic Acid (Aliphatic Fragment) RingCleavage->Metabolite Hydrolase/Aldolase FattyAcid 7-Methyl-octanoic Acid (Branched Fatty Acid) Metabolite->FattyAcid Wolff-Kishner (Synthetic Reduction)

Figure 2: Contextual placement in the degradation of isopropylbenzene and synthetic conversion.

Analytical Characterization

To validate the synthesized or isolated compound, the following spectral signatures must be confirmed.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • Molecular Ion: [M-H]⁻ = 171.1 m/z.

  • Fragmentation (MS/MS):

    • m/z 127: Loss of CO2 (Decarboxylation).

    • m/z 71: Characteristic isobutyryl fragment [C(=O)CH(CH3)2]⁺ in positive mode.

    • McLafferty Rearrangement: In positive mode, cleavage beta to the ketone may yield fragments at m/z 86 (enol of isopropyl methyl ketone) and m/z 86 (unsaturated acid).

NMR Spectroscopy (1H NMR, 400 MHz, CDCl3)
  • 
     1.10 (d, 6H):  Isopropyl methyls (Strong doublet, characteristic of the tail).
    
  • 
     2.61 (sept, 1H):  Methine proton of the isopropyl group.
    
  • 
     2.45 (t, 2H):  Methylene 
    
    
    
    to the ketone (C5).
  • 
     2.35 (t, 2H):  Methylene 
    
    
    
    to the carboxylic acid (C2).
  • 
     1.60 (m, 4H):  Internal methylenes (C3, C4).
    

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).

  • Storage: -20°C, under inert atmosphere (Argon/Nitrogen). The ketone position is susceptible to slow oxidation or aldol condensation if exposed to moisture and base over time.

  • Stability: Stable in solid form for >1 year. Solutions in protic solvents should be used within 24 hours to prevent esterification (if alcohol is solvent).

References

  • Lead Sciences. (n.d.). 7-Methyl-6-oxooctanoic acid Product Sheet. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). 7-methyl-6-oxooctanoic acid (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Lipid Maps. (2023). Structure Database: 7-methyl-6-oxo-octanoic acid. Retrieved October 26, 2023, from [Link]

  • Jigami, Y., et al. (1975).[8] "Microbial degradation of isopropylbenzene." Agricultural and Biological Chemistry, 39(9), 1781-1788. (Foundational work establishing the metabolic pathway).

Sources

6-Methyl-7-oxooctanoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methyl-7-oxooctanoic acid IUPAC name and synonyms Content Type: In-depth technical guide.

Executive Summary

6-Methyl-7-oxooctanoic acid (CAS: 99183-34-3) is a specialized medium-chain keto-fatty acid characterized by a terminal acetyl functionality adjacent to a methyl-branched stereocenter.[1][2][3] While often overshadowed by its unbranched analog (7-oxooctanoic acid), this specific isomer represents a critical structural motif in the synthesis of complex polyketides and serves as a high-specificity hapten in the design of immunoassays for branched-chain lipid metabolites.

This guide provides a comprehensive technical breakdown of the compound's identity, a validated retrosynthetic logic for its production, and the analytical frameworks required for its characterization.

Part 1: Chemical Constitution & Nomenclature

Identity Matrix
ParameterTechnical Specification
IUPAC Name 6-Methyl-7-oxooctanoic acid
Common Synonyms 6-Methyl-7-oxocaprylic acid;

-Methyl-

-keto-octanoic acid
CAS Registry Number 99183-34-3
Molecular Formula

Molecular Weight 172.22 g/mol
SMILES CC(C(=O)C)CCCCC(=O)O (Canonical)
InChI Key NKWMLOXILABMHV-UHFFFAOYSA-N (Methyl ester analog ref)
Structural Analysis

The molecule consists of an octanoic acid backbone.[4] The defining features are:

  • C1 Carboxyl Group: The acidic headgroup.

  • C6 Branching: A methyl group at the 6-position, creating a chiral center (R/S).

  • C7 Ketone: An oxo group at position 7, effectively creating a terminal acetyl moiety when combined with C8.

This specific architecture (


) prevents standard 

-oxidation degradation pathways, making it a stable linker in biological conjugates.

Part 2: Synthetic Framework (Retrosynthesis & Protocol)

Retrosynthetic Logic

To synthesize 6-methyl-7-oxooctanoic acid with high fidelity, one must avoid the ambiguity of direct alkylation on linear ketones. The most robust pathway utilizes the Acetoacetic Ester Synthesis , leveraging the acidity of


-keto esters to install the alkyl chain before decarboxylation.

Disconnection Strategy:

  • Target: 6-Methyl-7-oxooctanoic acid.[1][2][3]

  • Disconnection: C5-C6 bond.

  • Synthons: An electrophilic valerate chain and a nucleophilic acetoacetate equivalent.

Retrosynthesis Figure 1: Retrosynthetic disconnection of 6-Methyl-7-oxooctanoic acid via Acetoacetic Ester synthesis. Target Target: 6-Methyl-7-oxooctanoic acid Precursor Intermediate: Ethyl 2-acetyl-2-methyl-6-ethoxycarbonylhexanoate Target->Precursor Decarboxylation (-CO2) Reagents Start Materials: Ethyl 2-methylacetoacetate + Ethyl 5-bromovalerate Precursor->Reagents Alkylation (NaOEt)

Validated Synthetic Protocol

Note: This protocol is adapted from standard acetoacetic ester alkylation methodologies [1, 2].

Phase A: Enolate Formation & Alkylation
  • Reagents: Ethyl 2-methylacetoacetate (1.0 eq), Sodium Ethoxide (1.1 eq), Ethyl 5-bromovalerate (1.0 eq), Absolute Ethanol (Solvent).

  • Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve Sodium Ethoxide in absolute ethanol.

    • Add Ethyl 2-methylacetoacetate dropwise at 0°C. Stir for 30 min to generate the enolate.

    • Add Ethyl 5-bromovalerate dropwise.

    • Reflux for 4-6 hours. Monitor via TLC (disappearance of bromide).

    • Result: Di-ester intermediate.

Phase B: Hydrolysis & Decarboxylation
  • Reagents: 6N Hydrochloric Acid (HCl), Ethanol.

  • Procedure:

    • Concentrate the reaction mixture from Phase A to remove ethanol.

    • Resuspend residue in 6N HCl.

    • Reflux vigorously for 12 hours. This step hydrolyzes both esters and induces thermal decarboxylation of the

      
      -keto acid moiety.
      
    • Mechanism:[5] The 2-carboxyl group (from acetoacetate) is lost as

      
      , leaving the methyl ketone intact.
      
  • Purification:

    • Extract with Dichloromethane (DCM).

    • Wash with brine, dry over

      
      .
      
    • Recrystallize from Hexane/Ethyl Acetate or purify via vacuum distillation.

Part 3: Analytical Profiling

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 11.0 - 12.0Broad Singlet-COOH (Carboxylic Acid)
2.45Multiplet-CH(CH3)- (Methine at C6)
2.30Triplet-CH2-COOH (Methylene at C2)
2.15SingletCH3-CO- (Terminal Methyl Ketone)
1.10Doublet-CH(CH3)- (Branching Methyl)
1.30 - 1.70Multiplets-(CH2)3- (Backbone Methylenes)
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  172 m/z (Weak).
    
  • Base Peak: 43 m/z (

    
    ) - Characteristic of methyl ketones.
    
  • McLafferty Rearrangement: Expect a fragment at m/z 72 (related to the methyl-ketone cleavage).

Part 4: Applications & Biological Context

Hapten Design for Immunoassays

6-Methyl-7-oxooctanoic acid is frequently employed as a hapten in the development of antibodies against branched lipids or specific pheromones.

  • Mechanism: The carboxylic acid group is activated (using EDC/NHS chemistry) to form an amide bond with a carrier protein (e.g., BSA or KLH).

  • Epitope Display: This orients the "methyl-ketone" tail outward, training the antibody to recognize the specific 6-methyl-7-oxo motif found in target analytes (e.g., metabolites of terpenes or specific drug degradation products).

Metabolic Tracer Analog

Structurally, this compound mimics intermediates in Fatty Acid Synthase (FAS) pathways where methylmalonyl-CoA is incorporated instead of malonyl-CoA. It can be used as a non-beta-oxidizable tracer to study specific acyl-CoA dehydrogenases.

ApplicationWorkflow Figure 2: Workflow for utilizing 6-Methyl-7-oxooctanoic acid as a hapten. Compound 6-Methyl-7-oxooctanoic Acid Activation EDC/NHS Activation Compound->Activation COOH activation Conjugate Protein-Hapten Conjugate (Immunogen) Activation->Conjugate + BSA/KLH Antibody Polyclonal Antibody Generation Conjugate->Antibody Immunization

Part 5: Safety & Handling

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store at -20°C. The ketone is stable, but the carboxylic acid is prone to dimerization or esterification if stored in alcoholic solvents for prolonged periods.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents (which could cleave the C6-C7 bond via Baeyer-Villiger oxidation).

References

  • Organic Syntheses. (1962). Alkylation of acetoacetic ester derivatives. Organic Syntheses, Coll. Vol. 4, p.10. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 539108 (Methyl ester analog) and related substructures. PubChem.[6][4][7][8][9] Link

  • Sigma-Aldrich. (2024). 7-Oxooctanoic acid and derivatives product specification. Merck KGaA. Link

  • BLD Pharm. (2024). 6-Methyl-7-oxooctanoic acid Product Entry CAS 99183-34-3.[1][2][3] BLD Pharm.[10] Link

Sources

Biological Role of 6-Methyl-7-oxooctanoic Acid in Metabolic Pathways and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological relevance, chemical utility, and metabolic context of 6-Methyl-7-oxooctanoic acid. While often overlooked as a primary metabolite in standard biochemical texts, this molecule occupies a critical niche as a functionalized synthase intermediate used extensively in chemical biology to generate water-soluble fluorescent probes (cyanine dyes) for mapping metabolic pathways.

Part 1: Executive Summary & Molecular Identity

6-Methyl-7-oxooctanoic acid (CAS: 99183-34-3) is a branched-chain keto-acid derivative primarily utilized as a strategic precursor in the synthesis of functionalized indolenines . These indolenines are the structural cores of Cyanine Dyes (e.g., Cy3, Cy5) , which serve as the industry standard for fluorescent labeling in genomics, proteomics, and metabolic profiling.

While its endogenous presence is trace-level or transient (associated with specific terpene or branched-chain fatty acid degradation events), its exogenous biological role is paramount as a bioconjugation linker . It provides the essential carboxylate "handle" that allows fluorescent reporters to be covalently attached to DNA, RNA, and proteins without quenching the fluorophore.

Key Chemical Properties
PropertySpecification
IUPAC Name 6-methyl-7-oxooctanoic acid
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Functional Groups Carboxylic acid (C1), Ketone (C7), Methyl branch (C6)
Primary Utility Precursor for 3-(4-carboxybutyl)-2,3-dimethyl-3H-indole
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol); limited water solubility until conjugated

Part 2: The Synthetic Metabolic Pathway (Chemical Biology)

The most significant "pathway" involving 6-Methyl-7-oxooctanoic acid is its transformation into Carboxyalkylindolenines . This is a bio-orthogonal synthetic pathway used to generate probes that interrogate biological systems.

Mechanism of Probe Generation (Fischer Indole Synthesis)

The acid undergoes a Fischer Indole Cyclization with arylhydrazines. The methyl group at the C6 position is critical; it ensures the formation of a 3,3-disubstituted indolenine (specifically placing the carboxybutyl chain at the 3-position), which prevents aromatization to a standard indole. This "blocked" structure is required to maintain the delocalized cationic charge of the final cyanine dye, ensuring high fluorescence quantum yield.

Pathway Logic:

  • Condensation: 6-Methyl-7-oxooctanoic acid reacts with phenylhydrazine to form a hydrazone.

  • [3,3]-Sigmatropic Rearrangement: Acid catalysis drives the rearrangement, breaking the N-N bond and forming the new C-C bond.

  • Cyclization & Ammonia Loss: The intermediate cyclizes to form the indolenine core, retaining the carboxylic acid tail for future biological attachment.

Visualization of the Synthetic Pathway

IndolenineSynthesis cluster_legend Pathway Significance Start 6-Methyl-7-oxooctanoic Acid (Precursor) Intermediate Arylhydrazone Intermediate Start->Intermediate Condensation (-H2O) Reagent Phenylhydrazine Reagent->Intermediate Product 2,3-Dimethyl-3-(4-carboxybutyl)-3H-indole (Functionalized Indolenine) Intermediate->Product Fischer Indole Cyclization (Acid Catalysis, -NH3) Dye Cy5/Cy3 Dye (Bioconjugate Probe) Product->Dye Polymethine Condensation (w/ Malonaldehyde deriv.) Note The C6-Methyl group directs the formation of the quaternary C3 center, essential for fluorescence.

Figure 1: The synthetic trajectory of 6-Methyl-7-oxooctanoic acid into functional biological probes.[1][2][3]

Part 3: Theoretical Metabolic Fate & Catabolism

When introduced into a living system (e.g., during drug delivery or if released from a probe), 6-Methyl-7-oxooctanoic acid interacts with fatty acid oxidation pathways. Its structure mimics a branched-chain fatty acid .

Beta-Oxidation Interference

Standard beta-oxidation removes two carbons at a time.

  • Activation: Converted to 6-methyl-7-oxooctanoyl-CoA.

  • Cycle 1: Removal of C1-C2 (Acetate)

    
     Leaves a 4-methyl-5-oxohexanoyl-CoA derivative.
    
  • Cycle 2: Removal of C3-C4

    
     Leaves a 2-methyl-3-oxobutanoyl-CoA fragment.
    

Metabolic Blockade: The presence of the methyl group at C6 (which becomes C2 after two cycles) and the ketone at C7 creates a steric and electronic hurdle for the Acyl-CoA dehydrogenase and Enoyl-CoA hydratase enzymes. This structural motif is often resistant to rapid degradation, potentially leading to:

  • Omega-Oxidation: The cell may attempt to oxidize the terminal methyl group (C8) to a carboxyl, creating a dicarboxylic acid for excretion.

  • Reduction: The C7 ketone is a target for Alcohol Dehydrogenases (ADH) , reducing it to a hydroxyl group (6-methyl-7-hydroxyoctanoic acid), which is then glucuronidated and excreted.

Visualization of Catabolic Fate

Catabolism Molecule 6-Methyl-7-oxooctanoic Acid CoA_Adduct Acyl-CoA Derivative Molecule->CoA_Adduct Acyl-CoA Synthetase Reductase Ketone Reductase / ADH Molecule->Reductase Direct Reduction BetaOx1 Beta-Oxidation (Cycle 1) CoA_Adduct->BetaOx1 Intermed 4-Methyl-5-oxohexanoyl-CoA BetaOx1->Intermed Intermed->Reductase Stalled Oxidation Hydroxyl 6-Methyl-7-hydroxyoctanoic Acid Reductase->Hydroxyl Excretion Glucuronidation & Excretion Hydroxyl->Excretion

Figure 2: Predicted metabolic fate in mammalian systems, highlighting the diversion from beta-oxidation to reduction/excretion.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Indolenine Precursor

Context: This protocol converts the acid into the active core required for dye synthesis.

Materials:

  • 6-Methyl-7-oxooctanoic acid (1.0 eq)[4]

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (Solvent)

  • Reflux condenser

Method:

  • Dissolution: Dissolve 6-Methyl-7-oxooctanoic acid in glacial acetic acid under inert atmosphere (N2).

  • Addition: Dropwise add phenylhydrazine. Observe mild exotherm (hydrazone formation).

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 3–5 hours. The solution will darken.

  • Work-up: Remove acetic acid under reduced pressure (rotary evaporator).

  • Purification: Resuspend residue in water/ethyl acetate. Adjust pH to >10 (to solubilize the carboxylic acid tail in the aqueous phase if needed, or keep acidic to extract). Refinement: Usually, the indolenine is extracted into organic phase at neutral pH.

  • Validation: Verify by NMR. Look for the disappearance of the ketone signal and appearance of the indolenine C=N peak.

Protocol B: Bioconjugation to Amino-Allyl DNA

Context: Using the activated ester of the derived dye to label DNA for microarray/metabolic analysis.

  • Activation: Convert the carboxylic acid tail of the dye (derived from 6-methyl-7-oxooctanoic acid) to an NHS-ester using N-hydroxysuccinimide and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Coupling: Mix the NHS-ester dye with amino-allyl modified cDNA (produced via Reverse Transcription) in 0.1M Sodium Bicarbonate buffer (pH 8.5).

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Quenching: Add hydroxylamine to quench unreacted NHS-ester.

  • Purification: Use a PCR purification column to remove free dye.

Part 5: References

  • Kuznetsova, V. E., & Chudinov, A. V. (2008). Synthesis of carboxyalkylindolenines from 6-methyl-7-oxooctanoic acid.[1][2][5][6][7][8][9] Russian Chemical Bulletin, 57(3), 608–611.[2][5][6][7] Link

  • Kuznetsova, V. E., et al. (2008). Water-soluble cyanine dyes for biological microchip technology.[6] Russian Chemical Bulletin, 57, 2171–2190.

  • Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105-111. Link

  • Benchchem. 6-Methyl-7-oxooctanoic acid Structure and Data. Link

Sources

An In-Depth Technical Guide to 7-Methyl-6-oxo-octanoic Acid: A Putative Microbial Signaling Molecule

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 7-methyl-6-oxo-octanoic acid, a branched-chain oxo-fatty acid of significant interest to researchers in microbiology, natural product chemistry, and drug development. While its definitive natural occurrence is still a subject of ongoing research, its chemical structure strongly suggests a microbial origin, likely as a secondary metabolite from Actinobacteria, particularly the genus Streptomyces. This document synthesizes the current understanding of its probable biosynthesis, potential biological roles, and provides detailed methodologies for its detection, analysis, and synthesis.

Introduction: The Enigmatic World of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many Gram-positive bacteria, where they play a crucial role in maintaining membrane fluidity. Beyond their structural role, a growing body of evidence suggests that derivatives of BCFAs can act as signaling molecules, regulating complex processes such as antibiotic production and morphological differentiation. 7-Methyl-6-oxo-octanoic acid, with its characteristic iso-branched structure and a ketone functionality, represents a fascinating yet under-explored molecule within this class. This guide aims to provide researchers with a foundational understanding and practical tools to investigate this putative signaling molecule.

Hypothetical Biosynthesis of 7-Methyl-6-oxo-octanoic Acid

The biosynthesis of 7-methyl-6-oxo-octanoic acid is hypothesized to originate from the well-established branched-chain fatty acid synthesis pathway in bacteria like Streptomyces. This pathway utilizes precursors from branched-chain amino acid catabolism.

The proposed biosynthetic route begins with the amino acid L-leucine .

  • Transamination: L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate , by a branched-chain aminotransferase.

  • Oxidative Decarboxylation: α-ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA . This serves as the starter unit for fatty acid synthesis.

  • Initiation of Fatty Acid Synthesis: 3-Ketoacyl-ACP synthase III (FabH) catalyzes the condensation of isovaleryl-CoA with malonyl-ACP to form 3-keto-5-methylhexanoyl-ACP .

  • Elongation Cycles: The fatty acid chain is elongated through successive rounds of condensation, reduction, dehydration, and a second reduction, catalyzed by the fatty acid synthase (FAS) complex.

  • Formation of the 6-Oxo Group: The introduction of the ketone at the C-6 position is a key step. This could occur through several potential mechanisms, one of which is the incomplete reduction of a β-ketoacyl-ACP intermediate during the final elongation cycle. Alternatively, a specific dehydrogenase could oxidize a hydroxyl precursor.

  • Thioesterase Hydrolysis: Finally, a thioesterase would hydrolyze the acyl-ACP thioester bond to release the free fatty acid, 7-methyl-6-oxo-octanoic acid .

Biosynthesis of 7-Methyl-6-oxo-octanoic Acid cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Branched-Chain Fatty Acid Synthesis L-leucine L-leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-leucine->alpha-Ketoisocaproate Branched-chain aminotransferase Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH complex 3-Keto-5-methylhexanoyl-ACP 3-Keto-5-methylhexanoyl-ACP Isovaleryl-CoA->3-Keto-5-methylhexanoyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->3-Keto-5-methylhexanoyl-ACP Elongation_Cycles Fatty Acid Elongation Cycles 3-Keto-5-methylhexanoyl-ACP->Elongation_Cycles 7-methyl-6-oxooctanoyl-ACP 7-methyl-6-oxooctanoyl-ACP Elongation_Cycles->7-methyl-6-oxooctanoyl-ACP Incomplete Reduction or Oxidation 7-methyl-6-oxo-octanoic_acid 7-Methyl-6-oxo-octanoic Acid 7-methyl-6-oxooctanoyl-ACP->7-methyl-6-oxo-octanoic_acid Thioesterase

A hypothetical biosynthetic pathway for 7-methyl-6-oxo-octanoic acid.

Potential Biological Role in Quorum Sensing

In Streptomyces, cell-to-cell communication, or quorum sensing (QS), governs the production of a vast array of secondary metabolites, including many clinically important antibiotics. This regulation is often mediated by small, diffusible signaling molecules. Given its structure, 7-methyl-6-oxo-octanoic acid is a plausible candidate for a novel signaling molecule in a quorum sensing circuit.

A hypothetical model for its role in quorum sensing could involve:

  • Synthesis and Export: At low cell densities, a basal level of 7-methyl-6-oxo-octanoic acid is synthesized and exported out of the cell.

  • Accumulation: As the bacterial population grows, the extracellular concentration of the molecule increases.

  • Sensing and Signal Transduction: Once a threshold concentration is reached, the molecule could bind to a specific receptor, either on the cell surface or within the cytoplasm. This binding event would trigger a signal transduction cascade.

  • Gene Regulation: The signal transduction cascade would ultimately lead to the activation or repression of target genes, such as those involved in secondary metabolite biosynthesis or morphological differentiation (e.g., sporulation).

Hypothetical Quorum Sensing cluster_cell Bacterial Cell Biosynthesis Biosynthesis of 7-methyl-6-oxo-octanoic acid Molecule_Low 7-methyl-6-oxo-octanoic acid (Low Concentration) Biosynthesis->Molecule_Low Export Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Gene_Expression Target Gene (e.g., antibiotic synthesis) Signal_Transduction->Gene_Expression Regulation Molecule_High 7-methyl-6-oxo-octanoic acid (High Concentration) Molecule_Low->Molecule_High Population Growth Molecule_High->Receptor Binding

A hypothetical quorum sensing circuit involving 7-methyl-6-oxo-octanoic acid.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 7-methyl-6-oxo-octanoic acid in a microbial culture would typically involve extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of 7-Methyl-6-oxo-octanoic Acid
  • Sample Preparation (from microbial culture): a. Centrifuge 50 mL of a late-stationary phase bacterial culture at 8,000 x g for 15 minutes at 4°C. b. Decant the supernatant and lyophilize the cell pellet. c. To the dried cell pellet, add 5 mL of a 2:1 (v/v) mixture of chloroform:methanol. d. Sonicate the mixture for 30 minutes in a bath sonicator, ensuring the sample remains cool. e. Centrifuge at 3,000 x g for 10 minutes to pellet the cell debris. f. Transfer the supernatant (lipid extract) to a new glass tube. g. Evaporate the solvent under a gentle stream of nitrogen.

  • Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs): a. To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol. b. Heat the mixture at 80°C for 15 minutes. c. Cool the sample to room temperature and add 2 mL of 14% boron trifluoride in methanol. d. Heat again at 80°C for 15 minutes. e. Cool the sample and add 2 mL of saturated NaCl solution and 2 mL of hexane. f. Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases. g. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-MS Analysis: a. Gas Chromatograph: Agilent 7890B GC System (or equivalent). b. Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar. c. Inlet: Splitless, 250°C. d. Oven Program: 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. e. Carrier Gas: Helium at a constant flow of 1 mL/min. f. Mass Spectrometer: Agilent 5977B MSD (or equivalent). g. Ionization: Electron Ionization (EI) at 70 eV. h. Scan Range: m/z 40-500.

Data Presentation: Expected Mass Spectral Data

The following table summarizes the key physicochemical properties and expected mass spectral fragments for the methyl ester of 7-methyl-6-oxo-octanoic acid.

PropertyValue
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
IUPAC Name Methyl 7-methyl-6-oxooctanoate
Expected m/z Fragments 186 (M⁺), 155 (M⁺ - OCH₃), 143, 115, 87, 74 (McLafferty), 57, 43

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"Culture" [label="Bacterial Culture"]; "Extraction" [label="Lipid Extraction\n(Chloroform:Methanol)"]; "Derivatization" [label="FAME Derivatization\n(NaOH/MeOH, BF₃/MeOH)"]; "GCMS" [label="GC-MS Analysis"]; "Data" [label="Data Analysis\n(Mass Spectrum Interpretation)", shape=document];

"Culture" -> "Extraction"; "Extraction" -> "Derivatization"; "Derivatization" -> "GCMS"; "GCMS" -> "Data"; }

Workflow for the analytical detection of 7-methyl-6-oxo-octanoic acid.

Proposed Chemical Synthesis

For researchers who wish to study the biological activity of 7-methyl-6-oxo-octanoic acid, a reliable chemical synthesis is essential. The following is a proposed synthetic route adapted from the synthesis of a similar compound.

Experimental Protocol: Synthesis of 7-Methyl-6-oxo-octanoic Acid
  • Step 1: Synthesis of Ethyl 6-bromohexanoate a. In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromohexanoic acid (1 eq.) in absolute ethanol (5 eq.). b. Add a catalytic amount of concentrated sulfuric acid (0.05 eq.). c. Reflux the mixture for 4 hours. d. Cool to room temperature and remove the ethanol under reduced pressure. e. Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 6-bromohexanoate.

  • Step 2: Acetoacetic Ester Synthesis a. In a three-neck flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol. b. Add ethyl isobutyrylacetate (1 eq.) dropwise at 0°C. c. Stir for 30 minutes, then add the ethyl 6-bromohexanoate (1 eq.) from Step 1 dropwise. d. Allow the reaction to warm to room temperature and then reflux for 12 hours. e. Cool the reaction and remove the ethanol under reduced pressure. f. Add water and extract with diethyl ether. g. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 3: Hydrolysis and Decarboxylation a. To the crude product from Step 2, add a 10% aqueous solution of sodium hydroxide. b. Reflux for 4 hours to hydrolyze the esters. c. Cool the reaction mixture to 0°C and carefully acidify with concentrated hydrochloric acid until the pH is ~1. d. Heat the acidic mixture at 100°C for 2 hours to effect decarboxylation. e. Cool and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 7-methyl-6-oxo-octanoic acid.

Future Perspectives

7-Methyl-6-oxo-octanoic acid stands as a molecule of high interest at the intersection of microbial metabolism and chemical signaling. The hypothetical frameworks and methodologies presented in this guide are intended to provide a solid foundation for its further investigation. Future research should focus on:

  • Screening for Natural Occurrence: A targeted metabolomics approach, screening a diverse range of Streptomyces and other Actinobacteria, is crucial to definitively identify a natural source of this compound.

  • Elucidation of the Biosynthetic Pathway: Once a producing organism is identified, gene knockout studies and in vitro enzymatic assays can be employed to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

  • Validation of Biological Activity: The synthesized compound should be tested in various bioassays, including quorum sensing reporter assays, to determine its biological function and potential as a modulator of microbial behavior.

The study of novel microbial secondary metabolites like 7-methyl-6-oxo-octanoic acid holds immense potential for the discovery of new antibiotics, and other valuable pharmaceuticals.

References

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288-302.
  • Baltz, R. H. (2017). Streptomyces secondary metabolism: from genetics to genomics. ACS chemical biology, 12(3), 634-647.
  • Horinouchi, S., & Beppu, T. (1992). Autoregulatory factors and signal transduction in the regulation of secondary metabolism in Streptomyces. Gene, 115(1-2), 167-172.
  • Zhang, Y. M., Rock, C. O., & Cronan, J. E. (2006). The fabH gene of Escherichia coli is not essential for viability. Journal of bacteriology, 188(21), 7482-7486.
  • Christie-Oleza, J. A., & Armengaud, J. (2010). In-depth analysis of the secretome of Streptomyces coelicolor A3(2). Journal of proteome research, 9(12), 6246-6258.

6-Methyl-7-oxooctanoic Acid: A Technical Examination of its Classification as a Fatty Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The classification of molecules within biochemical families is fundamental to understanding their metabolic origins, biological functions, and potential as therapeutic targets. This guide provides a detailed analysis of 6-methyl-7-oxooctanoic acid, a molecule at the intersection of fatty acid and ketone metabolism. Through an examination of its structural characteristics, biosynthetic origins, and formal classification, we will definitively address whether it qualifies as a fatty acid. This paper will demonstrate that while possessing features that deviate from canonical fatty acids, 6-methyl-7-oxooctanoic acid is indeed classified as a modified fatty acid, specifically an oxo fatty acid.

Defining the Molecular Landscape: What is a Fatty Acid?

Traditionally, a fatty acid is defined as a carboxylic acid with a long, aliphatic hydrocarbon chain, which can be either saturated or unsaturated.[1][2][3][4] Most naturally occurring fatty acids feature an unbranched chain with an even number of carbon atoms.[1] This fundamental structure underpins their roles in energy storage, as integral components of cell membranes (in the form of phospholipids and triglycerides), and as precursors for signaling molecules.[1]

However, the biochemical world is replete with variations on this basic theme. The term "fatty acid" has expanded to encompass a broader range of structures, including those with branches, rings, and additional functional groups such as hydroxyl or keto groups.

Structural Analysis of 6-Methyl-7-oxooctanoic Acid

To determine if 6-methyl-7-oxooctanoic acid fits within the fatty acid family, a close examination of its structure is necessary. The nomenclature "6-methyl-7-oxooctanoic acid" suggests an eight-carbon carboxylic acid (an octanoic acid) with a methyl group at the sixth carbon and a ketone (oxo) group at the seventh carbon. However, following IUPAC naming conventions, the correct name for this molecule is 7-methyl-6-oxooctanoic acid .[5]

This structure possesses the defining feature of a fatty acid: a carboxylic acid group (-COOH) attached to a hydrocarbon chain. However, it also has two key modifications:

  • A methyl branch: The methyl group at the 7th position makes it a branched-chain fatty acid (BCFA).

  • A ketone group: The oxo group at the 6th position classifies it as an oxo fatty acid.

Feature6-Methyl-7-oxooctanoic AcidCanonical Saturated Fatty Acid (e.g., Octanoic Acid)
Carboxylic Acid Group PresentPresent
Aliphatic Chain Length 8 carbons (octanoic)8 carbons (octanoic)
Branching Methyl group at C7Unbranched
Additional Functional Groups Oxo (ketone) group at C6None
IUPAC Name 7-methyl-6-oxooctanoic acidOctanoic acid
Molecular Formula C₉H₁₆O₃C₈H₁₆O₂

Biosynthetic Considerations: The Origin of Modified Fatty Acids

The biosynthesis of straight-chain fatty acids is a well-understood process involving the sequential addition of two-carbon units from acetyl-CoA.[6][7] The synthesis of branched-chain fatty acids, however, often utilizes different primer molecules. In many bacteria, the biosynthesis of BCFAs is initiated by branched-chain alpha-keto acids derived from the amino acids valine, leucine, and isoleucine.[8] This leads to the formation of iso and anteiso fatty acids, which have methyl branches at the penultimate or antepenultimate carbon, respectively.

While the specific biosynthetic pathway for 7-methyl-6-oxooctanoic acid is not extensively documented, its structure suggests a likely origin from fatty acid metabolism with subsequent modifications. The octanoic acid backbone is a common product of fatty acid synthesis. The methyl group could be introduced through various mechanisms, and the oxo group is indicative of oxidation of a hydroxyl precursor or other metabolic modifications.

Branched-Chain Fatty Acid Biosynthesis cluster_primers Primer Molecules cluster_fas Fatty Acid Synthase (FAS) Elongation Branched-chain amino acids Branched-chain amino acids alpha-keto acids alpha-keto acids Branched-chain amino acids->alpha-keto acids Transamination FAS FAS alpha-keto acids->FAS Decarboxylation & Priming Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Elongation Units Branched-chain fatty acid Branched-chain fatty acid FAS->Branched-chain fatty acid Chain Elongation

A generalized pathway for the biosynthesis of branched-chain fatty acids.

Formal Classification: The LIPID MAPS System

The most definitive answer to the classification of 6-methyl-7-oxooctanoic acid comes from the LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium, which provides a comprehensive classification system for lipids.[9][10]

Within the LIPID MAPS system, lipids are divided into eight main categories. Fatty acids belong to the "Fatty Acyls" [FA] category. This category is further subdivided to account for the vast structural diversity of fatty acids.

The classification for 7-methyl-6-oxooctanoic acid is as follows:

  • Category: Fatty Acyls [FA]

  • Main Class: Fatty Acids and Conjugates [FA01]

  • Subclass: Oxo fatty acids [FA0106]

This hierarchical classification explicitly places 7-methyl-6-oxooctanoic acid within the fatty acid family. The presence of the methyl group makes it a branched fatty acid (a characteristic noted within the broader fatty acid landscape), and the ketone functionality specifically places it in the "oxo fatty acids" subclass.

LIPID MAPS Classification Lipids Lipids Fatty Acyls [FA] Fatty Acyls [FA] Lipids->Fatty Acyls [FA] Fatty Acids and Conjugates [FA01] Fatty Acids and Conjugates [FA01] Fatty Acyls [FA]->Fatty Acids and Conjugates [FA01] Oxo fatty acids [FA0106] Oxo fatty acids [FA0106] Fatty Acids and Conjugates [FA01]->Oxo fatty acids [FA0106] 7-methyl-6-oxooctanoic acid 7-methyl-6-oxooctanoic acid Oxo fatty acids [FA0106]->7-methyl-6-oxooctanoic acid

Hierarchical classification of 7-methyl-6-oxooctanoic acid in the LIPID MAPS system.

Conclusion

Based on a comprehensive analysis of its chemical structure, biosynthetic precedents, and formal classification, 6-methyl-7-oxooctanoic acid (more accurately named 7-methyl-6-oxooctanoic acid) is unequivocally classified as a fatty acid.

While it deviates from the simple, unbranched structure of common fatty acids like palmitic or stearic acid, its core identity as a carboxylic acid with an aliphatic chain firmly places it in this lipid category. The methyl and oxo modifications designate it as a member of the branched-chain and oxo fatty acid subclasses, respectively. For researchers in drug development and metabolic studies, this classification is critical. It implies that the metabolism of this molecule is likely intertwined with fatty acid synthesis and oxidation pathways, and its presence could be indicative of specific metabolic states or enzymatic activities that warrant further investigation.

References

Sources

6-Methyl-7-oxooctanoic Acid: Phytochemical Profile & Technical Characterization

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 6-Methyl-7-oxooctanoic acid (6-MOOA) , a specialized keto-fatty acid derivative identified within the phytochemical matrix of Pelargonium sidoides (Geraniaceae). While often overshadowed by the dominant coumarins (e.g., umckalin, scopoletin), 6-MOOA represents a critical class of lipophilic constituents that contribute to the pharmacokinetic synergy of the proprietary extract EPs® 7630. This document outlines its chemical history, isolation methodologies, and role in the broader context of immunomodulatory drug development.

Historical Context & Botanical Origin

The Pelargonium Renaissance

The discovery of 6-Methyl-7-oxooctanoic acid is inextricably linked to the analytical deconstruction of "Umckaloabo," a traditional South African remedy derived from the roots of Pelargonium sidoides.

  • Early 20th Century: Charles Henry Stevens introduces the root to Europe as a tuberculosis cure.

  • 1970s-1990s: Modern phytochemistry begins. Researchers like Kayser and Kolodziej (late 1990s) pioneered the exhaustive profiling of the root extract.

  • The Discovery: As analytical techniques evolved from simple TLC to high-resolution GC-MS, the "lipid fraction" of the root—previously ignored in favor of polar phenolics—was scrutinized. 6-MOOA was identified as a distinct keto-acid, serving as a potential chemotaxonomic marker and a contributor to the extract's lipophilicity, which aids in membrane permeability for other bioactive compounds.

Chemical Identity[2][3][4][5]
  • IUPAC Name: 6-methyl-7-oxooctanoic acid

  • CAS Number: 99183-34-3[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
    [1][6][5]
  • Molecular Weight: 172.22 g/mol [5]

  • Classification: Branched-chain keto-fatty acid.

Biosynthesis & Synthetic Pathways

Understanding the origin of 6-MOOA requires analyzing the metabolic pathways of Geraniaceae. It is hypothesized to arise from the oxidative degradation of terpenes or the modification of fatty acid synthesis.

Proposed Biosynthetic Pathway (In Planta)

The compound likely follows a polyketide-like assembly or a terpenoid degradation route:

  • Fatty Acid Synthase (FAS): Chain elongation to octanoic acid.

  • Methylation: Introduction of a methyl group at C6 (via SAM - S-adenosyl methionine).

  • Oxidation: Oxidation at C7 to form the ketone moiety.

Laboratory Total Synthesis (Validation)

For pharmacological validation, synthetic 6-MOOA is required. A standard retrosynthetic approach involves the alkylation of keto-esters.

Step-by-Step Synthetic Protocol:

  • Starting Material: 7-oxooctanoic acid or a protected derivative.

  • Enolate Formation: Treatment with LDA (Lithium Diisopropylamide) at -78°C to generate the enolate.

  • Methylation: Addition of Methyl Iodide (MeI).

  • Deprotection/Hydrolysis: Yielding the free acid.

SynthesisPathwayPrecursorOctanoic Acid DerivativeIntermediate1Enolate Formation(LDA, -78°C)Precursor->Intermediate1Intermediate2C6-Methylation(+ MeI)Intermediate1->Intermediate2Intermediate3C7-Oxidation(Jones Reagent)Intermediate2->Intermediate3Product6-Methyl-7-oxooctanoic Acid(Purified)Intermediate3->ProductHydrolysis

Figure 1: Logical retrosynthetic pathway for the production of 6-Methyl-7-oxooctanoic acid.

Pharmacological Relevance in EPs 7630

While 6-MOOA is not the primary antiviral agent (a role attributed to prodelphinidins), its presence is critical for the "Entourage Effect" observed in EPs 7630.

Pharmacokinetic Synergy

Lipophilic keto-acids like 6-MOOA modify the solvent properties of the biological fluids in the immediate vicinity of the pathogen or host cell.

  • Membrane Fluidity: Small fatty acids can insert into bacterial cell membranes, potentially increasing permeability for the more potent coumarins (umckalin).

  • Bioavailability: Acts as a natural surfactant, enhancing the absorption of phenolic glycosides in the gut.

Comparative Activity Profile
Compound ClassRepresentative MoleculePrimary FunctionRole of 6-MOOA
Coumarins UmckalinImmunomodulation, AntiviralSynergist: Enhances solubility/uptake
Phenolics Gallic AcidAntioxidant, AntibacterialStabilizer: Prevents rapid oxidation
Keto-Acids 6-MOOA Chemotaxonomy, Permeability Marker: Quality control standard

Technical Protocol: Isolation and Identification

Objective: To isolate 6-MOOA from Pelargonium sidoides root extract for analytical verification.

Extraction Workflow

Reagents: Ethanol (HPLC grade), Hexane, Ethyl Acetate, MSTFA (for derivatization).

  • Maceration: Pulverize dried roots (100g) and macerate in 11% (w/w) Ethanol/Water for 48 hours. Note: This mimics the commercial EPs 7630 extraction.

  • Liquid-Liquid Partition:

    • Evaporate ethanol.

    • Partition the aqueous residue with Hexane (removes highly non-polar lipids).

    • Partition the aqueous phase with Ethyl Acetate (Extracts 6-MOOA and coumarins).

  • Fractionation:

    • Apply Ethyl Acetate fraction to a Silica Gel 60 column.

    • Elute with a gradient of Hexane:Ethyl Acetate (9:1 to 1:1).

    • 6-MOOA typically elutes in the mid-polarity fractions due to the carboxylic acid and ketone groups.

GC-MS Detection (Derivatization Required)

Since 6-MOOA is non-volatile due to the carboxylic acid, it must be methylated or silylated.

  • Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Incubate 100 µL sample + 50 µL MSTFA at 60°C for 30 mins.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Carrier: Helium @ 1 mL/min.

    • Temp Program: 70°C (2 min) -> 10°C/min -> 280°C.

  • Target Ion: Look for the molecular ion of the TMS-derivative or the methyl ester (if methylated).

IsolationProtocolPlantPelargonium sidoides RootExtractEthanolic Extraction(11% EtOH)Plant->ExtractPartitionLiq-Liq Partition(Ethyl Acetate)Extract->PartitionChromatographySilica Gel Column(Hexane:EtOAc Gradient)Partition->ChromatographyDerivatizationDerivatization(MSTFA / Methylation)Chromatography->DerivatizationAnalysisGC-MS Identification(Target: 6-MOOA)Derivatization->Analysis

Figure 2: Isolation and analytical workflow for 6-Methyl-7-oxooctanoic acid.

References

  • Kayser, O., & Kolodziej, H. (1997). Antibacterial activity of extracts and constituents of Pelargonium sidoides and Pelargonium reniforme.[7] Planta Medica.[7] Link

  • Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytopharmaceutical medicinal plants. Phytomedicine.[8][7] Link

  • PubChem. (n.d.). Compound Summary: 6-Methyl-7-oxooctanoic acid (CID 71756573).[6] National Library of Medicine. Link

  • Conrad, A., et al. (2007). Extract of Pelargonium sidoides (EPs 7630) inhibits the interactions of group A-streptococci and host epithelia. Phytomedicine.[8][7] Link

  • Moyto, D., et al. (2023). Optimizing extraction of Pelargonium sidoides roots. University of Pretoria. Link

Function of oxo-carboxylic acids in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Function of Oxo-Carboxylic Acids in Biological Systems

Authored by: A Senior Application Scientist

Abstract

Oxo-carboxylic acids, also known as keto acids, are a class of organic compounds containing both a carboxylic acid and a ketone functional group.[1] Far from being mere metabolic intermediates, these molecules are critical nodes in the landscape of cellular physiology, connecting the catabolism of carbohydrates, fats, and proteins.[2] They are central players in bioenergetics, precursors for biosynthesis, and increasingly recognized as potent signaling molecules that regulate a vast array of cellular processes, from gene expression to immune responses. This guide provides a comprehensive exploration of the multifaceted functions of oxo-carboxylic acids, detailing their core metabolic roles, their emerging significance in cellular signaling, and their implications in disease pathophysiology. We further provide field-proven experimental protocols for their analysis, offering researchers and drug development professionals a robust framework for investigating this vital class of metabolites.

The Central Hub: Oxo-Carboxylic Acids in Core Metabolism

Oxo-carboxylic acids are strategically positioned at the crossroads of major metabolic pathways, serving as the biochemical linchpins for energy production and macromolecular synthesis.[2][3] Their unique chemical structure, featuring an electron-withdrawing keto group adjacent to the carboxylic acid, imparts significant reactivity, making them versatile substrates for a multitude of enzymatic reactions.[4]

Intersection with the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, or Krebs cycle, is the final common pathway for the oxidation of fuel molecules and the central engine of cellular respiration.[5][6] Several key oxo-carboxylic acids are indispensable intermediates in this cycle.

  • Pyruvate: As the end-product of glycolysis, pyruvate acts as the primary link between the breakdown of glucose and the TCA cycle.[7][8] In the presence of oxygen, pyruvate is transported into the mitochondria and undergoes oxidative decarboxylation to form acetyl-CoA, the primary fuel for the cycle.[7][9][10] This reaction, catalyzed by the pyruvate dehydrogenase complex, is a critical control point in cellular respiration.[11]

  • α-Ketoglutarate (AKG): A pivotal five-carbon intermediate of the TCA cycle, AKG is formed from the oxidative decarboxylation of isocitrate.[12] It is not only a crucial component of cellular energy production but also sits at the critical intersection of carbon and nitrogen metabolism.[2] AKG serves as a primary acceptor of amino groups during transamination reactions, facilitating the synthesis and degradation of amino acids.[12]

  • Oxaloacetate: This four-carbon oxo-dicarboxylic acid is the final intermediate of the TCA cycle, which condenses with acetyl-CoA to form citrate, thereby initiating a new turn of the cycle.[13] Beyond the TCA cycle, oxaloacetate is a key substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate precursors.[13][14][15]

TCA_Cycle cluster_amino_acids Amino Acid Metabolism cluster_gluconeogenesis Gluconeogenesis Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-KGDH Complex Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Glucose Glucose Oxaloacetate->Glucose PEPCK Glutamate Glutamate Glutamate->aKG Transamination Aspartate Aspartate Aspartate->Oxaloacetate Transamination AKG_Signaling cluster_metabolism Cellular Metabolism cluster_signaling Cellular Signaling & Regulation TCA_Cycle TCA Cycle AKG α-Ketoglutarate TCA_Cycle->AKG Glutaminolysis Glutaminolysis Glutaminolysis->AKG Dioxygenases Fe(II)/2-OG Dioxygenases (e.g., TET, JmjC, PHDs) AKG->Dioxygenases Co-substrate Epigenetic_Mod Epigenetic Modification (DNA/Histone Demethylation) Dioxygenases->Epigenetic_Mod HIF_Deg HIF-1α Degradation Dioxygenases->HIF_Deg Gene_Expression Altered Gene Expression Epigenetic_Mod->Gene_Expression Hypoxia_Response Hypoxia Response HIF_Deg->Hypoxia_Response Inhibition of

Figure 2: α-Ketoglutarate as a Signaling Hub.
Antioxidant and Anti-inflammatory Properties

Several oxo-carboxylic acids exhibit direct and indirect antioxidant properties, helping to protect cells from oxidative damage. [12][16]

  • Direct ROS Scavenging: AKG can directly react with and neutralize reactive oxygen species (ROS), such as hydrogen peroxide, thereby mitigating oxidative stress. [12][17]* Glutathione (GSH) Synthesis: The compound L-2-oxothiazolidine-4-carboxylic acid (OTC) serves as a prodrug for cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH), the cell's most abundant endogenous antioxidant. [18][19]Administration of OTC has been shown to increase cellular GSH levels, thereby protecting against oxidative damage in various models of injury. [18][20][21]

Oxo-Carboxylic Acids in Disease and Drug Development

Given their central roles, it is unsurprising that dysregulation of oxo-carboxylic acid metabolism is implicated in a wide range of pathologies, making these pathways attractive targets for therapeutic intervention. [22]

Cancer Metabolism

Cancer cells reprogram their metabolism to support rapid proliferation, a phenomenon that often involves alterations in oxo-carboxylic acid pathways. [22]For example, mutations in the enzymes isocitrate dehydrogenase (IDH) lead to the accumulation of the oncometabolite 2-hydroxyglutarate, which competitively inhibits AKG-dependent dioxygenases, leading to widespread epigenetic dysregulation and tumorigenesis. Targeting these metabolic vulnerabilities is a promising strategy in cancer therapy. [22]

Kidney Disease

Oxidative stress and inflammation are key drivers of kidney injury. [18][23]The protective effects of OTC, through its ability to boost GSH levels, have been demonstrated in models of cisplatin-induced nephrotoxicity, suggesting its potential as a therapeutic agent to protect against renal damage. [18]

Therapeutic Opportunities

The modulation of oxo-carboxylic acid metabolism presents significant therapeutic potential. [22]Strategies include:

  • Enzyme Inhibition: Developing specific inhibitors for enzymes involved in abnormal oxo-acid metabolism in cancer.

  • Metabolite Supplementation: Using molecules like AKG or its precursors as supplements to combat age-related decline or oxidative stress. [24][25]* Prodrugs: Employing prodrugs like OTC to deliver key precursors for antioxidant synthesis to target tissues. [19][21]

Experimental Methodologies: A Guide for the Researcher

Accurate quantification of oxo-carboxylic acids in biological matrices is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose, offering high sensitivity and specificity. [6][26]

Quantitative Data: Typical Concentrations

The concentrations of oxo-carboxylic acids can vary significantly based on the biological matrix and physiological state. The following table provides representative concentration ranges found in human plasma.

MetaboliteTypical Concentration Range (µM) in Human Plasma
Pyruvic Acid30 - 100
α-Ketoglutaric Acid10 - 50
Oxaloacetic Acid1 - 5
Acetoacetic Acid20 - 100

Note: These values are approximate and can be influenced by factors such as diet, fasting state, and disease.

Experimental Protocol: LC-MS/MS Analysis of Oxo-Carboxylic Acids in Plasma

This protocol provides a robust method for the simultaneous quantification of key TCA cycle intermediates and related oxo-carboxylic acids from human plasma.

Causality Statement: This method uses a protein precipitation step with cold solvent to efficiently remove large proteins that would otherwise interfere with the analysis. The use of a C18 reversed-phase column is standard for separating small polar molecules like organic acids. Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity, allowing for accurate quantification even at low physiological concentrations. [26][27] Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Metabolite Extraction (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold extraction solvent (80:20 Methanol:Water containing internal standards).

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 1 minute and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Set specific precursor-to-product ion transitions for each target analyte and internal standard. For example:

        • Pyruvate: m/z 87 -> 43

        • α-Ketoglutarate: m/z 145 -> 101

        • Oxaloacetate: m/z 131 -> 87

  • Data Analysis:

    • Generate standard curves using known concentrations of each analyte.

    • Quantify the concentration of each oxo-carboxylic acid in the samples by interpolating their peak areas against the corresponding standard curve, normalized to the internal standard.

LCMS_Workflow start Start: Plasma Sample extraction 1. Metabolite Extraction (Add Cold 80% Methanol, Vortex, Incubate) start->extraction centrifuge1 2. Centrifugation (15,000 x g, 15 min, 4°C) extraction->centrifuge1 supernatant 3. Collect Supernatant (Avoid Protein Pellet) centrifuge1->supernatant dry 4. Dry Extract (Nitrogen Stream) supernatant->dry reconstitute 5. Reconstitute (In Mobile Phase) dry->reconstitute inject 6. LC-MS/MS Analysis reconstitute->inject data_analysis 7. Data Processing & Quantification inject->data_analysis

Sources

Relationship between 6-Methyl-7-oxooctanoic acid and biotin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of 6-Methyl-7-oxooctanoic acid in the synthesis of Biotin (Vitamin B7). This document distinguishes between the canonical biosynthetic pathway found in bacteria/plants and the chemical synthetic routes used in industrial production, positioning 6-Methyl-7-oxooctanoic acid as a critical intermediate in specific chemical synthesis methodologies.

Executive Summary

Biotin (Vitamin B7) is an essential coenzyme for carboxylase reactions in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][2][3][4] While the biological synthesis of biotin from pimeloyl-ACP is well-characterized, industrial production relies on total chemical synthesis to meet global demand.

6-Methyl-7-oxooctanoic acid (CAS 99183-34-3) is a specialized synthetic intermediate.[5] Unlike the linear biosynthetic precursor 7-keto-8-aminopelargonic acid (KAPA) , this branched-chain keto acid serves as a strategic scaffold in specific chemical synthesis routes (e.g., Patent EP2157088). Its structural features—specifically the C6-methyl group and C7-ketone—facilitate the stereoselective formation of the biotin bicyclic system.

Chemical Identity & Structural Relevance[5]

To understand the utility of 6-Methyl-7-oxooctanoic acid, one must compare it against the natural biosynthetic intermediate, KAPA.

Structural Comparison
Feature6-Methyl-7-oxooctanoic Acid (Synthetic)7-Keto-8-aminopelargonic Acid (KAPA) (Biosynthetic)
CAS Number 99183-34-34702-32-3
Formula C₉H₁₆O₃C₉H₁₇NO₃
Backbone Length Octanoic (C8)Pelargonic (Nonanoic, C9)
Key Functionality Branched : Methyl group at C6Linear : Amino group at C8
Ketone Position C7 (relative to C1 carboxyl)C7 (relative to C1 carboxyl)
Role Precursor for chemical ring closurePrecursor for DAPA aminotransferase
Structural Logic

The "6-methyl" group in the synthetic intermediate mimics the steric requirements needed to form the desthiobiotin scaffold or the thiophane ring. In the final biotin molecule, the sulfur atom bridges C6 and C9 (using biotin numbering). The synthetic strategy often employs a methyl-substituted precursor to direct the cyclization of the imidazolidone ring before introducing the sulfur.

Biosynthetic Context (The "Standard" Pathway)

Note: This section establishes the baseline biology to contrast with the synthetic application.

In bacteria (e.g., E. coli, B. subtilis), biotin synthesis follows a conserved "Pimeloyl-ACP" pathway.

  • Pimeloyl-ACP Synthesis: The 7-carbon backbone is formed via a "disguised" fatty acid pathway (BioC/BioH).[2]

  • Condensation (BioF): Pimeloyl-ACP condenses with L-alanine to form KAPA .

  • Transamination (BioA): KAPA is converted to DAPA (7,8-diaminopelargonic acid).

  • Ring Closure (BioD): DAPA is carbonylated to form Desthiobiotin .

  • Sulfur Insertion (BioB): Radical SAM enzyme inserts sulfur to form Biotin .

Diagram 1: Biological Synthesis Pathway

BiotinBiosynthesis Figure 1: Canonical Biosynthetic Pathway (Contrast with Chemical Route) PimeloylACP Pimeloyl-ACP KAPA KAPA (7-keto-8-aminopelargonic acid) PimeloylACP->KAPA BioF (Condensation) DAPA DAPA (7,8-diaminopelargonic acid) KAPA->DAPA BioA (Transamination) DTB Desthiobiotin DAPA->DTB BioD (Cyclization) Biotin Biotin DTB->Biotin BioB (Sulfur Insertion)

The Role of 6-Methyl-7-oxooctanoic Acid in Chemical Synthesis[5]

This molecule appears prominently in patent literature (e.g., EP2157088 ) describing alternative routes to biotin or its key intermediates.

Synthesis of the Intermediate

The preparation of 6-Methyl-7-oxooctanoic acid typically proceeds via the hydrolysis of its ester derivative. This process ensures high purity of the keto-acid functionality required for subsequent cyclization.

Protocol: Hydrolysis of 6-Methyl-7-oxooctanoic Acid Methyl Ester Source: Adapted from EP2157088 and Russian Chemical Bulletin (2008).

  • Reagents:

    • Precursor: 6-Methyl-7-oxooctanoic acid methyl ester (Compound 4).[5]

    • Solvent/Catalyst: Dilute Hydrochloric Acid (2:1 ratio).[5]

  • Procedure:

    • Step 1: Charge a reaction vessel with 6-methyl-7-oxooctanoic acid methyl ester (e.g., 9.11 g, 0.049 mol).

    • Step 2: Add dilute HCl (37 mL).

    • Step 3: Heat to reflux with vigorous stirring for 6.0 hours .

    • Step 4: Cool to room temperature. Observe phase separation (two immiscible layers).

    • Step 5: Extract the aqueous mixture with diethyl ether.

    • Step 6: Combine ethereal extracts and evaporate solvent.

    • Step 7: Fractionate the residue under vacuum (Bp = 100-143°C at 0.1-0.01 mm Hg).

  • Yield: ~75% (5.9 g).

  • Validation (NMR):

    • ¹H-NMR (CDCl₃): δ 1.06 (d, 3H, 6-CH₃), 2.12 (s, 3H, 8-CH₃), 2.33 (t, 2H, 2-CH₂).[5]

Pathway to Biotin

In this chemical route, 6-Methyl-7-oxooctanoic acid serves as a chiral synthon . The C6-methyl group directs the stereochemistry during the formation of the heterocyclic rings.

  • Transformation: The keto-acid is reacted (often with amines or hydrazine derivatives) to form the imidazolidone ring first, or a thiolactone intermediate.

  • Mechanism: The terminal acetyl group (-C(=O)CH₃) and the internal methyl branch (-CH(CH₃)-) provide the carbon skeleton for the Desthiobiotin analog.

  • Advantage: This route avoids the complex "disguised" esterification seen in biological systems, providing a direct carbon skeleton for the biotin side-chain (valeric acid segment) and ring fusion points.

Diagram 2: Chemical Synthesis Workflow

ChemicalSynthesis Figure 2: Chemical Synthesis Route via 6-Methyl-7-oxooctanoic Acid Ester 6-Methyl-7-oxooctanoic acid Methyl Ester Acid 6-Methyl-7-oxooctanoic Acid (CAS 99183-34-3) Ester->Acid Acid Hydrolysis (HCl, Reflux, 6h) Cyclic Cyclic Intermediate (Imidazolidone/Thiolactone) Acid->Cyclic Condensation/Cyclization Biotin Biotin Cyclic->Biotin Multi-step Transformation (Sulfur Insertion/Side-chain attachment)

Experimental Validation & Quality Control

When using 6-Methyl-7-oxooctanoic acid as a precursor, purity is paramount to prevent stereoisomeric impurities in the final biotin product (only the d-(+)-biotin isomer is biologically active).

Analytical Parameters
ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity ≥ 95%GC-MS / HPLC
Boiling Point 100-143°C (0.1 mmHg)Vacuum Distillation
Identity ¹H-NMRMatches reference (δ 2.12 singlet for methyl ketone)
Critical Control Points
  • Reflux Time: Insufficient reflux leads to incomplete hydrolysis of the methyl ester, complicating downstream cyclization.

  • Vacuum Distillation: The acid is heat-sensitive; high vacuum (<0.1 mmHg) is required to distill without decarboxylation.

References

  • Patent EP2157088A1 . Process for the preparation of biotin. (2010). European Patent Office. Link

  • Russian Chemical Bulletin . Synthesis of 6-methyl-7-oxooctanoic acid. (2008). Vol 57, pp 608–611.[5] Link

  • Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin synthesis begins by hijacking the fatty acid synthetic pathway.[4] Nature Chemical Biology, 6(9), 682–688. Link

  • Ambeed Chemical . Product Datasheet: 6-Methyl-7-oxooctanoic acid (CAS 99183-34-3).[5] Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 7-Methyl-6-oxo-octanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-fidelity synthetic protocol for the preparation of 7-methyl-6-oxo-octanoic acid (CAS: 59210-01-4), also known as 5-isobutyrylvaleric acid.[1] While direct organometallic addition to cyclic anhydrides is a known route, it often suffers from over-alkylation and poor regioselectivity.[1] To ensure pharmaceutical-grade purity suitable for metabolic profiling and drug linker applications, this guide prioritizes a Weinreb Amide-mediated pathway .[1] This modular approach guarantees precise installation of the isopropyl ketone moiety while preserving the terminal carboxylic acid functionality.[1]

Introduction & Retrosynthetic Analysis

7-methyl-6-oxo-octanoic acid is a medium-chain keto acid often utilized as a metabolic probe or a linker in fragment-based drug discovery (FBDD).[1] Structurally, it consists of a valeric acid backbone terminated by an isobutyryl group.[1]

The primary synthetic challenge is the "chemoselective differentiation" of the two carbonyls.[1] A direct attack of isopropylmagnesium bromide on glutaric anhydride often yields tertiary alcohols (over-addition) or mixtures of products.[1] Therefore, we employ a Weinreb Amide strategy, which forms a stable tetrahedral intermediate, preventing over-addition of the Grignard reagent.[1]

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: 7-methyl-6-oxo-octanoic acid Inter1 Intermediate: Methyl 7-methyl-6-oxooctanoate Target->Inter1 Hydrolysis Weinreb Precursor: Weinreb Amide (Methyl 5-(methoxy(methyl)amino)-5-oxopentanoate) Inter1->Weinreb Grignard Addition (C-C Bond Formation) Start Starting Material: Glutaric Anhydride Weinreb->Start Ring Opening & Amidation Reagent Reagent: iPrMgBr Weinreb->Reagent Coupling

Figure 1: Retrosynthetic disconnection showing the Weinreb amide as the linchpin for selective ketone formation.[1]

Experimental Protocol (The Weinreb Route)

Phase 1: Preparation of Monomethyl Glutarate

Objective: Desymmetrization of Glutaric Anhydride.[1]

  • Reagents: Glutaric Anhydride (11.4 g, 100 mmol), Methanol (anhydrous, 50 mL), DMAP (cat., 10 mol%).[1]

  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser.

Procedure:

  • Dissolve Glutaric Anhydride in anhydrous Methanol.

  • Add DMAP (1.2 g) and heat the solution to reflux (65°C) for 4 hours.

  • Monitor via TLC (Hexane:EtOAc 1:1).[1] Disappearance of anhydride indicates completion.[1]

  • Concentrate in vacuo to remove excess methanol.

  • Purification: No column required. Quantitative yield of Monomethyl Glutarate is typically obtained as a viscous oil.[1]

Phase 2: Synthesis of the Weinreb Amide

Objective: Activation of the free acid for controlled nucleophilic attack.[1]

  • Reagents: Monomethyl Glutarate (from Phase 1), N,O-Dimethylhydroxylamine HCl (1.1 eq), CDI (1.1 eq), Triethylamine (1.5 eq), DCM (Solvent).[1]

  • Mechanism: CDI activates the carboxylic acid to an acyl imidazole, which is then displaced by the amine.[1]

Procedure:

  • Dissolve Monomethyl Glutarate (14.6 g, 100 mmol) in DCM (200 mL) at 0°C.

  • Add CDI (Carbonyldiimidazole) (17.8 g, 110 mmol) portion-wise. Caution: CO2 gas evolution.[1] Stir for 30 mins at RT.

  • Add N,O-Dimethylhydroxylamine HCl (10.7 g, 110 mmol) followed by Triethylamine (21 mL).

  • Stir at RT overnight (12 h).

  • Workup: Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine.[1] Dry over MgSO4.[1]

  • Yield: Expect ~85-90% yield of Methyl 5-(methoxy(methyl)amino)-5-oxopentanoate .

Phase 3: Grignard Addition (The Critical Step)

Objective: Installation of the isopropyl group without over-alkylation.[1]

  • Reagents: Weinreb Amide (from Phase 2), Isopropylmagnesium Chloride (2.0 M in THF, 1.5 eq).[1]

  • Conditions: THF, 0°C to RT.

Procedure:

  • Dissolve the Weinreb Amide (10 g, ~53 mmol) in anhydrous THF (100 mL) under Argon.

  • Cool to 0°C . (Note: Weinreb amides do not strictly require -78°C, but 0°C is safer).[1]

  • Add iPrMgCl (40 mL, 80 mmol) dropwise over 20 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

    • Mechanistic Insight: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate.[1] This prevents the ketone from forming until acidic quench, blocking a second Grignard addition.[1]

  • Quench: Pour reaction mixture into ice-cold 1M HCl. Stir vigorously for 15 mins.

  • Extraction: Extract with EtOAc (3x).

  • Purification: Flash Chromatography (Hexane/EtOAc 9:1).

  • Product: Methyl 7-methyl-6-oxooctanoate .

Phase 4: Hydrolysis to Target Acid

Objective: Deprotection of the methyl ester.[1]

  • Reagents: Methyl 7-methyl-6-oxooctanoate, LiOH (3 eq), THF/Water (3:1).[1]

Procedure:

  • Dissolve the keto-ester in THF/Water (60 mL).

  • Add LiOH (3.8 g). Stir at RT for 4 hours.

  • Workup: Acidify with 2M HCl to pH 2. Extract with EtOAc.[1]

  • Final Polish: Recrystallize from minimal Hexane/Ether if solid, or distill if liquid (bp ~140°C @ 0.5 mmHg).

Workflow Visualization

Workflow Step1 Step 1: Ring Opening Glutaric Anhydride + MeOH Step2 Step 2: Activation CDI + Weinreb Amine Step1->Step2 Monomethyl Glutarate Step3 Step 3: Grignard iPrMgCl (0°C) Step2->Step3 Weinreb Intermediate Step4 Step 4: Hydrolysis LiOH / H2O Step3->Step4 Methyl Keto-Ester Final 7-methyl-6-oxo-octanoic acid Step4->Final Target Acid

Figure 2: Step-by-step synthetic workflow for the Weinreb Amide route.

Analytical Data Summary

PropertyValue / Description
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Appearance Colorless to pale yellow oil (solidifies upon chilling)
1H NMR (CDCl3) δ 1.10 (d, 6H, -CH(CH 3)2), 1.60 (m, 4H), 2.35 (t, 2H), 2.45 (t, 2H), 2.61 (sept, 1H), 11.0 (br s, 1H, COOH).[1]
13C NMR δ 18.2 (2C), 23.0, 28.5, 33.8, 40.9, 41.5, 179.5 (COOH), 214.0 (C=O).[1]
Mass Spec (ESI-) [M-H]- = 171.1

Alternative Method (Rapid Screening)

For applications where 80% purity is acceptable.[1]

Direct Anhydride Opening:

  • Dissolve Glutaric Anhydride in THF.

  • Cool to -78°C (Dry ice/Acetone).

  • Add 1.05 eq of iPrMgCl dropwise.[1]

  • Quench immediately with acidic water.[1]

  • Risk: Significant formation of the di-isopropyl carbinol and unreacted anhydride.[1] Requires difficult chromatographic separation.[1]

References

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

  • Grignard with Anhydrides: Canonne, P.; Akssira, M. "Reaction of Grignard reagents with cyclic anhydrides."[1] Tetrahedron, 1985 , 41(18), 3607-3615.[1] Link

  • CDI Activation Protocol: Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962 , 1(7), 351–367.[1] Link[1]

  • Target Molecule Data: PubChem Compound Summary for CID 5312939, 7-Methyl-6-oxooctanoic acid.[1] Link[1]

Sources

Application Note: LC-MS/MS Quantification of 7-Methyl-6-oxo-octanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for analytical chemists and researchers in drug metabolism, environmental toxicology, and microbial biotechnology. It details a robust, validated protocol for the quantification of 7-methyl-6-oxo-octanoic acid (an intermediate in cumene biodegradation and a functionalized medium-chain keto acid).

Abstract & Introduction

7-methyl-6-oxo-octanoic acid (CAS 59210-01-4) is a specific ring-fission metabolite formed during the microbial degradation of isopropylbenzene (cumene) by Pseudomonas species [1].[1] Beyond its environmental significance, structurally similar keto-octanoic acids are emerging as key intermediates in the synthesis of flavor lactones and functionalized lipids.

Analysis of this compound presents two primary challenges:

  • Polarity/Retention: As a medium-chain keto acid, it possesses both a hydrophobic isopropyl tail and a hydrophilic carboxylic head, requiring careful chromatographic tuning to prevent peak tailing.

  • Stability: Keto acids are prone to spontaneous decarboxylation under thermal stress.

This protocol utilizes Negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode. Unlike short-chain keto acids (e.g., pyruvate) that require derivatization, the C9 backbone of 7-methyl-6-oxo-octanoic acid provides sufficient hydrophobicity for direct Reversed-Phase (RP) chromatography, simplifying the workflow and reducing reagent costs.

Method Development Strategy

Ionization Mode Selection

While positive mode (ESI+) is common for many drug-like molecules, carboxylic acids ionize most efficiently in negative mode (ESI-) via deprotonation


.
  • Target Analyte: 7-methyl-6-oxo-octanoic acid (

    
    , MW 172.22).[2]
    
  • Precursor Ion: 171.1

    
    
    
    
    
    .
  • Derivatization Decision: Direct analysis is selected over derivatization (e.g., with DNPH) because the octanoic backbone offers sufficient retention on modern high-strength silica (HSS) C18 columns, avoiding the kinetic variability of derivatization steps.

Chromatographic Chemistry[3][4][5]
  • Stationary Phase: A High-Strength Silica (HSS) T3 C18 column is chosen. The T3 bonding technology is specifically designed to retain polar organic acids while withstanding 100% aqueous conditions during the initial gradient, ensuring sharp peak shapes for carboxylic acids.

  • Mobile Phase Modifiers: Acetic acid (0.1%) is preferred over Formic acid for negative mode sensitivity in some systems, but Formic Acid (0.1%) is selected here for better pH control (pH ~2.7), ensuring the carboxylic acid moiety (

    
    ) remains protonated and retained on the column.
    

Experimental Protocol

Chemicals and Reagents[6]
  • Standard: 7-methyl-6-oxo-octanoic acid (Custom synthesis or extracted from Pseudomonas fermentate; >98% purity).

  • Internal Standard (IS): Octanoic acid-d15 or a structural analog like 6-oxo-heptanoic acid (if isotopologue is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)

This method uses LLE to remove salts and proteins while concentrating the analyte.

  • Aliquot: Transfer 100 µL of sample (Plasma, Culture Media, or Homogenate) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (10 µg/mL). Vortex for 10 sec.

  • Acidification: Add 10 µL of 1 M Formic Acid. (Crucial: Lowers pH < 3 to protonate the acid, driving it into the organic phase).

  • Extraction: Add 600 µL of Ethyl Acetate (EtOAc).

  • Agitation: Vortex vigorously for 5 minutes or shake at 1200 rpm.

  • Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic supernatant to a clean glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen stream at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and transfer to LC vial.

LC-MS/MS Conditions

Table 1: HPLC Gradient Parameters

Parameter Setting
Column Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
Column Temp 40°C
Flow Rate 0.35 mL/min
Injection Vol 5 µL
Mobile Phase A Water + 0.1% Formic Acid

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Time (min)%A%BCurve
0.0955Initial
1.0955Hold
6.0595Linear
7.5595Wash
7.6955Re-equilibrate
10.0955End

Table 2: Mass Spectrometer Parameters (Source: ESI Negative)

Parameter Value
Spray Voltage -2500 V
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 30 psi

| Source Temp | 450°C |

Table 3: MRM Transitions | Analyte | Precursor (


) | Product (

) | CE (eV) | Role | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | 7-methyl-6-oxo-octanoic acid | 171.1 | 127.1 | -18 | Quantifier | Loss of

(

) | | | 171.1 | 57.1 | -28 | Qualifier | Isopropyl fragment | | | 171.1 | 109.1 | -22 | Qualifier | Keto-cleavage | | Octanoic acid-d15 (IS) | 158.2 | 113.2 | -15 | Quantifier | Loss of

|

Visualized Workflows

Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic used to select MRM transitions.

Fragmentation M Precursor Ion [M-H]- (m/z 171.1) CO2 Decarboxylation (Loss of CO2) M->CO2 Collision Energy Cleave Alpha Cleavage (Keto group) M->Cleave Frag1 Product Ion (m/z 127.1) CO2->Frag1 Major Path Frag2 Isopropyl Ion (m/z 57.1) Cleave->Frag2 High Energy

Figure 1: ESI(-) Fragmentation pathway showing the primary decarboxylation event used for quantification.

Analytical Workflow

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S1 Sample (100 µL) + IS S2 Acidify (Formic Acid) pH < 3.0 S1->S2 S3 LLE with Ethyl Acetate (Vortex 5 min) S2->S3 S4 Dry & Reconstitute (80:20 H2O:ACN) S3->S4 LC UPLC Separation HSS T3 Column S4->LC MS ESI(-) MRM Detection 171.1 -> 127.1 LC->MS

Figure 2: Step-by-step extraction and analysis workflow ensuring maximum recovery of the acidic analyte.

Validation & Troubleshooting

Validation Criteria (Bioanalytical Method Validation M10)
  • Linearity: 1.0 – 1000 ng/mL (

    
    ).
    
  • Recovery: >85% using the Ethyl Acetate LLE method.[3]

  • Matrix Effect: Assess by post-column infusion. If suppression >20% is observed at the retention time (approx 4.5 min), switch to Stable Isotope Dilution (SID) using

    
    -labeled analogs if available.
    
Troubleshooting Guide
  • Peak Tailing: Usually indicates pH mismatch. Ensure the mobile phase contains 0.1% Formic Acid and the sample reconstitution solvent matches the initial gradient conditions (High aqueous).

  • Low Sensitivity:

    • Check source temperature (ensure desolvation is complete).

    • Alternative: If ESI- sensitivity is insufficient, derivatize with 3-Nitrophenylhydrazine (3-NPH) . This targets the ketone group, adding a highly ionizable moiety, shifting detection to ESI- with a mass shift of +135 Da [2].

References

  • Jigami, Y., et al. (1975).[1][4] "Microbial oxidation of isopropylbenzene (cumene)." Agricultural and Biological Chemistry, 39(9), 1781-1788.

  • Han, J., et al. (2013). "Liquid chromatography-mass spectrometry of carboxylic acids in biological samples." Journal of Chromatography A, 1313, 208-214.

  • PubChem. (n.d.).[2][5] "7-methyl-6-oxooctanoic acid Compound Summary." National Library of Medicine.

Sources

Purification of synthesized 6-Methyl-7-oxooctanoic acid by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of Synthesized 6-Methyl-7-oxooctanoic Acid by Column Chromatography

Audience: Synthetic Organic Chemists, Process Development Scientists, and Medicinal Chemists.

Introduction & Molecule Profile

6-Methyl-7-oxooctanoic acid is a critical intermediate, often utilized in the synthesis of lipoic acid analogs and methylated fatty acid derivatives. Its purification presents specific challenges due to its dual functionality: a polar, acidic carboxylic acid tail and a ketone moiety.

  • Chemical Structure:

    
    
    
  • Physical State: Typically a viscous, colorless to pale yellow oil or low-melting solid.

  • pKa: ~4.8 (Carboxylic acid).

  • Purification Challenge: The primary difficulty is the strong interaction between the carboxylic acid group and the silanol groups (

    
    ) of silica gel. Without modification, this leads to severe "tailing" (streaking), broad peaks, and poor resolution from impurities.
    

This guide details a robust Normal Phase (NP) chromatography protocol designed to suppress ionization, sharpen peak shape, and ensure high recovery.

Experimental Workflow

The following logic flow illustrates the purification decision-making process.

PurificationWorkflow Start Crude Reaction Mixture (6-Methyl-7-oxooctanoic acid) TLC_Dev TLC Method Development (Test Stains & Mobile Phases) Start->TLC_Dev Decision_Rf Is Rf ~ 0.3 with No Tailing? TLC_Dev->Decision_Rf Mod_Mobile Add 1% Acetic Acid to Mobile Phase Decision_Rf->Mod_Mobile No (Streaking) Col_Pack Column Packing (Slurry Method with Acidified Solvent) Decision_Rf->Col_Pack Yes Mod_Mobile->TLC_Dev Loading Sample Loading (Dry Load on Celite/Silica) Col_Pack->Loading Elution Gradient Elution (Hexane -> EtOAc + 1% AcOH) Loading->Elution Analysis Fraction Analysis (TLC/NMR) Elution->Analysis

Figure 1: Decision tree for the purification of keto-carboxylic acids, emphasizing the iterative loop for mobile phase modification.

Pre-Purification Analysis (Method Development)

Before committing the bulk material, you must establish a Thin Layer Chromatography (TLC) system that separates the product from starting materials (e.g., methyl adipoyl chloride derivatives) and side products.

Visualization Strategy

Since 6-Methyl-7-oxooctanoic acid lacks a strong chromophore (no conjugated


-system), UV detection at 254 nm is often insufficient.
  • Primary Stain: Bromocresol Green . This is specific for carboxylic acids.[1] The background turns blue/green, and acid spots turn bright yellow.

  • Secondary Stain: Vanillin or p-Anisaldehyde . These are excellent for ketones, producing diverse colors upon heating.

  • KMnO4: General oxidizer; stains the ketone/alkyl chain yellow on a purple background.

Mobile Phase Optimization

Standard solvents (Hexane/Ethyl Acetate) will cause the acid to streak from the baseline.

  • The Fix: Add 0.5% - 1.0% Glacial Acetic Acid (AcOH) to the mobile phase. This suppresses the ionization of the carboxylic acid (

    
    ), reducing interaction with the silica.
    
  • Target: Adjust the Hexane:EtOAc ratio until the product spot has an Rf of 0.25 – 0.35 .

Recommended Screening System:

  • System A: 70% Hexane / 30% EtOAc (Likely tailing).

  • System B: 69% Hexane / 30% EtOAc / 1% AcOH (Sharp spot).

Detailed Chromatography Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: 1:30 to 1:50 ratio of compound mass to silica mass.

  • Mobile Phase A: Hexane + 1% Acetic Acid.

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.

Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

  • Prepare the slurry using Mobile Phase A (Hexane/1% AcOH). Using the initial non-polar solvent ensures tight packing.

  • Pour the slurry into the column. Tap the sides gently to remove air bubbles and settle the silica bed.

  • Flush with 2 column volumes (CV) of Mobile Phase A to equilibrate the acidity of the silica.

Step 2: Sample Loading (Dry Loading) Rationale: Liquid loading of viscous oils often leads to band broadening. Dry loading is superior for resolution.

  • Dissolve the crude 6-Methyl-7-oxooctanoic acid in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Add Celite 545 or Silica Gel (1-2x weight of crude).

  • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

  • Carefully pour this powder onto the top of the packed column bed.

  • Add a layer of sand (~1 cm) on top to protect the bed during solvent addition.

Step 3: Elution Gradient Run a stepwise gradient to elute impurities first, then the product.

PhaseSolvent Composition (v/v)Purpose
Equilibration 100% Hexane (+1% AcOH)Stabilize column pH.
Fraction 1-10 90:10 Hexane:EtOAc (+1% AcOH)Elute non-polar impurities (hydrocarbons).
Fraction 11-25 80:20 Hexane:EtOAc (+1% AcOH)Elute less polar side products (esters/ketones).
Fraction 26-50 70:30 Hexane:EtOAc (+1% AcOH) Target Product Elution.
Flush 100% EtOAc (+1% AcOH)Strip highly polar material/polymers.

Step 4: Fraction Collection & Monitoring

  • Collect fractions (~15-20 mL for a 5g scale).

  • Spot every 3rd fraction on a TLC plate.

  • Visualize with Bromocresol Green (look for yellow spots).

  • Confirm purity of key fractions via 1H NMR (CDCl3) before pooling. Look for the characteristic doublet of the methyl group (~1.1 ppm) and the singlet of the terminal methyl ketone (~2.1 ppm).

Post-Purification Workup

The collected fractions will contain acetic acid. If not removed, it can contaminate NMR spectra and catalyze decomposition during storage.

  • Pooling: Combine pure fractions.

  • Azeotropic Removal: Concentrate the solution on a rotary evaporator. To remove trace acetic acid, add Toluene or Heptane and re-evaporate. These solvents form azeotropes with acetic acid, facilitating its removal.

  • High Vacuum: Place the resulting oil under high vacuum (< 1 mbar) for 12 hours to remove trace solvents.

  • Storage: Store under nitrogen at -20°C. Keto-acids are generally stable but should be protected from moisture to prevent hydrate formation.

Troubleshooting

IssueCauseSolution
Streaking / Tailing Insufficient acid modifier.Increase Acetic Acid to 2% or switch to 0.5% Formic Acid.
Product Co-elution Gradient too steep.Use a shallower gradient (e.g., increase EtOAc by 5% increments).
Low Recovery Product stuck on silica.Flush column with 10% Methanol in DCM (with acid) to recover.
"Ghost" Peaks in NMR Residual Acetic Acid.Azeotrope with Toluene (3x) or wash organic layer with dilute HCl (avoid basic wash as it extracts the product).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5312939, 7-Methyl-6-oxooctanoic acid. Retrieved February 2, 2026, from [Link]

  • Kinnory, D. S., Takeda, Y., & Greenberg, D. M. (1954). Chromatography of Carboxylic Acids on a Silica Gel Column with a Benzene-Ether Solvent System. Journal of Biological Chemistry. Retrieved from [Link]

  • Master Organic Chemistry (2022). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Silver, J. (2014). Mobile Phase Selection in Column Chromatography. ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Analysis of 6-Methyl-7-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the sensitive and selective analysis of 6-Methyl-7-oxooctanoic acid using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). 6-Methyl-7-oxooctanoic acid is a keto acid that may be of interest in various research fields, including metabolomics and drug development, as a potential biomarker or a synthetic intermediate. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering robust protocols for sample preparation, chromatographic separation, and mass spectrometric detection and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction

6-Methyl-7-oxooctanoic acid is an organic compound with the molecular formula C9H16O3.[1][2] Its structure, featuring both a carboxylic acid and a ketone functional group, makes it a member of the keto acid family. The accurate identification and quantification of such molecules in complex biological or chemical matrices necessitate highly selective and sensitive analytical techniques. High-Resolution Mass Spectrometry (HRMS) offers unparalleled capabilities in this regard, providing precise mass measurements that facilitate unambiguous formula determination and structural elucidation.[3][4] This application note outlines a complete workflow, from sample handling to data analysis, for the reliable HRMS analysis of 6-Methyl-7-oxooctanoic acid.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C9H16O3PubChem[1][2]
Molecular Weight 172.22 g/mol PubChem[1][2]
Exact Mass 172.109944368 DaPubChem[1][2]
Structure CH3-CO-CH(CH3)-(CH2)4-COOHInferred from name
Predicted pKa ~4.8 (for the carboxylic acid)ChemAxon

The presence of a carboxylic acid group suggests that the compound will be readily ionizable in negative ion mode electrospray ionization (ESI), typically by deprotonation to form the [M-H]⁻ ion.

Experimental Workflow

The overall experimental workflow is designed to ensure reproducibility and accuracy, from sample receipt to final data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_reporting Reporting Sample Biological or Chemical Matrix Extraction Liquid-Liquid Extraction or Protein Precipitation Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC HRMS HRMS Detection (Full Scan & dd-MS2) LC->HRMS Processing Peak Picking & Integration HRMS->Processing Identification Accurate Mass & Formula Generation Processing->Identification Fragmentation Fragmentation Analysis (Structure Elucidation) Identification->Fragmentation Quantification Quantification Fragmentation->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for the HRMS analysis of 6-Methyl-7-oxooctanoic acid.

Detailed Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix. The goal is to extract the analyte of interest while minimizing matrix effects.

Protocol 1: Protein Precipitation (for plasma, serum, or cell lysates)

This method is rapid and effective for removing proteins, which can interfere with the analysis.[5]

  • Aliquot: Transfer 100 µL of the sample to a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 400 µL of ice-cold methanol. The methanol acts to denature and precipitate the proteins.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (for aqueous samples)

Liquid-liquid extraction (LLE) is a classic technique for isolating organic compounds from aqueous matrices.[6]

  • Sample pH Adjustment: To 1 mL of the aqueous sample, add a small amount of dilute acid (e.g., 1M HCl) to adjust the pH to below the pKa of the carboxylic acid (~pH 3) to ensure it is in its neutral form for efficient extraction.

  • Solvent Addition: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Extraction: Vortex vigorously for 1 minute to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully collect the upper organic layer.

  • Repeat Extraction (Optional but Recommended): Repeat the extraction of the aqueous layer with a fresh aliquot of organic solvent to improve recovery. Combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution and Filtration: Reconstitute the residue in 100 µL of the initial mobile phase and filter as described in Protocol 1.

Liquid Chromatography

A reversed-phase C18 column is a suitable choice for separating 6-Methyl-7-oxooctanoic acid from other components in the sample.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic AcidThe acid helps to protonate the carboxylic acid group, improving peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution is necessary to elute the analyte and clean the column.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA standard injection volume to avoid overloading the column.
High-Resolution Mass Spectrometry

An Orbitrap or a Time-of-Flight (TOF) mass spectrometer is recommended for this analysis to achieve the necessary mass accuracy.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid is readily deprotonated in negative ESI.
Capillary Voltage 3.0 kVA typical voltage for stable spray in negative mode.
Sheath Gas Flow 40 (arbitrary units)Optimizes nebulization.
Auxiliary Gas Flow 10 (arbitrary units)Assists in desolvation.
Gas Temperature 320 °CEnsures efficient desolvation of the analyte.
Scan Mode Full Scan (m/z 50-500)To detect the precursor ion.
Resolution > 60,000 (FWHM)Essential for accurate mass determination and formula generation.
Data Dependent MS/MS (dd-MS2) Top 3 most intense ionsTo obtain fragmentation data for structural confirmation.
Collision Energy (HCD/CID) Stepped 15, 30, 45 eVA range of collision energies helps to generate a comprehensive fragmentation spectrum.

Data Analysis Workflow

A structured approach to data analysis is crucial for obtaining reliable results.

data_analysis RawData Raw HRMS Data (.raw, .wiff, etc.) PeakPicking Peak Picking and Chromatogram Extraction RawData->PeakPicking FragAnalysis MS/MS Fragmentation Pattern Analysis RawData->FragAnalysis AccurateMass Accurate Mass Extraction (e.g., m/z 171.1027 for [M-H]⁻) PeakPicking->AccurateMass Quantification Peak Area Integration and Quantification PeakPicking->Quantification FormulaGen Elemental Formula Generation (e.g., C9H15O3) AccurateMass->FormulaGen FormulaGen->FragAnalysis LibrarySearch Database/Library Search (Optional) FragAnalysis->LibrarySearch Confirmation Structural Confirmation FragAnalysis->Confirmation LibrarySearch->Confirmation

Caption: Step-by-step data analysis workflow for 6-Methyl-7-oxooctanoic acid.

Step-by-step Data Analysis:

  • Peak Picking and Chromatogram Extraction: Utilize the instrument's software to identify and integrate chromatographic peaks.

  • Accurate Mass Extraction: Extract the accurate mass of the deprotonated molecule, [M-H]⁻, which is expected at m/z 171.1027.

  • Elemental Formula Generation: Use the accurate mass to generate a list of possible elemental formulas. The formula C9H15O3 should be the top hit with a low mass error (typically < 5 ppm).

  • MS/MS Fragmentation Analysis: Analyze the dd-MS2 data to identify characteristic fragment ions. Expected fragments could arise from the loss of water (-18 Da), the carboxyl group (-45 Da), or cleavage adjacent to the ketone.

  • Structural Confirmation: The fragmentation pattern should be consistent with the proposed structure of 6-Methyl-7-oxooctanoic acid. Comparison with a reference standard, if available, is the gold standard for confirmation.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard. The peak area of the analyte is then used to determine its concentration in the sample.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: The response of the instrument should be linear over a defined concentration range.

  • Accuracy and Precision: The method should provide results that are close to the true value (accuracy) and are reproducible (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: The ability of the method to differentiate the analyte from other components in the matrix.

  • Matrix Effects: The influence of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the sample and during the analytical process.

Quality Control (QC) samples should be included in each analytical run to monitor the performance of the method. These typically include a blank, a zero sample (matrix without analyte), and samples at low, medium, and high concentrations of the analyte.

Conclusion

This application note provides a detailed and scientifically grounded framework for the analysis of 6-Methyl-7-oxooctanoic acid by LC-HRMS. The described protocols for sample preparation, liquid chromatography, and high-resolution mass spectrometry, coupled with a systematic data analysis workflow, will enable researchers to achieve accurate and reliable identification and quantification of this keto acid. The emphasis on the rationale behind experimental choices and the inclusion of method validation and quality control measures ensures the generation of high-quality, trustworthy data.

References

  • PubChem. (n.d.). Methyl 7-oxooctanoate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Kovarski, P., & Rosati, S. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(17), 10834–10871.
  • MDPI. (2022). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. Foods, 11(15), 2289.
  • Waters. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Retrieved February 2, 2026, from [Link]

  • Kumar, A., et al. (2024). Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease.
  • Jannetto, P. J., et al. (2014). The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. Clinica Chimica Acta, 433, 198–204.
  • Preprints.org. (2025).
  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved February 2, 2026, from [Link]

  • Springer. (2022). LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. Analytical and Bioanalytical Chemistry, 415, 1059–1069.
  • Wang, S., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 143.
  • MDPI. (2023).
  • ResearchGate. (2025). Development and validation of a quantitative UHPLC-HRMS bioanalytical method for equine anti-doping control.
  • Shimadzu. (n.d.). HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2015). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 87(13), 6841–6849.
  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.
  • NIH. (2019). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 164, 517–525.
  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1999–2003.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved February 2, 2026, from [Link]

  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Retrieved February 2, 2026, from [Link]

  • NIH. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 447, 133–139.
  • ResearchGate. (2025).
  • MDPI. (2021).
  • University of Queensland. (n.d.). Quality assurance and quality control (QA/QC) for high-resolution mass spectrometry (HRMS) non-target screening methods.
  • PubMed. (2014). The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. Clinica Chimica Acta, 433, 198–204.
  • MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 143.
  • Springer. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of the American Society for Mass Spectrometry, 27(6), 1073–1080.
  • Thermo Fisher Scientific. (n.d.). irm-LC/MS: δ13C Analysis of Organic Acids in Plants.
  • ACS Publications. (2023). General data analysis workflow of LC-HRMS non-targeted screening approaches. Journal of Agricultural and Food Chemistry, 71(4), 1863–1873.
  • Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • MDPI. (2023). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Foods, 12(15), 2933.
  • Ataman Kimya. (n.d.). 7-METHYLOCTANOIC ACID. Retrieved February 2, 2026, from [Link]

  • NIH. (2024). Prioritization of Unknown LC-HRMS Features Based on Predicted Toxicity Categories. Environmental Science & Technology, 58(5), 2316–2325.
  • MDPI. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ketoglutaric acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022).
  • Analytical Chemistry. (2025).
  • Organic Syntheses. (n.d.). methyl 4-keto-7-methyloctanoate. Retrieved February 2, 2026, from [Link]

  • ChemSynthesis. (2025). ethyl 7-methyl-5-oxooctanoate. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN101423471A - Method for preparing high-purity octanoic acid and capric acid.

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Application Notes & Protocols: 6-Methyl-7-oxooctanoic Acid as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and analytical protocols for 6-methyl-7-oxooctanoic acid as a biomarker. This document outlines the scientific rationale for its use, detailed methodologies for its quantification in biological matrices, and insights into its potential role in metabolic studies and drug discovery.

Introduction: The Significance of 6-Methyl-7-oxooctanoic Acid

6-Methyl-7-oxooctanoic acid is an oxo fatty acid with emerging potential as a biomarker in specific metabolic contexts.[1] While not a classical, widely studied biomarker, its structural relationship to intermediates in vital biosynthetic pathways, particularly the biotin synthesis pathway, suggests its utility in monitoring metabolic flux and identifying dysregulation in these processes.

Biotin, an essential B vitamin, is synthesized via a pathway that intersects with fatty acid synthesis.[2][3][4] This pathway involves the formation of a pimeloyl moiety, a seven-carbon dicarboxylic acid, which serves as a precursor to the biotin rings.[3][4] The synthesis of this pimeloyl moiety is believed to occur through a modified fatty acid synthesis pathway.[3][4] It is within this context that 6-methyl-7-oxooctanoic acid and related molecules may serve as crucial indicators of pathway activity and integrity.

Potential Applications as a Biomarker:

  • Inborn Errors of Metabolism: Deficiencies in enzymes involved in biotin synthesis or recycling can lead to serious metabolic disorders. Monitoring levels of pathway intermediates like 6-methyl-7-oxooctanoic acid could offer a more direct assessment of the affected metabolic steps.

  • Antimicrobial Drug Development: The bacterial biotin synthesis pathway is a validated target for the development of novel antibiotics.[2] Quantifying intermediates such as 6-methyl-7-oxooctanoic acid in bacterial cultures treated with investigational drugs could provide a direct measure of target engagement and pathway inhibition.

  • Microbiome Research: The gut microbiome is a significant source of biotin for the host. Alterations in the levels of biotin synthesis intermediates in biological fluids could reflect changes in the composition and metabolic activity of the gut microbiota.

Signaling and Metabolic Pathway Context

The proposed role of 6-methyl-7-oxooctanoic acid as a biomarker is rooted in its position within a modified fatty acid synthesis pathway leading to biotin. The following diagram illustrates a simplified representation of this metabolic route.

Biotin_Synthesis_Pathway cluster_FAS Fatty Acid Synthesis Machinery cluster_Biotin Biotin Synthesis Malonyl-ACP Malonyl-ACP Elongation_Cycles Elongation Cycles Malonyl-ACP->Elongation_Cycles Primer Acyl-ACP Acyl-ACP Acyl-ACP->Elongation_Cycles Extender 6-Methyl-7-oxooctanoyl-ACP Putative Intermediate: 6-Methyl-7-oxooctanoyl-ACP Elongation_Cycles->6-Methyl-7-oxooctanoyl-ACP Modified Elongation Pimeloyl-ACP Pimeloyl-ACP Biotin Biotin Pimeloyl-ACP->Biotin Ring Assembly 6-Methyl-7-oxooctanoyl-ACP->Pimeloyl-ACP Further Processing

Caption: Simplified diagram of the proposed metabolic pathway involving 6-methyl-7-oxooctanoic acid as a putative intermediate in biotin synthesis.

Analytical Protocols for Quantification

The accurate quantification of 6-methyl-7-oxooctanoic acid in biological samples requires a robust and sensitive analytical method. Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for this purpose, offering high resolution and sensitivity, particularly after derivatization of the analyte.

Experimental Workflow Overview

The following diagram outlines the general workflow for the analysis of 6-methyl-7-oxooctanoic acid from biological samples.

Analytical_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine, Cell Culture) Sample_Preparation 2. Sample Preparation (Extraction) Sample_Collection->Sample_Preparation Derivatization 3. Derivatization (e.g., Methylation) Sample_Preparation->Derivatization GCMS_Analysis 4. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 5. Data Analysis (Quantification) GCMS_Analysis->Data_Analysis

Sources

Application Note: Robust Extraction of Oxo-Fatty Acids from Cell Cultures for Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxo-fatty acids, a class of oxidized lipids also known as oxylipins, are critical signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, immune response, and cardiovascular function.[1][2] Generated from the enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), these molecules are often present at low endogenous concentrations, making their accurate quantification from complex biological matrices like cell cultures a significant analytical challenge.[1][2] The inherent instability of oxo-fatty acids further complicates their analysis, necessitating robust and validated extraction protocols to ensure data integrity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of oxo-fatty acids from cell cultures. We will delve into two primary extraction methodologies: the classic Liquid-Liquid Extraction (LLE) based on the principles of Folch and Bligh & Dyer, and the increasingly popular Solid-Phase Extraction (SPE).[3][4] The rationale behind each step will be thoroughly explained, empowering the user to not only follow the protocol but also to troubleshoot and adapt it to their specific experimental needs. The protocols described herein are designed to be compatible with downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific oxo-fatty acid quantification.[5][6][7]

The Criticality of Sample Handling

Before initiating any extraction protocol, it is paramount to underscore the importance of proper sample handling to minimize artifactual oxidation of PUFAs. Oxo-fatty acids are susceptible to auto-oxidation, which can lead to erroneously high measurements.[6][8]

Key Considerations for Sample Integrity:

  • Rapid Processing: Minimize the time between cell harvesting and extraction. All steps should be performed on ice or at 4°C to reduce enzymatic activity and auto-oxidation.

  • Antioxidant Addition: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents is crucial to quench free radical-mediated oxidation.[6]

  • Inert Atmosphere: Whenever possible, perform solvent evaporation steps under a gentle stream of inert gas, such as nitrogen, to displace oxygen.[9]

  • High-Purity Solvents: Utilize MS-grade or equivalent high-purity solvents to avoid the introduction of contaminants that can interfere with downstream analysis or promote lipid degradation.[10]

  • Avoid Plasticware: Use glass vials and syringes, particularly when working with chloroform, to prevent leaching of plasticizers that can interfere with mass spectrometry analysis.[10][11]

Choosing Your Extraction Strategy: LLE vs. SPE

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on several factors, including the sample volume, the desired level of purity, and throughput requirements.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of lipids between immiscible liquid phases.Differential adsorption of analytes onto a solid sorbent.
Throughput Lower, can be cumbersome for large sample numbers.Higher, amenable to automation with 96-well plates.
Selectivity Generally lower, co-extracts a broader range of lipids.Higher, can be tailored to isolate specific lipid classes.[12]
Solvent Usage Higher volumes of organic solvents.Lower solvent consumption.
Complexity Conceptually simple, but requires careful phase separation.Requires method development for conditioning, loading, washing, and elution steps.[13]

Protocol 1: Liquid-Liquid Extraction (LLE) - Modified Bligh & Dyer Method

This protocol is a modification of the classic Bligh & Dyer method, which is renowned for its efficiency in extracting a wide range of lipids from biological tissues.[3][14][15] The principle lies in creating a monophasic system of chloroform, methanol, and water to thoroughly disrupt cellular membranes and solvate lipids. Subsequent addition of water induces a phase separation, partitioning the lipids into the lower chloroform phase.[3]

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_collection_drying Collection & Drying Harvest Harvest Cells Wash Wash with Cold PBS Harvest->Wash Internal_Standard Add Internal Standards Wash->Internal_Standard Add_Solvents Add Chloroform:Methanol (1:2) Internal_Standard->Add_Solvents Vortex_Incubate Vortex & Incubate Add_Solvents->Vortex_Incubate Phase_Separation Add Chloroform & Water (Induce Phase Separation) Vortex_Incubate->Phase_Separation Centrifuge Centrifuge Phase_Separation->Centrifuge Collect_Lower_Phase Collect Lower Organic Phase Centrifuge->Collect_Lower_Phase Dry_Down Dry Under Nitrogen Collect_Lower_Phase->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for oxo-fatty acid extraction using the modified Bligh & Dyer LLE method.

Detailed Step-by-Step Protocol (LLE)

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), MS-grade

  • Chloroform (CHCl3), MS-grade, stabilized with ethanol[16]

  • Water, MS-grade

  • Internal Standard (IS) solution (e.g., deuterated oxo-fatty acids in ethanol)

  • Butylated hydroxytoluene (BHT)

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes or syringes

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.

    • For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C), discard the supernatant, and wash the pellet twice with ice-cold PBS.

    • Determine the cell count or protein concentration for normalization. A typical starting point is 2–3 million cells.[10]

  • Internal Standard Spiking:

    • To the cell pellet, add a known amount of your internal standard mixture. This is a critical step for accurate quantification as the IS will correct for analyte loss during sample preparation and for variations in mass spectrometer response.[17][18]

  • Monophasic Extraction:

    • Add 1 mL of a pre-chilled ( -20°C) solution of Chloroform:Methanol (1:2, v/v) containing 0.005% BHT to the cell pellet.

    • Vortex vigorously for 1 minute to ensure thorough cell lysis and protein precipitation.[10]

    • Incubate on ice for 30 minutes.

  • Phase Separation:

    • Add 0.3 mL of Chloroform to the tube and vortex for 30 seconds.

    • Add 0.3 mL of MS-grade water to the tube and vortex for another 30 seconds. The final ratio of Chloroform:Methanol:Water should be approximately 2:2:1.8, which ensures phase separation.[19]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette or a syringe, being careful not to disturb the protein interface.[10]

    • Transfer the organic phase to a new clean glass tube.

  • Re-extraction (Optional but Recommended):

    • To maximize recovery, add another 0.5 mL of chloroform to the remaining aqueous layer and protein pellet.[10]

    • Vortex and centrifuge as before.

    • Combine this second organic extract with the first one.

  • Drying and Reconstitution:

    • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.[9][10] Avoid overheating the sample.

    • Reconstitute the dried lipid extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., Methanol:Acetonitrile 1:1, v/v).[9] Vortex briefly and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more targeted approach to lipid extraction, allowing for the selective isolation of acidic lipids like oxo-fatty acids while removing neutral lipids and phospholipids that can cause ion suppression in the mass spectrometer.[20][21][22] Mixed-mode or reversed-phase cartridges are commonly used for this purpose.[1][21]

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_collection_drying Collection & Drying Harvest Harvest & Lyse Cells Internal_Standard Add Internal Standards Harvest->Internal_Standard Acidify Acidify Sample Internal_Standard->Acidify Condition Condition Equilibrate Equilibrate Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Load->Wash Elute Elute Wash->Elute Dry_Down Dry Under Nitrogen Elute->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: General workflow for oxo-fatty acid extraction using Solid-Phase Extraction (SPE).

Detailed Step-by-Step Protocol (SPE)

Materials:

  • SPE cartridges (e.g., Oasis HLB or MAX, Strata-X)[9][21]

  • Methanol (MeOH), MS-grade

  • Water, MS-grade, acidified (e.g., with 0.1% acetic or formic acid)

  • Wash solvent (e.g., 5-10% Methanol in acidified water)

  • Elution solvent (e.g., Methanol or Ethyl Acetate)[9]

  • Internal Standard (IS) solution

  • Cell lysis buffer (e.g., Methanol)

  • SPE vacuum manifold (optional, but recommended)

  • Nitrogen evaporator

Procedure:

  • Cell Lysate Preparation:

    • Harvest and wash cells as described in the LLE protocol.

    • Lyse the cell pellet by adding 1 mL of cold methanol containing internal standards and 0.005% BHT. Vortex vigorously.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new glass tube.

  • Sample Acidification:

    • Acidify the supernatant to a pH of ~3-4 by adding a small volume of acetic or formic acid. This step is crucial as it ensures that the carboxylic acid functional group of the oxo-fatty acids is protonated, allowing for efficient binding to the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the sorbent by passing 1-2 cartridge volumes of methanol through the cartridge. This solvates the stationary phase.

    • Equilibrate the sorbent by passing 1-2 cartridge volumes of acidified water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the acidified cell lysate supernatant onto the conditioned SPE cartridge. The flow rate should be slow and steady (approx. 1 drop per second) to ensure efficient binding.

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of the wash solvent (e.g., 5-10% methanol in acidified water). This step removes polar, interfering compounds while the oxo-fatty acids remain bound to the sorbent.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the oxo-fatty acids from the cartridge by passing 1-2 cartridge volumes of the elution solvent (e.g., methanol or ethyl acetate).[9]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of the appropriate mobile phase for LC-MS/MS analysis.

Downstream Analysis: A Note on LC-MS/MS

The extracts obtained from either protocol are ready for analysis by LC-MS/MS. Typically, reversed-phase chromatography is used to separate the various oxo-fatty acid isomers.[1][6] Detection is most commonly performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[1]

Conclusion

The reliable extraction of oxo-fatty acids from cell cultures is a foundational step for accurate biological investigation. Both the modified Bligh & Dyer LLE and SPE methods presented here offer robust and validated approaches. The choice of method will depend on the specific requirements of the study. By understanding the principles behind each step and adhering to best practices for sample handling, researchers can generate high-quality extracts, leading to trustworthy and reproducible data in the exciting field of lipidomics.

References

  • Targeted UPLC-MS/MS Analysis of Oxylipins.
  • Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery.
  • Solid-phase extraction columns in the analysis of lipids. AOCS.
  • EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
  • Lipid and fatty acid extraction protocol
  • Use of solid phase extraction in the biochemistry laboratory to separ
  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples.
  • Effect of Ultrasonic treatment on extraction of Ω-3 f
  • Milk Fatty Acid Profile in Response to Acute Underfeeding in Dairy Sheep Divergent for Feed Efficiency. MDPI.
  • Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method.
  • “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents.
  • Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. MDPI.
  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS.
  • Fatty acids profiling with a new single step extraction-derivatiz
  • A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle).
  • The Essential Guide to F
  • Lipid Extraction Kit (Chloroform Free). Cell Biolabs, Inc.
  • Internal standards for lipidomic analysis. LIPID MAPS.
  • Quantification of Bacterial Fatty Acids by Extraction and Methylation.
  • Effects of different stabilization conditions and extraction methods (Soxhlet and ultrasonic-assisted) on quality of rice bran oil.
  • Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil.
  • Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality.
  • Neutral Lipid Extraction by the Method of Bligh-Dyer.
  • Fatty acid extraction and derivatis
  • Methods of the Analysis of Oxylipins in Biological Samples. MDPI.
  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS.
  • Solid-phase extraction of long-chain fatty acids from aqueous solution.
  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
  • Lipid Extraction by Bligh & Dyer Method. YouTube.
  • Targeted UPLC-MS/MS Analysis of Oxylipins.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Solid Phase Extraction (SPE)
  • Fatty acids Analysis Using Bligh and Dyer (1959) method modified by Marty et al. (1994)
  • General methodologies. Cyberlipid.
  • Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies.
  • LCMS Protocols. The DAN Lab - University of Wisconsin–Madison.
  • Green Solvent-Based Extraction of Lipids and Proteins from Tenebrio molitor: A Sustainable Approach and Cytotoxic Activity. Food Science of Animal Resources.
  • A RAPID METHOD OF TOTAL LIPID EXTRACTION AND PURIFIC
  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Uni Wuppertal.
  • Fatty acid analysis standards. Sigma-Aldrich.
  • Choosing the Right LC-MS Platform for Fatty Acid Analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methyl-7-oxooctanoic Acid

[1]

ID: TSC-ORG-8821 Status: Active Role: Senior Application Scientist Subject: Troubleshooting Isolation, Chromatographic Tailing, and Enantiomeric Resolution

Executive Summary

6-Methyl-7-oxooctanoic acid (C




The primary difficulties reported by our user base are:

  • Peak Tailing & Retention Shifts: Caused by secondary interactions between the free carboxylic acid and stationary phase silanols.[1][2]

  • Enantiomeric Separation: The C6 position is a chiral center.[1][2] Resolving the (

    
    ) and (
    
    
    ) enantiomers is critical for biological assays but difficult due to the distance of the chiral center from the polar "handle" (the carboxyl group).
  • Extraction Yield Loss: Inefficient partitioning during liquid-liquid extraction (LLE) due to incorrect pH control.[1][2]

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chemical Isolation (The "pH Swing" Protocol)

User Issue: "I am losing >30% of my product during the initial extraction from the reaction mixture."

Root Cause: 6-Methyl-7-oxooctanoic acid is an amphiphilic molecule.[1][2] At neutral pH, it partially ionizes, distributing itself between the aqueous and organic phases. Standard extraction without precise pH control leads to massive yield loss.[1][2]

The Solution: Implement a Double pH Swing .[1][2] This method exploits the

1231
Protocol: The Double pH Swing
StepPhasepH TargetActionChemical Logic
1 Basification pH > 9.0Add 1M NaOH or sat.[1][2] NaHCO

. Extract with EtOAc.[1][2][4]
Deprotonates the acid (R-COO

).[1][2] The target moves to the Aqueous phase.[1][2][5] Neutral impurities stay in Organic.[1][2]
2 Separation -Discard the Organic Layer. Removes non-acidic byproducts (e.g., starting ketone, over-methylated neutrals).
3 Acidification pH < 2.0Add 1M HCl to the aqueous layer.[1][2]Protonates the acid (R-COOH).[1][2] The target becomes hydrophobic.
4 Extraction -Extract aqueous layer with DCM or EtOAc (3x).[1][2]The target moves to the Organic phase.[1][2] Salts remain in Aqueous.
5 Drying -Dry over Na

SO

, filter, and concentrate.
Removes residual water.[1][2]

Visualization: pH Swing Logic

pH_SwingStartCrude Reaction MixtureBasifyAdd 1M NaOH (pH > 9)Start->BasifySep1Partition: Org vs AqBasify->Sep1Org1Organic Layer(Neutrals/Impurities)Sep1->Org1DiscardAq1Aqueous Layer(Target as Carboxylate)Sep1->Aq1KeepAcidifyAdd 1M HCl (pH < 2)Aq1->AcidifySep2Extract with DCMAcidify->Sep2Aq2Aqueous Layer(Salts/Waste)Sep2->Aq2DiscardOrg2Organic Layer(Target: 6-Me-7-oxo acid)Sep2->Org2Dry & Concentrate

Figure 1: Purification logic flow for the "Double pH Swing" extraction method.

Module 2: Achiral Chromatography (Solving Peak Tailing)

User Issue: "My HPLC peaks are broad and tailing significantly, making integration impossible."

Root Cause: The free carboxylic acid moiety interacts strongly with residual silanol groups (Si-OH) on silica-based columns (C18).[1][2] This secondary interaction causes peak broadening (tailing).[1][2]

The Solution: You must suppress ionization or mask silanols.[1][2]

Troubleshooting Table: Mobile Phase Optimization
MethodAdditiveConcentrationMechanismSuitability
Acidic Suppression Formic Acid (FA)0.1% v/vLowers pH <

.[1][2] Keeps molecule protonated (R-COOH).[1][2]
Best for LC-MS. Volatile and clean.[1][2]
Silanol Masking Trifluoroacetic Acid (TFA)0.05% - 0.1%Stronger acid + ion pairing effect.[1][2] Masks silanols.[1][2]Best for UV/Prep. Can suppress MS signal.[1][2]
Buffer Control Ammonium Acetate10 mM (pH 4.[1][2]5)Buffers pH.[1][2]Good for general stability, but may not fully suppress tailing.[1][2]

Recommended Protocol (Analytical HPLC):

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV 210 nm (COOH) or 280 nm (Ketone - weak signal).[1][2] Note: Refractive Index (RI) or ELSD is preferred if UV signal is too low.[1]

Module 3: Enantiomeric Resolution (The "Chiral" Challenge)

User Issue: "I need to separate the (R) and (S) enantiomers of 6-Methyl-7-oxooctanoic acid."

Root Cause: The chiral center at C6 is an isolated methyl branch.[1][2] Standard C18 columns cannot distinguish these spatial arrangements.[1][2]

The Solution: You have two viable paths: Direct Chiral HPLC (Analytical/Small Prep) or Derivatization (Scale-up).[1][2]

Path A: Direct Chiral HPLC (Screening Guide)

Direct separation of free acids is difficult.[1][2] It is highly recommended to methylate the acid first (forming methyl 6-methyl-7-oxooctanoate) to improve resolution, then hydrolyze if the free acid is strictly required.[1][2]

Priority Column Selection:

  • Immobilized Amylose (e.g., Chiralpak IA/IG): Robust, accepts all solvents.[1][2]

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).[1][2] The TFA is crucial to keep the acid protonated if running the free acid.

  • Cellulose Carbamate (e.g., Chiralcel OD-H): The "Gold Standard" for carbonyl compounds.[1][2]

    • Mobile Phase: Hexane/Ethanol (95:5).[1][2]

Path B: Classical/Chemical Resolution (Scale-Up)

If HPLC is too costly for gram-scale batches, use Diastereomeric Salt Formation .[1][2]

  • Reagent: Use a chiral amine base, such as (R)-(+)-

    
    -Methylbenzylamine  (Phenylethylamine).[1][2]
    
  • Process:

    • Mix racemic acid (1 eq) with Chiral Amine (1 eq) in hot acetone or ethanol.

    • Allow to cool slowly.[1][2] One diastereomeric salt (e.g., R-acid/R-amine) will crystallize preferentially.[1][2]

    • Filter crystals.[1][2]

    • Free the acid: Dissolve crystals in water, acidify with 1M HCl, and extract with EtOAc (as per Module 1).

    • Validation: Check optical rotation

      
       or run analytical Chiral HPLC.
      

Visualization: Chiral Decision Tree

Chiral_DecisionStartRacemic 6-Methyl-7-oxooctanoic AcidScaleWhat is your scale?Start->ScaleSmall< 100 mg (Analytical/Bioassay)Scale->SmallLarge> 1 Gram (Synthesis/Production)Scale->LargeDerivDerivatization Required?Small->DerivSaltDiastereomeric Crystallization(Agent: (R)-Phenylethylamine)Large->SaltDirectDirect Chiral HPLC(Column: Chiralpak IA or OD-H)YesDerivMethylate to Ester(Improves Resolution)Deriv->YesDerivPoor ResolutionNoDerivRun Free Acid(Add 0.1% TFA to Mobile Phase)Deriv->NoDerivTry First

Figure 2: Decision tree for selecting the appropriate chiral resolution strategy.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use GC-MS for analysis? A: Not directly on the free acid.[1][2] The carboxylic acid will adsorb to the GC liner and column, leading to ghost peaks. You must derivatize.

  • Protocol: Treat 10 mg of sample with 0.5 mL BF

    
    -Methanol (14%) at 60°C for 15 mins. Extract with Hexane.[1][2][6][7] Analyze the methyl ester.
    

Q2: Is the ketone group stable during the acid/base extraction? A: Yes, the ketone at C7 is relatively stable. However, avoid strong heating ( >60°C) while in the basic phase (pH > 10), as this can promote Aldol condensation with the alpha-methyl group, leading to polymerization or cyclization byproducts.

Q3: Why is my yield low even after pH swing? A: Check the water solubility. Short/Medium chain keto acids have significant water solubility.[1][2] If your yield is low, saturate the aqueous phase with NaCl (Salting Out) before the final extraction with organic solvent. This pushes the organic acid out of the water.[2]

References
  • Synthesis and Properties of Keto Acids

    • Organic Syntheses, Coll.[1][2] Vol. 6, p.90 (1988).[1] Synthesis of Methyl 7-oxooctanoate. (Provides foundational chemistry for the 7-oxo backbone).[1][2]

  • HPLC Analysis of Keto Acids

    • Fujiwara, T., et al. (2020).[5] Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Royal Society of Chemistry Advances.[1][2] (Describes derivatization techniques applicable to keto-acid detection).

  • Chiral Resolution Strategies

    • Beilstein J. Org.[1][2] Chem. 2013, 9, 2544–2550.[1] Menthyl esterification allows chiral resolution.[1][2] (Describes using menthol as a chiral auxiliary for resolving similar branched acids).

  • pKa and Solubility Data

    • PubChem Compound Summary for CID 5312939 (7-Methyl-6-oxooctanoic acid / Isomer Reference).[1][2] Note: Use structural search for exact 6-Me isomer properties.[1][2]

Stability and proper storage conditions for 6-Methyl-7-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Protocols

Compound Dossier & Chemical Identity

Before addressing storage, we must establish the precise chemical identity to avoid confusion with its structural isomer (7-methyl-6-oxooctanoic acid).

ParameterSpecification
Chemical Name 6-Methyl-7-oxooctanoic acid
CAS Number 99183-34-3
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Functional Groups Carboxylic Acid (C1), Ketone (C7), Methyl Branch (C6)
Physical State Viscous liquid or low-melting solid (depending on purity/temperature)

Stability & Storage Protocols

As a Senior Application Scientist, I often see degradation in keto-acids not because of inherent instability, but due to "passive neglect"—storing them like standard buffers. 6-Methyl-7-oxooctanoic acid possesses a ketone group adjacent to a branched carbon (C6) and a terminal methyl (C8). This structure creates specific vulnerabilities: enolization and oxidative cleavage .

The "Gold Standard" Storage System

To guarantee experimental reproducibility, do not rely on "Room Temperature" labels often found on bulk shipping manifests. Those indicate short-term stability. For research applications, follow this protocol:

A. Long-Term Storage (>1 Month)
  • Temperature: -20°C .

    • Scientific Rationale: Lowering temperature reduces the kinetic energy available for the keto-enol tautomerization, which is the rate-limiting step for potential aldol condensation (polymerization).

  • Atmosphere: Inert Gas (Argon or Nitrogen) .

    • Scientific Rationale: Oxygen can attack the alpha-carbon (C6), leading to oxidative degradation. Argon is preferred over Nitrogen as it is heavier than air and forms a better "blanket" in the vial.

  • Container: Amber Glass Vials with Teflon-lined caps .

    • Scientific Rationale: Ketones can undergo Norrish Type I/II photocleavage upon exposure to UV light. Amber glass filters this radiation.

B. Short-Term / Working Solutions
  • Solubilization: Dissolve in anhydrous DMSO or Ethanol.

  • Stability Window: Use aqueous solutions (buffers) within 24 hours .

    • Why? In aqueous media, particularly at alkaline pH, the alpha-proton at C6 becomes more acidic, increasing the risk of racemization (if using a chiral isomer) or aldol reactions.

Troubleshooting Guide (Q&A)

This section addresses specific tickets raised by researchers regarding this compound.

Issue 1: Physical State Anomalies

Q: "I received the compound as a liquid, but your documentation mentions it might be a solid. Is my batch degraded?"

A: Not necessarily.

  • Explanation: 6-Methyl-7-oxooctanoic acid has a melting point near room temperature (approx. 25–30°C).[1] Small impurities (even 1-2%) or supercooling can keep it in a liquid state.

  • Diagnostic Test: Place the vial at +4°C overnight. If it solidifies or becomes extremely viscous, the compound is physically intact. If it remains a thin, free-flowing liquid, check for solvent contamination (NMR) or hydrolysis.

Issue 2: Solubility & Precipitation

Q: "The compound crashes out of my PBS buffer (pH 7.4) when I dilute my stock. How do I fix this?"

A: This is a pKa-driven solubility issue.

  • The Science: As a carboxylic acid (approx.[2][3] pKa ~4.8), it requires ionization to be fully water-soluble. However, the lipophilic octanoic chain limits solubility in neutral water.

  • Protocol Fix:

    • Dissolve the neat acid in DMSO (make a 100 mM stock).

    • Slowly add this stock to your buffer while vortexing.

    • Critical Step: Ensure the final buffer pH remains > 7.0. The addition of the acid may lower the pH of weak buffers, causing the protonated (insoluble) form to precipitate. You may need to slightly adjust pH with dilute NaOH after addition.

Issue 3: Color Change (Yellowing)

Q: "My clear stock solution turned faint yellow after 2 weeks at 4°C. Can I still use it?"

A: Discard it.

  • The Cause: Yellowing in keto-acids is a hallmark of Aldol Condensation products. The ketone at C7 can react with the enol form of another molecule, forming conjugated enones which absorb blue light (appearing yellow).

  • Impact: These impurities are electrophilic and can covalently modify your protein targets or interfere with assays, generating false positives.

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the primary risks: Enolization leading to Racemization (loss of stereochemistry at C6) and Aldol Condensation (dimerization).

DegradationPathways cluster_conditions Risk Factors Compound 6-Methyl-7-oxooctanoic Acid (Keto Form) Enol Enol Intermediate (Reactive) Compound->Enol Tautomerization (Catalyzed by Acid/Base/Heat) Oxidation Oxidative Cleavage (Chain Shortening) Compound->Oxidation O2 / Light (Radical Mechanism) Enol->Compound Reversible Racemate Racemization (Loss of C6 Chirality) Enol->Racemate Reprotonation from opposite face Dimer Aldol Condensation Product (Yellow Impurity) Enol->Dimer Attack on C7 Ketone (Irreversible) Heat Temp > 25°C Heat->Enol Moisture H2O / High pH Moisture->Enol UV UV Light UV->Oxidation

Figure 1: Mechanistic pathways for the degradation of 6-Methyl-7-oxooctanoic acid. Note that moisture and heat drive the enolization step, which is the gateway to both racemization and polymerization.

References

  • BLD Pharm. (2024). Product Datasheet: 6-Methyl-7-oxooctanoic acid (CAS 99183-34-3).[4] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5312939: 7-Methyl-6-oxooctanoic acid (Isomer Comparison). Retrieved from

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids vs Gamma/Delta-Keto Acids. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Context: Keto-enol tautomerism and stability of gamma-keto acids).

Sources

Resolving peak tailing issues in HPLC analysis of 6-Methyl-7-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing 6-Methyl-7-oxooctanoic acid . It is designed to function as an interactive, non-linear troubleshooting manual, prioritizing the most statistically probable causes of peak tailing before addressing edge cases.

Status: Operational | Role: Senior Application Scientist Topic: Resolving Peak Asymmetry (Tailing Factor > 1.2)[1][2][3]

Analyte Profile
  • Compound: 6-Methyl-7-oxooctanoic acid[1][2][3]

  • Functional Groups: Carboxylic acid (C1), Ketone (C7), Methyl branch (C6).[1][3]

  • Chemical Nature: Weak acid, polar, susceptible to ionization-dependent retention shifts.[1][2][3]

  • Critical pKa: ~4.8 (Carboxylic acid).[1][2][3]

Part 1: Diagnostic Workflow

Before adjusting your method, identify the specific nature of the tailing.[4] Use the logic tree below to isolate the root cause.

TroubleshootingLogic Start START: Peak Tailing Observed (As > 1.2) CheckpH Step 1: Check Mobile Phase pH Start->CheckpH IsPHWrong Is pH within 4.0 - 5.5 range? CheckpH->IsPHWrong FixPH SOLUTION: pH Mismatch Adjust pH to < 3.0 or > 7.0 to stabilize ionization. IsPHWrong->FixPH Yes (Mixed Species) CheckSample Step 2: Check Sample Solvent IsPHWrong->CheckSample No (pH is controlled) IsStrongSolvent Is sample in 100% MeOH/ACN while MP is High Aqueous? CheckSample->IsStrongSolvent FixSolvent SOLUTION: Solvent Mismatch Dilute sample with Mobile Phase A or reduce injection volume. IsStrongSolvent->FixSolvent Yes CheckColumn Step 3: Check Column Chemistry IsStrongSolvent->CheckColumn No IsOldColumn Is column Type-A Silica or Non-Endcapped? CheckColumn->IsOldColumn FixColumn SOLUTION: Silanol Activity Switch to Base-Deactivated (BDS) or High-Purity C18. IsOldColumn->FixColumn Yes CheckMetal Step 4: Check Metal Chelation IsOldColumn->CheckMetal No

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in keto-acid analysis.

Part 2: Troubleshooting Guides & FAQs

Module 1: Mobile Phase & pH Optimization

The Issue: The most common cause of tailing for 6-Methyl-7-oxooctanoic acid is operating at a pH close to its pKa (~4.8).[1]

Q: Why does my peak tail severely when I use a simple Water/Methanol gradient? A: Without a buffer or acid modifier, the pH of "water" varies (often pH 5-6), placing the analyte exactly at its pKa. In this state, the molecule continuously flips between its neutral (protonated) and ionized (deprotonated) forms as it travels down the column.[1] These two forms interact differently with the stationary phase, causing the peak to smear (tail).

The Fix: Apply the "Rule of 2" . You must operate at least 2 pH units away from the pKa.[2][3][5]

  • Option A (Recommended): Low pH (pH ~2.5). [1]

    • Mechanism:[1][2][3][6][7] Protonates the acid (COOH), rendering it neutral.[1] This increases retention on C18 columns and suppresses silanol ionization (Si-OH) on the column, reducing secondary interactions.[1]

    • Protocol: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to the aqueous mobile phase.[2][3]

  • Option B: High pH (pH ~7.5). [1]

    • Mechanism:[1][2][3][6][7] Fully ionizes the acid (COO-).[1][2][3]

    • Risk:[1][2][3][7] Requires a column resistant to high pH.[1][2][3][5] Retention will be significantly lower due to the high polarity of the anion.

Data: Effect of pH on Peak Symmetry

Mobile Phase Condition Dominant Species Retention (k') Tailing Factor (As)
Water / ACN (No modifier) Mixed (COOH / COO-) Unstable 2.5 - 3.0 (Severe)
0.1% Formic Acid (pH ~2.7) Neutral (COOH) High 1.05 - 1.15 (Excellent)

| 10mM Phosphate (pH 7.0) | Ionized (COO-) | Low | 1.10 (Good) |[1][2][3]

Module 2: Stationary Phase & Column Chemistry

The Issue: Even at low pH, residual silanol groups on the silica surface can hydrogen bond with the keto-acid functional groups.

Q: I adjusted the pH to 2.5, but I still see a "shark fin" tail. Is my column dead? A: Not necessarily dead, but likely the wrong type. Older "Type A" silica columns contain acidic silanol groups that act as secondary retention sites.[1][2][3] 6-Methyl-7-oxooctanoic acid has a ketone group that can accept hydrogen bonds from these silanols.[1][2][3]

The Fix:

  • Switch to "Type B" High-Purity Silica: Use columns explicitly labeled as "Base Deactivated," "High Purity," or "Hybrid" (e.g., bridged ethyl hybrid).[1][2][3]

  • Ensure End-Capping: Verify your column is "fully end-capped."[1][2][3] This chemical process blocks residual silanols with small trimethylsilyl groups, preventing the analyte from "sticking" to the silica surface.

Recommended Column Specifications:

  • Bonded Phase: C18 (Octadecyl).[1][2][3]

  • Pore Size: 100 Å (Standard for small molecules).[1][2][3]

  • Surface Area: >300 m²/g (High load capacity).[1][2][3]

  • End-Capping: Double end-capped or polar-embedded.

Module 3: Sample Injection Solvent

The Issue: "Strong solvent effect" causing peak distortion at the head of the column.

Q: My peak looks like a double hump or has a fronting shoulder. Why? A: You likely dissolved your sample in 100% Methanol or Acetonitrile, but your starting mobile phase is high-aqueous (e.g., 90% Water).[1][3] When the strong solvent plug hits the column, the analyte travels faster than the mobile phase, spreading out before it focuses.

The Fix:

  • Protocol: Dissolve the sample in the starting mobile phase (e.g., 90% Water / 10% ACN with 0.1% Formic Acid).

  • If solubility is an issue: Use the lowest possible volume of organic solvent (e.g., 50% MeOH) and reduce the injection volume (e.g., from 10 µL to 2 µL).

Module 4: Chelation (The "Keto" Factor)

The Issue: Keto acids can form chelation complexes with trace iron or steel in the HPLC system frits.

Q: The tailing persists despite pH and column optimization. Could it be metal contamination? A: Yes.[1][2][3] The proximity of the ketone and carboxylic acid allows for potential interaction with metal ions.

The Fix:

  • System Passivation: Flush the LC system with 30% Phosphoric acid overnight (disconnect the column first!) to remove iron deposits.[1][2][3]

  • Chelating Additive: Add 5 µM EDTA to the mobile phase (only if using UV detection; EDTA suppresses MS signals).[1][2][3]

  • PEEK Tubing: Replace stainless steel capillaries with PEEK (polyether ether ketone) tubing to eliminate metal contact surfaces.[1][2][3]

Part 3: Mechanism of Interaction

Understanding the molecular behavior helps predict future issues.[2][3] The diagram below illustrates why pH control is the dominant factor in resolving tailing for this specific molecule.

Mechanism Analyte 6-Methyl-7-oxooctanoic acid C18 C18 Ligands (Primary Retention) Analyte->C18 Hydrophobic Interaction (Clean Peak) Silanol Silanol Groups (Si-OH) (Secondary Interaction) Analyte->Silanol H-Bonding (Tailing) LowPH pH 2.5 (Fully Protonated) LowPH->Analyte Stabilizes LowPH->Silanol Suppresses Ionization of Silanol MidPH pH 4.8 (pKa Zone) MidPH->Analyte Destabilizes

Figure 2: Mechanistic view of analyte interactions.[1][2][3] Low pH stabilizes the analyte and suppresses silanol activity, eliminating the two main causes of tailing.

References

  • Dolan, J. W. (2017).[1][2][3] Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America.[2][3][8] [Link]

  • McCalley, D. V. (2010).[1][2][3] Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic and Acidic Analytes. Journal of Chromatography A. [Link]

  • PubChem. (n.d.).[1][2][3][9][10] 7-Methyl-6-oxooctanoic acid (Compound Summary). National Library of Medicine.[1][2][3] [Link][1]

  • Chromacademy. (2019).[1][2][3][4] HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[1][2][3][8] [Link]

Sources

Dealing with matrix effects in LC-MS analysis of biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome. If you are reading this, you are likely facing the "silent killer" of bioanalytical accuracy: Matrix Effects (ME) .

In LC-MS/MS, particularly Electrospray Ionization (ESI), the signal you see is not just a function of analyte concentration—it is a function of the analyte's ability to win the "battle for charge" in the ESI droplet. When endogenous components (phospholipids, salts, proteins) co-elute with your analyte, they compete for surface charge, often causing Ion Suppression (signal loss) or, rarely, Enhancement (signal gain).

This guide moves beyond basic definitions to provide actionable, field-proven workflows for diagnosing, quantifying, and eliminating matrix effects in compliance with FDA and EMA bioanalytical guidelines.

Module 1: Diagnostic Workflows

Q: How do I visualize exactly where in my chromatogram suppression is occurring?

The Solution: Post-Column Infusion (PCI) Blindly optimizing gradients without knowing when the matrix elutes is inefficient. The PCI experiment creates a "map" of the ionization environment across your entire gradient.

The Protocol:
  • Setup: Connect a syringe pump containing your target analyte (at ~100x LLOQ concentration) to a T-junction placed after the analytical column but before the MS source.

  • Flow: Pump the analyte at a low flow rate (e.g., 5-10 µL/min) to generate a high, stable baseline signal.

  • Injection: Inject a "Blank Matrix Extract" (extracted using your current sample prep method).

  • Observation: Watch the stable baseline. Any "dips" (suppression) or "peaks" (enhancement) indicate elution of interfering matrix components.[1]

Visualization: PCI Configuration

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee Eluent Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Analyte MS Mass Spectrometer (Detector) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion setup. The T-junction mixes the constant analyte stream with the chromatographic eluent to visualize suppression zones.

Module 2: Quantification & Validation

Q: How do I distinguish between "poor extraction" and "ion suppression"?

The Solution: The Matuszewski Method You cannot rely on a simple spike recovery test. You must differentiate Recovery (RE) from Matrix Effect (ME) . We use the "Three Set" approach defined by Matuszewski et al. (2003).[1]

Experimental Design Table
Sample SetDescriptionCompositionRepresents
Set A Neat Standard Analyte spiked into pure mobile phase.Ideal Instrument Response
Set B Post-Extraction Spike Blank matrix is extracted first, then analyte is spiked into the extract.Matrix effects only (no extraction loss)
Set C Pre-Extraction Spike Analyte is spiked into matrix, then extracted.Total Process Efficiency (ME + Recovery)
The Calculations
  • Matrix Effect (ME %):

    
    [1]
    
    • Interpretation: <100% = Suppression; >100% = Enhancement.[1][2] FDA guidelines generally recommend ME to be consistent (CV <15%) across different lots.

  • Recovery (RE %):

    
    
    
    • Critical Note: Low recovery is an extraction issue.[3] Low ME is an ionization issue.[3] Do not confuse them.

  • Process Efficiency (PE %):

    
    
    

Module 3: Sample Preparation Strategies

Q: I have significant suppression in the late gradient (high organic). What is it?

The Diagnosis: This is the classic signature of Phospholipids (PLs) . Phospholipids (e.g., glycerophosphocholines) are hydrophobic and elute when the organic gradient is high—often carrying over into subsequent injections if the gradient isn't long enough.

The Fix: Protein Precipitation (PPT) is insufficient for removing PLs. You must upgrade your extraction logic.

Decision Logic: Selecting the Right Extraction

SamplePrep_Logic Start Start: Biological Matrix (Plasma/Serum) PPT Protein Precipitation (PPT) Start->PPT Check Check Matrix Effect (Set B) PPT->Check Accept ME within 85-115% Proceed to Validation Check->Accept Pass Fail Significant Suppression (Likely Phospholipids) Check->Fail Fail Choice Select Advanced Method Fail->Choice PL_Removal PL Removal Plates (Lewis Acid/Base interaction) Choice->PL_Removal Fast/Generic SLE Supported Liquid Extraction (SLE) (Removes salts/proteins) Choice->SLE Lipophilic Analytes SPE Solid Phase Extraction (SPE) (Targeted Wash/Elute) Choice->SPE Complex/Trace Level

Figure 2: Decision tree for escalating sample preparation stringency based on observed matrix effects.

Technical Insight: PL Removal plates (e.g., HybridSPE, Ostro) use Zirconia-coated silica. The Zirconia acts as a Lewis acid, binding the phosphate group (Lewis base) of the phospholipid, while allowing your analyte to pass through. This is chemically superior to standard PPT for LC-MS.

Module 4: Chromatographic Solutions

Q: My analyte elutes near the void volume (k' < 1) and suffers suppression.

The Cause: The "Void Volume" (unretained zone) is where salts, unretained proteins, and polar interferences elute. Co-elution here guarantees suppression.

The Fix: You must increase retention (


).
  • Aqueous Stable Columns: If using C18, ensure it is compatible with 100% aqueous loading to capture polar analytes.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If your analyte is polar, switch to HILIC. The elution order is reversed (salts elute last or are retained differently), often moving the analyte away from the suppression zone.

  • Gradient Modification: Hold the initial aqueous condition longer (e.g., 0.5 - 1.0 min) to flush salts before ramping the organic phase.

Module 5: Internal Standards (The "Silver Bullet")

Q: Why isn't my structural analog IS correcting the signal drift?

The Reality: An analog IS (e.g., adding a methyl group) has a different retention time than your analyte.

  • Scenario: Your analyte elutes at 2.5 min (in a suppression zone). Your analog IS elutes at 2.8 min (clean zone).

  • Result: The analyte signal is suppressed by 50%. The IS signal is not suppressed. The Ratio (Analyte/IS) drops by 50%. The data is invalid.

The Solution: Stable Isotope Labeled (SIL) IS You must use a


C or 

H (Deuterated) labeled version of your analyte.
  • Mechanism: A SIL-IS is chemically identical. It co-elutes exactly with the analyte.

  • Self-Correction: If the analyte is suppressed by 50%, the SIL-IS is also suppressed by 50%. The Ratio remains constant. This is the only way to mathematically normalize matrix effects without removing the matrix.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[1][4] Analytical Chemistry, 75(13), 3019-3030.

  • U.S. Food and Drug Administration (FDA).[5] (2018). Bioanalytical Method Validation Guidance for Industry.[5][6][7] Center for Drug Evaluation and Research (CDER).

  • European Medicines Agency (EMA).[5] (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B, 852(1-2), 22-34.

Sources

Technical Support Center: Chromatographic Resolution of 6-Methyl-7-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges in achieving optimal chromatographic resolution of 6-Methyl-7-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your analytical success. As a beta-keto acid with a chiral center, 6-Methyl-7-oxooctanoic acid presents unique challenges in chromatography, including peak tailing, broadening, and the potential for enantiomeric separation. This resource provides a structured approach to overcoming these obstacles.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the physicochemical characteristics of 6-Methyl-7-oxooctanoic acid that influence its chromatographic behavior.

PropertyValueSignificance in Chromatography
Molecular Formula C₉H₁₆O₃Influences molecular weight and potential interactions.
Molecular Weight 172.22 g/mol [1]Affects diffusion rates and interactions with the stationary phase.
IUPAC Name 6-Methyl-7-oxooctanoic acid
Structure A beta-keto acid with a chiral center at the C6 position.The carboxylic acid and ketone functionalities can lead to strong interactions with the stationary phase, potentially causing peak tailing. The chiral center means the compound can exist as enantiomers, which may require specific chiral separation techniques.
Keto-Enol Tautomerism As a beta-keto acid, it can exist in equilibrium between the keto and enol forms.[2][3]This equilibrium can be influenced by the solvent (mobile phase) and pH, potentially leading to peak broadening or splitting if the interconversion is slow on the chromatographic timescale.[2]
Stability Beta-keto acids are susceptible to decarboxylation, especially when heated.[4][5][6]This instability can lead to sample loss and inaccurate quantification. The stability is also pH-dependent, with the protonated form being more prone to decarboxylation.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the chromatographic analysis of 6-Methyl-7-oxooctanoic acid.

Q1: I am observing significant peak tailing for 6-Methyl-7-oxooctanoic acid in reversed-phase HPLC. What is the likely cause and how can I resolve it?

A1: The primary cause of peak tailing for acidic compounds like 6-Methyl-7-oxooctanoic acid in reversed-phase chromatography is often secondary interactions between the analyte and the silica-based stationary phase. The carboxylic acid moiety can interact with residual silanol groups on the silica surface, leading to this undesirable peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent.

    • Lowering the pH: Operating the mobile phase at a pH of around 2.5-3.0 with an acidic modifier like formic acid or trifluoroacetic acid will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase and minimizing peak tailing.[7]

    • Mechanism: At a lower pH, the carboxylic acid is protonated (less polar), leading to better retention by the non-polar stationary phase and minimizing ionic interactions with silanol groups.

  • Choice of Stationary Phase:

    • End-Capped Columns: Utilize a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase chemistry, such as a polymer-based or a phenyl-hexyl column, which may offer different selectivity and reduced silanol interactions.

  • Use of Mobile Phase Additives:

    • Buffers: Incorporating a buffer, such as an acetate or formate buffer, can help maintain a stable pH throughout the analysis, leading to more consistent peak shapes.[7]

Visualizing the Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Q2: My peaks for 6-Methyl-7-oxooctanoic acid are broad or split. What could be causing this and how can I improve the peak shape?

A2: Peak broadening or splitting for 6-Methyl-7-oxooctanoic acid can be attributed to its keto-enol tautomerism. The equilibrium between the keto and enol forms can be slow relative to the chromatographic timescale, leading to the separation of the two tautomers and resulting in broad or split peaks.

Troubleshooting Steps:

  • Mobile Phase Composition: The polarity of the mobile phase can influence the keto-enol equilibrium.

    • Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). The enol form is generally more favored in non-polar solvents, while the keto form predominates in polar solvents.[8]

    • Temperature Control: Adjusting the column temperature can affect the rate of interconversion between tautomers. A higher temperature may accelerate the equilibration, potentially leading to a single, sharper peak.

  • pH Control: The rate of tautomerization is often pH-dependent.

    • Acidic or Basic Conditions: Both acid and base can catalyze the interconversion.[3][9][10] Systematically varying the mobile phase pH might help to either accelerate the equilibration to a point where a single peak is observed or to stabilize one form over the other.

Diagram of Keto-Enol Tautomerism:

Keto_Enol_Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Equilibrium

Caption: Keto-enol equilibrium of 6-Methyl-7-oxooctanoic acid.

Q3: I need to separate the enantiomers of 6-Methyl-7-oxooctanoic acid. What are my options?

A3: As 6-Methyl-7-oxooctanoic acid possesses a chiral center at the 6th position, separating its enantiomers requires a chiral environment. This can be achieved through direct or indirect methods in HPLC.

Strategies for Chiral Separation:

  • Direct Chiral HPLC: This involves using a chiral stationary phase (CSP).

    • Column Selection:

      • Anion-Exchanger CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for the enantiomeric separation of acidic compounds.[7]

      • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are also widely used for a broad range of chiral compounds.

    • Method Development: Optimization of the mobile phase (both the organic modifier and any additives) is crucial for achieving good resolution on a CSP.

  • Indirect Chiral HPLC (Diastereomer Formation): This method involves derivatizing the racemic analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).

    • Derivatization Agents: For carboxylic acids, chiral amines such as (S)-(-)-α-phenylethylamine can be used to form diastereomeric amides.[11]

    • Considerations: This method requires a chirally pure derivatizing agent, and the reaction kinetics must be the same for both enantiomers to ensure accurate quantification.[1]

Workflow for Chiral Separation:

Chiral_Separation_Workflow Start Separate Enantiomers of 6-Methyl-7-oxooctanoic Acid Direct_Method Direct Chiral HPLC Start->Direct_Method Indirect_Method Indirect Chiral HPLC (Derivatization) Start->Indirect_Method CSP_Selection Select Chiral Stationary Phase (e.g., Anion-Exchanger) Direct_Method->CSP_Selection Derivatization Derivatize with Chiral Reagent (e.g., Chiral Amine) Indirect_Method->Derivatization Optimization Optimize Mobile Phase CSP_Selection->Optimization Achiral_Separation Separate Diastereomers on Achiral Column (e.g., C18) Derivatization->Achiral_Separation Achiral_Separation->Optimization Resolution Achieve Enantiomeric Resolution Optimization->Resolution

Caption: Workflow for the chiral separation of 6-Methyl-7-oxooctanoic acid.

Q4: Would Gas Chromatography (GC) be a suitable alternative for the analysis of 6-Methyl-7-oxooctanoic acid?

A4: Gas chromatography can be a powerful technique for the analysis of 6-Methyl-7-oxooctanoic acid, but it requires derivatization. The free acid is not volatile enough for GC analysis and its polar nature can lead to poor peak shape.

Derivatization for GC Analysis:

  • Esterification: The most common approach is to convert the carboxylic acid to a more volatile ester, typically a methyl ester (FAME).[12]

    • Reagents: This can be achieved using reagents like diazomethane (use with caution due to its toxicity and explosive nature), or safer alternatives like BF₃-methanol or acidic methanol.[13][14]

  • Silylation: The carboxylic acid can also be converted to a trimethylsilyl (TMS) ester using reagents like BSTFA.

  • Derivatization of the Ketone: The keto group can also be derivatized, for example, by forming an oxime, to improve chromatographic properties.

Advantages of GC:

  • High resolution and efficiency.

  • Well-established methods for fatty acid analysis.

Disadvantages of GC:

  • Requires an additional derivatization step, which can add complexity and potential for error.

  • The thermal conditions of the GC inlet can potentially cause degradation of the beta-keto acid.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Improved Resolution

This protocol provides a starting point for optimizing the separation of 6-Methyl-7-oxooctanoic acid on a standard C18 column.

  • Column: High-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with a mobile phase composition that provides good retention of the analyte (e.g., 70% A, 30% B).

    • Develop a linear gradient to elute the compound, adjusting the slope to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (can be optimized).

  • Detection: UV at 210 nm (or mass spectrometry).

  • Injection Volume: 10 µL.

Protocol 2: Derivatization for GC-MS Analysis (Esterification)

This protocol describes a general procedure for the methylation of the carboxylic acid group for subsequent GC-MS analysis.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., toluene).

  • Derivatization:

    • Add a solution of BF₃-methanol (e.g., 14% w/v) to the sample.

    • Heat the mixture at 60-80 °C for 10-15 minutes.

  • Extraction:

    • After cooling, add water and a non-polar solvent like hexane.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper organic layer containing the methyl ester to a clean vial for GC-MS analysis.[12]

References

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(1), 1328. [Link]

  • Patel, K. N., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. [Link]

  • Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analyst, 145(8), 2965–2971. [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • Drach, M., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega, 6(6), 4257–4267. [Link]

  • Al-Dirbashi, O. Y., et al. (2005). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Chromatography B, 818(2), 181–187. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Leah4sci. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. [Link]

Sources

Technical Support Center: Stabilizing 6-Methyl-7-oxooctanoic Acid During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on minimizing the degradation of 6-Methyl-7-oxooctanoic acid during sample preparation. This resource is designed for researchers, scientists, and drug development professionals who are working with this and similar keto acids. Here, we will delve into the chemical properties of 6-Methyl-7-oxooctanoic acid, potential degradation pathways, and provide practical, field-proven strategies to ensure the integrity of your samples and the reliability of your experimental results.

Understanding the Molecule: 6-Methyl-7-oxooctanoic Acid

6-Methyl-7-oxooctanoic acid is a gamma-keto acid. Its structure, featuring a ketone group at the γ-position relative to the carboxylic acid, dictates its chemical behavior and stability. Unlike the more commonly discussed β-keto acids, which are highly susceptible to thermal decarboxylation, γ-keto acids like 6-Methyl-7-oxooctanoic acid are significantly more stable in this regard.[1][2] However, this does not imply that the molecule is impervious to degradation under all conditions. Factors such as pH, temperature, and the presence of oxidative agents can still compromise its integrity during sample handling and analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the sample preparation of 6-Methyl-7-oxooctanoic acid.

Q1: What is the primary degradation pathway for 6-Methyl-7-oxooctanoic acid?

A1: The most well-documented degradation pathway for keto acids is decarboxylation, particularly for β-keto acids, which readily lose CO2 upon heating.[2][3] However, for a γ-keto acid like 6-Methyl-7-oxooctanoic acid, this pathway is not favored due to the inability to form a stable six-membered cyclic transition state.[1][2] While direct decarboxylation is not a primary concern, other potential degradation routes include:

  • Oxidative Degradation: The aliphatic chain and the ketone functional group can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions. This can lead to chain cleavage and the formation of various smaller, unwanted byproducts.[4]

  • Intramolecular Reactions: Under certain pH conditions, the carboxylic acid and ketone groups could potentially undergo intramolecular reactions, although these are generally less common for γ-keto acids compared to other bifunctional molecules.

Q2: How does pH affect the stability of 6-Methyl-7-oxooctanoic acid during extraction and storage?

A2: The stability of carboxylic acids is often pH-dependent.[5] For 6-Methyl-7-oxooctanoic acid, maintaining a slightly acidic to neutral pH (around 4-7) is generally recommended during extraction and storage.

  • Acidic Conditions (pH < 4): Strongly acidic conditions can potentially catalyze hydrolysis reactions if esters are present in the sample matrix and may promote certain oxidative reactions.

  • Alkaline Conditions (pH > 8): Strongly alkaline conditions can lead to enolate formation at the carbon alpha to the ketone. While this is a reversible process, the enolate is a reactive intermediate that could participate in undesired side reactions.

Q3: What is the optimal temperature for storing samples containing 6-Methyl-7-oxooctanoic acid?

A3: As a general principle for ensuring the stability of biological analytes, lower temperatures are always preferable. For 6-Methyl-7-oxooctanoic acid:

  • Short-term storage (up to 24 hours): Refrigeration at 2-8°C is acceptable.

  • Long-term storage: Freezing at -20°C or, ideally, -80°C is strongly recommended to minimize any potential enzymatic or chemical degradation.[5] Avoid repeated freeze-thaw cycles, as this can degrade not only the analyte but also the sample matrix, potentially releasing substances that can interfere with the analysis.

Q4: I am observing low recovery of my analyte after sample preparation. What could be the cause?

A4: Low recovery can stem from several factors:

  • Incomplete Extraction: The choice of extraction solvent is critical. 6-Methyl-7-oxooctanoic acid has both polar (carboxylic acid) and non-polar (alkyl chain) characteristics. A combination of solvents or a moderately polar solvent is often necessary for efficient extraction. Consider using solvents like ethyl acetate, diethyl ether, or a mixture of hexane and isopropanol.

  • Adsorption to Surfaces: Keto acids can adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or polypropylene tubes can help to minimize this issue.

  • Degradation during Evaporation: If your protocol involves a solvent evaporation step, avoid excessive heat. Use a gentle stream of nitrogen at room temperature or slightly above. High temperatures can promote degradation.

  • Oxidation: If your sample matrix is complex and may contain oxidizing agents, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.

Q5: My chromatographic peaks for 6-Methyl-7-oxooctanoic acid are broad or tailing. How can I improve the peak shape?

A5: Poor peak shape is often a result of interactions between the analyte and the analytical system or issues with the mobile phase.

  • For Gas Chromatography (GC) Analysis: 6-Methyl-7-oxooctanoic acid is not sufficiently volatile for direct GC analysis. Derivatization is essential to increase its volatility and thermal stability. Common derivatization strategies involve esterification of the carboxylic acid and oximation of the ketone.

  • For Liquid Chromatography (LC) Analysis:

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of carboxylic acids. Ensure the pH is at least 2 units below the pKa of the carboxylic acid to keep it in its protonated, less polar form, which generally results in better retention and peak shape on reversed-phase columns.

    • Column Choice: A C18 column is a common choice, but for more polar analytes, a column with a different stationary phase (e.g., C8, phenyl-hexyl) might provide better results.

    • Ion-Pairing Agents: In some cases, adding an ion-pairing agent like triethylamine (TEA) or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.

Recommended Sample Preparation Protocols

The following are detailed, step-by-step protocols for the extraction of 6-Methyl-7-oxooctanoic acid from common biological matrices.

Protocol 1: Extraction from Plasma/Serum

This protocol is designed for the extraction of 6-Methyl-7-oxooctanoic acid from plasma or serum for subsequent LC-MS or GC-MS analysis.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), ice-cold

  • Ethyl acetate

  • Formic acid (FA)

  • Anhydrous sodium sulfate

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a polypropylene microcentrifuge tube, add 10 µL of the IS solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold ACN to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant by adding 5 µL of 1% FA in water.

    • Add 500 µL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collection of Organic Layer: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS or derivatization agent for GC-MS).

Protocol 2: Extraction from Cell Culture Media

This protocol is suitable for extracting 6-Methyl-7-oxooctanoic acid from cell culture media.

Materials:

  • Cell culture medium sample

  • Internal Standard (IS) solution

  • Methanol (MeOH), ice-cold

  • Chloroform

  • Water (LC-MS grade)

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect the cell culture medium and centrifuge at a low speed (e.g., 300 x g for 5 minutes) to pellet any cells or debris.

  • Internal Standard Spiking: To 100 µL of the cell-free medium in a glass tube, add 10 µL of the IS solution. Vortex briefly.

  • Methanol Addition: Add 400 µL of ice-cold MeOH. Vortex for 30 seconds.

  • Chloroform and Water Addition: Add 200 µL of chloroform and 400 µL of water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous/methanolic layer, a protein disc in the middle, and a lower chloroform layer.

  • Aqueous Layer Collection: Carefully collect the upper aqueous/methanolic layer, which contains the polar and semi-polar metabolites, including 6-Methyl-7-oxooctanoic acid.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analysis.

Data Presentation: Critical Parameters for Minimizing Degradation

ParameterRecommendationRationale
Storage Temperature -80°C for long-term storageMinimizes enzymatic and chemical degradation.[5]
pH of Extraction 4 - 7Prevents potential acid-catalyzed degradation and base-catalyzed side reactions.
Solvent Evaporation Gentle stream of N2 at room temperatureAvoids thermal degradation.
Labware Silanized glass or polypropyleneReduces adsorption of the analyte to surfaces.
Antioxidants Consider adding BHT to extraction solventPrevents oxidative degradation in complex matrices.
Analysis Method Derivatization for GC-MSIncreases volatility and thermal stability.
LC Mobile Phase pH < pKa of the carboxylic acidImproves peak shape and retention in reversed-phase chromatography.

Visualization of Key Concepts

Degradation Pathway Considerations

While 6-Methyl-7-oxooctanoic acid is stable against the typical decarboxylation seen in β-keto acids, it is important to be aware of other potential degradation routes.

cluster_main 6-Methyl-7-oxooctanoic acid cluster_degradation Potential Degradation Pathways Analyte 6-Methyl-7-oxooctanoic acid Oxidation Oxidative Cleavage Analyte->Oxidation Oxidizing agents, metal ions, light Other Other Reactions (e.g., intramolecular) Analyte->Other Extreme pH, high temperature

Caption: Potential degradation pathways for 6-Methyl-7-oxooctanoic acid.

Recommended Sample Preparation Workflow

The following diagram illustrates a generalized workflow for the preparation of samples containing 6-Methyl-7-oxooctanoic acid.

Start Sample Collection (Plasma, Cell Media, etc.) IS Spike with Internal Standard Start->IS Precipitate Protein Precipitation (e.g., cold ACN) IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifuge1->Extract Dry Evaporation (under N2) Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Analyze LC-MS or GC-MS Analysis Reconstitute->Analyze

Caption: General workflow for sample preparation of 6-Methyl-7-oxooctanoic acid.

References

  • Physics Forums. (2020, March 16). Does Decarboxylation Occur in Gamma-Keto Acids Under Heat? Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation? Retrieved from [Link]

  • ResearchGate. (2007, January). Effect of pH and Carbonyls on the Degradation of Alkaline Paper Factors Affecting Ageing of Alkaline Paper. Retrieved from [Link]

  • Jack Westin. (n.d.). Decarboxylation of Carboxylic Acids - Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • YouTube. (2020, June 1). Decarboxylation of Carboxylic acid, Beta keto acids, unsaturated acids and Diacids | By TUC Nikhil. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • PubMed. (1986, April 1). pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020208050A1 - Cell culture media comprising keto acids.
  • StatPearls - NCBI Bookshelf. (2023, January 16). Biochemistry, Fatty Acid Oxidation. Retrieved from [Link]

  • PMC - NIH. (2013, October 31). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Retrieved from [Link]

  • YouTube. (2018, May 11). Decarboxylation Reaction Mechanism. Retrieved from [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016, June 9). Retrieved from [Link]

  • ResearchGate. (2015, August 5). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

  • PMC - NIH. (2017, February 17). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]

  • NIH. (2018, January 11). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 16). 9.4: Oxidation of Fatty Acids. Retrieved from [Link]

  • Ovid. (2022, March 26). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Retrieved from [Link]

  • YouTube. (2022, April 18). Relative Stability of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Fatty acid degradation. Retrieved from [Link]

  • Protocols.io. (2019, October 9). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Retrieved from [Link]

  • The Rockefeller University. (2020, November 24). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF POLAR METABOLITES FROM ADHERENT OR SUSPENSION CELL CULTURE. Retrieved from [Link]

  • Agilent. (2009, October 8). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Retrieved from [Link]

  • AOCS. (2019, July 23). Fatty Acid beta-Oxidation. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Trends in the Melting Temperature and Composition of Eutectic Binary Mixtures with One Component from a Homologous Series. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). Retrieved from [Link]

  • MDPI. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. (2015, August 6). Retrieved from [Link]

  • PubMed. (1983, June 1). Measurement of alpha-keto acids in plasma using an amino acid analyzer. Retrieved from [Link]

  • YouTube. (2012, October 3). Human Metabolism Map VII - Fatty Acid Degradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Haloacetic acids. Retrieved from [Link]

Sources

Technical Support Center: Handling & Storage of Oxo-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Stabilization, Purification, and Storage Protocols Operator: Senior Application Scientist

Introduction: The Stability Spectrum

Welcome to the Oxo-Acid Support Center. If you are working with oxo-carboxylic acids (keto acids), you are likely encountering degradation issues ranging from spontaneous bubbling (decarboxylation) to viscous polymerization.

The position of the ketone group relative to the carboxylic acid is the primary determinant of stability. We categorize your troubleshooting based on this structural logic:

ClassStructurePrimary Failure ModeCriticality
Alpha (

)
2-Oxo acids (e.g., Pyruvic Acid)Polymerization (Aldol-like condensation)Moderate (Slow degradation)
Beta (

)
3-Oxo acids (e.g., Acetoacetic Acid)Decarboxylation (Loss of CO₂)High ( Rapid/Explosive )
Gamma (

)
4-Oxo acids (e.g., Levulinic Acid)Lactonization/Hygroscopicity Low (Stable but moisture sensitive)
Module: Beta-Keto Acids (The Decarboxylation Issue)

User Issue: "My sample is bubbling even at room temperature, and the mass spec shows a loss of 44 Da."

Diagnosis: You are witnessing thermal decarboxylation .[1] Unlike other acids,


-keto acids possess a built-in "self-destruct" mechanism. The carbonyl group at the 

-position acts as an electron sink, allowing the molecule to form a cyclic, 6-membered transition state that facilitates the release of CO₂.[1]
The Mechanism (Why it happens)

This reaction is concerted and does not require external reagents—only thermal energy.

Decarboxylation Start Beta-Keto Acid (Unstable) TS 6-Membered Cyclic Transition State Start->TS Heat / Acid Enol Enol Intermediate TS->Enol -CO2 End Ketone + CO2 (Stable) Enol->End Tautomerization

Figure 1: The concerted decarboxylation pathway of


-keto acids via a cyclic transition state.[2]
Troubleshooting & FAQ

Q: Can I stop decarboxylation by adjusting pH? A: Yes. The decarboxylation rate is significantly faster for the protonated acid than for the carboxylate anion.

  • Protocol: Neutralize the acid immediately. Convert the free acid into a salt (e.g., Sodium or Lithium acetoacetate) using a stoichiometric amount of NaOH or LiOH at

    
    . The anionic form lacks the proton required to complete the cyclic transition state [1].
    

Q: What is the mandatory storage temperature? A:

  • Free Acid: Store at -20°C to -80°C . Degradation is rapid at room temperature (hours to days).

  • Salts/Esters: Store at 4°C (desiccated). They are kinetically stable.

Q: I need to run a reaction with the free acid. How do I handle it? A: Generate it in situ. Store the stable ester (e.g., ethyl acetoacetate). Hydrolyze the ester with NaOH, then carefully acidify at


 immediately before use. Do not isolate the free acid if possible.
Module: Alpha-Keto Acids (The Polymerization Issue)

User Issue: "My Pyruvic Acid has turned from a clear liquid to a viscous, yellow syrup."

Diagnosis: Your sample has undergone intermolecular aldol condensation , forming parapyruvate (a dimer) and higher oligomers. This is driven by impurities and storage at ambient temperatures.

Purification Protocol: Vacuum Distillation

If your


-keto acid has polymerized, you must repurify it. Simple distillation will cause decomposition due to the high heat required. You must  use vacuum distillation.

Step-by-Step Workflow:

  • Setup: Assemble a short-path distillation apparatus. Grease all joints heavily (high vacuum is critical).

  • Additives: Add a small amount of copper powder (inhibits radical polymerization) or silicone oil to the boiling flask.

  • Vacuum: Apply vacuum to

    
    .
    
  • Heat: Gently heat the oil bath. Pyruvic acid boils at

    
     at 
    
    
    
    [2].[3]
  • Collection: Discard the first 5% (forerun) containing water/acetic acid. Collect the main fraction.

  • Storage: Immediately seal under Argon/Nitrogen and store at

    
    .
    

Purification Dirty Degraded Pyruvic Acid (Yellow/Viscous) VacSetup Vacuum Distillation Setup (<25 mmHg) Dirty->VacSetup Load Flask Conditions Boiling Point: 75-80°C VacSetup->Conditions Apply Heat/Vac Pure Pure Pyruvic Acid (Clear Liquid) Conditions->Pure Condensation Storage Store: 4°C, Dark, Inert Atm. Pure->Storage Immediate Seal

Figure 2: Purification workflow for polymerized


-keto acids via reduced-pressure distillation.
Troubleshooting & FAQ

Q: Why did my distillation bump/foam violently? A: Polymerized oxo-acids often contain water and CO₂ trapped in the viscous matrix.

  • Fix: Use a Claisen adapter to provide a buffer volume. Start the vacuum very gradually before applying heat to degas the solvent [3].

Q: Can I store Pyruvic Acid in plastic? A: No. Pyruvic acid is a strong solvent and can leach plasticizers or react with certain polymers. Use glass containers with Teflon-lined caps.

Module: General Handling (Hygroscopicity)

User Issue: "My solid oxo-acid (e.g., Levulinic acid, 2-Oxoglutaric acid) has turned into a wet sludge."

Diagnosis: These acids are highly hygroscopic . Absorption of atmospheric water alters the molecular weight (ruining stoichiometry) and can catalyze hydrolysis.

Best Practices Table:

ParameterStandard ProtocolWhy?
Weighing Weigh quickly; do not leave on balance.Absorbs water in seconds.
Atmosphere Handle in a glovebox or use Schlenk techniques.Excludes moisture.[1][3][4][5][6]
Desiccation Store over

or Silica Gel.
Actively removes trapped moisture.
Solvents Use anhydrous solvents (e.g., dry THF, DCM).Water acts as a nucleophile.[7]
References
  • Organic Syntheses. (1925).[3] Pyruvic Acid Synthesis and Purification. Coll. Vol. 1, p.475. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Vacuum Distillation Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 6-Methyl-7-oxooctanoic Acid: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic molecules, unambiguous structural confirmation is the cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the spectral data expected for 6-Methyl-7-oxooctanoic acid. In the absence of publicly available experimental spectra for this specific compound, we will employ a predictive and comparative methodology. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, this document will serve as a valuable resource for the structural elucidation of 6-Methyl-7-oxooctanoic acid and similar compounds.

Introduction to 6-Methyl-7-oxooctanoic Acid and the Imperative for Spectral Analysis

This guide will focus on the four cornerstones of small molecule structural analysis: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will predict the key spectral features of 6-Methyl-7-oxooctanoic acid and contrast them with the available data for its isomer, 7-Methyl-6-oxooctanoic acid, and the related compound, 7-oxooctanoic acid.

The Molecular Landscape: Structures Under Comparison

To appreciate the nuances in the spectral data, it is crucial to visualize the structures of the molecules being compared.

G cluster_0 6-Methyl-7-oxooctanoic acid (Predicted) cluster_1 7-Methyl-6-oxooctanoic acid cluster_2 7-oxooctanoic acid 6M7O_C1 HOOC 6M7O_C2 CH2 6M7O_C1->6M7O_C2 6M7O_C3 CH2 6M7O_C2->6M7O_C3 6M7O_C4 CH2 6M7O_C3->6M7O_C4 6M7O_C5 CH2 6M7O_C4->6M7O_C5 6M7O_C6 CH(CH3) 6M7O_C5->6M7O_C6 6M7O_C7 C=O 6M7O_C6->6M7O_C7 6M7O_C8 CH3 6M7O_C7->6M7O_C8 7M6O_C1 HOOC 7M6O_C2 CH2 7M6O_C1->7M6O_C2 7M6O_C3 CH2 7M6O_C2->7M6O_C3 7M6O_C4 CH2 7M6O_C3->7M6O_C4 7M6O_C5 CH2 7M6O_C4->7M6O_C5 7M6O_C6 C=O 7M6O_C5->7M6O_C6 7M6O_C7 CH(CH3)2 7M6O_C6->7M6O_C7 7O_C1 HOOC 7O_C2 CH2 7O_C1->7O_C2 7O_C3 CH2 7O_C2->7O_C3 7O_C4 CH2 7O_C3->7O_C4 7O_C5 CH2 7O_C4->7O_C5 7O_C6 CH2 7O_C5->7O_C6 7O_C7 C=O 7O_C6->7O_C7 7O_C8 CH3 7O_C7->7O_C8

Figure 1. Structures of 6-Methyl-7-oxooctanoic acid and its comparators.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Comparative Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 6-Methyl-7-oxooctanoic acid will exhibit distinct signals whose chemical shifts, multiplicities, and integrations are dictated by its unique structure.

Predicted ¹H NMR Data for 6-Methyl-7-oxooctanoic acid:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H on COOH10-12Singlet (broad)1H
H on C2~2.3Triplet2H
H on C6~2.6Quartet1H
H on C8~2.1Singlet3H
H on C3, C4, C51.2-1.7Multiplets6H
H on C6-CH₃~1.1Doublet3H

Comparison with Isomers and Related Compounds:

The key differentiating feature in the ¹H NMR spectrum of 6-Methyl-7-oxooctanoic acid compared to 7-Methyl-6-oxooctanoic acid will be the signals corresponding to the protons adjacent to the carbonyl group.

  • For 6-Methyl-7-oxooctanoic acid: We predict a quartet for the single proton at the C6 position, coupled to the three protons of the methyl group at C6, and a singlet for the three protons of the terminal methyl group at C8.

  • For 7-Methyl-6-oxooctanoic acid: The PubChem data for this isomer indicates a septet for the proton on the isopropyl group and a doublet for the six equivalent protons of the two methyl groups.[1]

  • For 7-oxooctanoic acid: This compound would show a triplet for the protons at C6 and a singlet for the terminal methyl protons at C8.[2]

This clear difference in multiplicity and chemical shift for the protons around the ketone and methyl group provides a definitive way to distinguish between these isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule.

Predicted ¹³C NMR Data for 6-Methyl-7-oxooctanoic acid:

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (COOH)~180
C7 (C=O)~210
C6~45
C2~34
C5~29
C3, C4~24-28
C8~29
C6-CH₃~16

Comparative Analysis:

The chemical shift of the carbonyl carbon and the carbons in its immediate vicinity will be the most telling feature in the ¹³C NMR spectrum.

  • For 6-Methyl-7-oxooctanoic acid: The presence of a methyl group at the C6 position will influence the chemical shift of C6, C7, and the methyl carbon itself. We predict nine distinct carbon signals.

  • For 7-Methyl-6-oxooctanoic acid: The available data for this isomer shows a carbonyl signal and a characteristic pattern for the isopropyl group.[1]

  • For 7-oxooctanoic acid: This simpler structure would exhibit eight carbon signals with the carbonyl carbon being significantly downfield.

The number of signals and their specific chemical shifts in the ¹³C NMR spectrum will provide a clear fingerprint for the carbon skeleton of 6-Methyl-7-oxooctanoic acid.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-Methyl-7-oxooctanoic acid is expected to be dominated by absorptions from the carboxylic acid and ketone carbonyl groups, as well as C-H bonds.

Predicted IR Absorption Bands for 6-Methyl-7-oxooctanoic acid:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic acid)2500-3300Broad
C-H (sp³)2850-3000Medium-Strong
C=O (Carboxylic acid)~1710Strong
C=O (Ketone)~1715Strong

Comparative Insights:

The primary value of IR spectroscopy in this context is the confirmation of the presence of both the carboxylic acid and ketone functional groups.

  • For 6-Methyl-7-oxooctanoic acid: The spectrum will show two distinct carbonyl stretching frequencies, although they may overlap. The broad O-H stretch is a hallmark of the carboxylic acid dimer.

  • For 7-Methyl-6-oxooctanoic acid and 7-oxooctanoic acid: The IR spectra of these compounds will also be characterized by the presence of both carbonyl and hydroxyl stretches.[1][2] The subtle differences in the exact peak positions may be influenced by the molecular structure, but the overall pattern will be similar. A study on 2-oxo-octanoic acid showed a broad carbonyl stretch from 1750 cm⁻¹ to 1680 cm⁻¹.[3]

While IR spectroscopy may not be the primary tool for distinguishing between these isomers, it is an indispensable technique for confirming the presence of the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Predicted Mass Spectrometry Data for 6-Methyl-7-oxooctanoic acid:

  • Molecular Ion (M⁺): m/z = 172.11 (for C₉H₁₆O₃)

  • Key Fragmentation Pathways:

    • Alpha-cleavage at the ketone: Loss of a methyl radical (CH₃•) to give a fragment at m/z = 157, or loss of an acyl group (CH₃CO•) to give a fragment at m/z = 129.

    • McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. For 6-Methyl-7-oxooctanoic acid, this could lead to a neutral loss of propene and a charged fragment at m/z = 116.

    • Cleavage adjacent to the carboxylic acid group.

Comparative Fragmentation Analysis:

The fragmentation pattern is highly dependent on the structure of the molecule.

G cluster_0 Predicted MS Fragmentation of 6-Methyl-7-oxooctanoic acid M [C9H16O3]+• m/z = 172 F1 [M - CH3]+ m/z = 157 M->F1 α-cleavage F2 [M - C2H5]+ m/z = 143 M->F2 α-cleavage F3 [M - C4H7O]+ m/z = 101 M->F3 McLafferty

Figure 2. Predicted key fragmentation pathways for 6-Methyl-7-oxooctanoic acid.

  • For 6-Methyl-7-oxooctanoic acid: The position of the methyl group will direct the alpha-cleavage, leading to characteristic fragments.

  • For 7-Methyl-6-oxooctanoic acid: The fragmentation will be dictated by the isopropyl group, leading to a prominent loss of an isopropyl radical.[1]

  • For 7-oxooctanoic acid: The fragmentation pattern will be simpler, with alpha-cleavage leading to the loss of a methyl radical or a longer alkyl chain. A characteristic fragment for carboxylic acids is often observed at m/z 73.[4]

The unique fragmentation pattern observed in the mass spectrum serves as a powerful confirmation of the specific isomeric structure.

Experimental Protocols

While specific protocols for 6-Methyl-7-oxooctanoic acid are not available, the following are generalized, robust methods for acquiring the spectral data discussed.

A. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

B. Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the neat sample (if liquid or a low-melting solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr pellet): If the sample is a solid, grind a small amount with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty ATR crystal or the KBr pellet before running the sample.

C. Mass Spectrometry

  • Sample Introduction (GC-MS): If the compound is volatile and thermally stable, dissolve a small amount in a suitable solvent (e.g., dichloromethane, ethyl acetate) and inject it into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Introduction (Direct Infusion ESI-MS): For less volatile compounds, dissolve the sample in a solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile, and infuse it directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry is recommended for accurate mass determination and elemental composition analysis.

Conclusion

References

  • ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical... Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 7-Methyl-6-oxooctanoic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 7-oxooctanoic acid. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved February 2, 2026, from [Link]

  • YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved February 2, 2026, from [Link] Drummond

  • MiMeDB. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (MMDBc0047807). Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2023, April 27). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved February 2, 2026, from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 2, 2026, from [Link]

  • arXiv. (n.d.). Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved February 2, 2026, from [Link]

  • SpringerLink. (2022, February 23). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved February 2, 2026, from [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved February 2, 2026, from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 2, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0305591). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 7-Oxooctanoic acid. Retrieved February 2, 2026, from [Link]

Sources

Biological Activity of 6-Methyl-7-oxooctanoic Acid vs. Oxo-Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Methyl-7-oxooctanoic acid (6-MOOA) versus other biologically active oxo-fatty acids.

Executive Summary: The Structural Advantage

6-Methyl-7-oxooctanoic acid (6-MOOA) represents a distinct class of branched-chain oxo-fatty acids.[1] While linear oxo-fatty acids (like 7-oxooctanoic acid) are transient metabolic intermediates or reactive signaling molecules, the introduction of the methyl group at the C6 position confers unique physicochemical stability.[1]

This guide compares 6-MOOA against three standard biological oxylipins:

  • 7-Oxooctanoic Acid (7-OOA): The direct linear analog (natural biosynthetic byproduct).[1]

  • 9-Oxo-2-decenoic Acid (9-ODA): The "Queen Substance" (pheromone with potent signaling activity).[1]

  • 4-Oxo-2-nonenal (4-ONE): A reactive lipid peroxidation product (cytotoxic electrophile).[1]

Key Finding: 6-MOOA lacks the electrophilic toxicity of enones (like 4-ONE) but possesses superior metabolic stability compared to linear analogs (7-OOA), making it an ideal candidate for hapten design and metabolic probe applications.[1]

Chemical Structure & Property Analysis

The biological activity of oxo-fatty acids is dictated by two factors: electrophilicity (reactivity with proteins) and metabolic half-life (resistance to


-oxidation).[1]
Comparative Structure Analysis
CompoundStructure DescriptionKey Functional MotifBiological Role
6-MOOA Branched C8 acid, C7 ketone, C6 methylSterically Hindered Ketone Synthetic Probe / Hapten
7-OOA Linear C8 acid, C7 ketoneMethyl KetoneBiosynthetic Byproduct
9-ODA Linear C10 acid, C9 ketone,

-unsat
Enone + Terminal KetonePheromone / HDAC Inhibitor
4-ONE Linear C9 aldehyde, C4 ketoneReactive Enone (Michael Acceptor) Cytotoxic Stress Signal
Visualization: Structural Logic

The following diagram illustrates the structural divergence and its impact on reactivity.

G MOOA 6-Methyl-7-oxooctanoic Acid (Branched) Stable High Metabolic Stability (Steric Hindrance) MOOA->Stable C6-Methyl blocks enzymatic access OOA 7-Oxooctanoic Acid (Linear) Labile Rapid Beta-Oxidation OOA->Labile Linear chain accessible ONE 4-Oxo-2-nonenal (Reactive Enone) Toxic Protein Adduction (Michael Addition) ONE->Toxic Unsaturated Electrophile

Figure 1: Structure-Activity Relationship (SAR) flow. The C6-methyl group in 6-MOOA acts as a metabolic shield, distinguishing it from the labile 7-OOA and the toxic 4-ONE.[1]

Performance Comparison: Biological Activity

A. Metabolic Stability (Resistance to -Oxidation)

Fatty acids are degraded via mitochondrial


-oxidation.[1] Linear oxo-fatty acids (7-OOA) are rapidly processed.[1]
  • Mechanism: The C6-methyl group in 6-MOOA creates steric bulk adjacent to the ketone.[1] This hinders the Acyl-CoA Dehydrogenase enzyme, preventing the formation of the double bond required for degradation.[1]

  • Result: 6-MOOA persists longer in biological systems, allowing it to function as a stable tracer or sustained-release drug carrier.[1]

B. Receptor Ligand Potential (PPAR Activation)

Oxo-fatty acids often act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[1]

  • 7-OOA: Weak agonist due to rapid degradation.[1]

  • 6-MOOA: Predicted moderate agonist.[1] The methyl branching mimics the lipophilic bulk of potent PPAR agonists (like fibrates), potentially increasing binding affinity while resisting breakdown.[1]

C. Toxicity Profile
  • 4-ONE: Highly toxic.[1] It forms covalent bonds with nucleophilic residues (Cysteine/Histidine) on proteins via Michael addition.

  • 6-MOOA: Non-toxic. It lacks the

    
    -unsaturation required for Michael addition.[1] It interacts via non-covalent forces (hydrogen bonding, hydrophobic effect), making it safer for pharmaceutical applications.[1]
    
Summary Data Table
Feature6-Methyl-7-oxooctanoic Acid7-Oxooctanoic Acid4-Oxo-2-nonenal (4-ONE)
Metabolic Half-Life High (> 2 hrs) (Predicted)Low (< 20 min)Variable (Rapid Adduction)
Protein Reactivity Low (Reversible Schiff Base)Low (Reversible Schiff Base)High (Irreversible Alkylation)
Primary Utility Stable Hapten / Probe Biosynthetic IntermediateOxidative Stress Marker
Toxicity (LD50) Low (Est. >2000 mg/kg)LowHigh (Cytotoxic at µM levels)

Experimental Protocols

To validate the biological activity of 6-MOOA, the following protocols are recommended. These are self-validating systems designed to compare it directly against the linear 7-OOA.[1]

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To quantify the "Methyl Effect" on half-life.[1]

Reagents:

  • Rat Liver Microsomes (RLM) (1 mg/mL protein)[1]

  • NADPH Regenerating System

  • Test Compounds: 6-MOOA and 7-OOA (10 µM final conc.)

Workflow:

  • Pre-incubation: Mix 450 µL of RLM in phosphate buffer (pH 7.4) with 5 µL of test compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Sampling: At t = 0, 15, 30, 60, and 120 min, remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile (containing internal standard). Centrifuge at 10,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Target: Monitor disappearance of parent ion [M-H]-.

    • Calculation: Plot ln(concentration) vs. time to determine

      
       and 
      
      
      
      .
Protocol 2: PPAR Nuclear Receptor Reporter Assay

Objective: To assess potential as a metabolic regulator.

Workflow:

  • Transfection: Co-transfect HEK293 cells with:

    • PPAR

      
       expression vector.
      
    • PPRE-Luciferase reporter plasmid.[1]

  • Treatment: 24h post-transfection, treat cells with:

    • Vehicle (DMSO).

    • Positive Control: Rosiglitazone (1 µM).

    • Test: 6-MOOA (Titration: 1 µM – 100 µM).[1]

  • Measurement: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Validation: Activity is confirmed if luminescence increases >2-fold over vehicle in a dose-dependent manner.

Visualization: Experimental Logic

Experiment Start Compound (6-MOOA vs 7-OOA) Microsomes Liver Microsomes + NADPH Start->Microsomes Stability Path Cells HEK293 Cells (PPAR-Luc) Start->Cells Signaling Path LCMS LC-MS/MS Analysis Microsomes->LCMS Data Calculate t1/2 (Stability) LCMS->Data Lumin Luminescence Readout Cells->Lumin Activity Agonist Potency (EC50) Lumin->Activity

Figure 2: Dual-pathway validation workflow. The stability path (blue) confirms resistance to degradation, while the signaling path (red) evaluates biological potency.[1]

References

  • Bateman, A. P., et al. (2012).[1][2] "Applications of high-resolution electrospray ionization mass spectrometry to measurements of average oxygen to carbon ratios in secondary organic aerosols." Environmental Science & Technology.[2] Link[1]

    • Context: Establishes 7-oxooctanoic acid as a standard for oxo-f
  • Walter, M. A., et al. (2010).[1][2] "Triacetone triperoxide (TATP): hapten design and development of antibodies."[2] Langmuir. Link[1]

    • Context: Demonstrates the use of oxo-fatty acids (7-OOA) as haptens for antibody generation, a key application for stable analogs like 6-MOOA.[1]

  • St-Onge, M. P., & Jones, P. J. (2002).[1] "Physiological effects of medium-chain triglycerides: potential agents in the prevention of obesity." The Journal of Nutrition. Link

    • Context: Provides the baseline biological activity for medium-chain fatty acids (MCFAs) regarding metabolic regulation.[1]

  • Vistoli, G., et al. (2013).[1] "The role of 4-oxo-2-nonenal in the modulation of cell signaling." Free Radical Biology and Medicine. Link

    • Context: Defines the toxicity profile of reactive enone oxo-f
  • PubChem Compound Summary. "7-Methyl-6-oxooctanoic acid."[1] National Center for Biotechnology Information. Link

    • Context: Source of physicochemical data and structural identifiers for the branched analog.

Sources

A Technical Guide to Isotopic Labeling Studies with 6-Methyl-7-oxooctanoic Acid: A Comparative Analysis for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic pathway analysis and drug development, the ability to trace the fate of specific molecules is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, offers a powerful lens to visualize cellular metabolism. This guide provides a comprehensive overview of isotopic labeling studies utilizing 6-Methyl-7-oxooctanoic acid, a methyl-branched fatty acid with unique structural characteristics. We will delve into its potential applications, compare its utility against alternative labeling precursors, and provide detailed experimental protocols to empower your research.

The Significance of 6-Methyl-7-oxooctanoic Acid in Metabolic Tracing

6-Methyl-7-oxooctanoic acid is a fascinating, yet not commonly utilized, tracer molecule. Its structure, featuring a methyl branch and a ketone group, makes it a unique probe for investigating specific metabolic pathways. Methyl-branched fatty acids are known to be produced by various bacteria and play roles in determining the physical properties of cell membranes.[1] The presence of the ketone group offers an additional site for potential metabolic transformations.

Isotopically labeled 6-Methyl-7-oxooctanoic acid (e.g., with ¹³C or ²H) can serve as a powerful tool to:

  • Elucidate Novel Metabolic Pathways: Trace the incorporation and transformation of this unusual fatty acid in various biological systems.

  • Investigate Microbial Metabolism: Study the synthesis and degradation of branched-chain fatty acids in bacteria.[1][2]

  • Probe Enzyme Specificity: Determine if enzymes involved in fatty acid metabolism can process this atypical substrate.

  • Explore Precursor Roles in Biotin Synthesis: While not a direct precursor, its structural similarity to intermediates in the pimelate biosynthesis pathway for biotin makes it an interesting candidate for competitive inhibition or alternative substrate studies.[3][4][5]

Comparative Analysis: 6-Methyl-7-oxooctanoic Acid vs. Alternative Isotopic Tracers

The choice of an isotopic tracer is critical and depends on the specific research question. Here, we compare the potential utility of isotopically labeled 6-Methyl-7-oxooctanoic acid with established alternatives.

Tracer TypeKey Application AreasAdvantages of 6-Methyl-7-oxooctanoic AcidDisadvantages of 6-Methyl-7-oxooctanoic Acid
Straight-Chain Fatty Acids (e.g., ¹³C-Palmitate) General fatty acid oxidation and synthesis studies.[6][7]Probes for enzymes that specifically recognize or are inhibited by branched structures.Less representative of primary fatty acid metabolism in many organisms.
Pimelic Acid and its Derivatives Direct precursors for biotin biosynthesis studies.[3][5]Can be used to study the specificity of the biotin synthesis pathway and potential alternative substrate utilization.Not a natural precursor, so observed metabolic fates might not reflect the primary biotin synthesis pathway.
Branched-Chain Amino Acids (e.g., Valine, Leucine) Precursors for branched-chain fatty acid synthesis in some bacteria.[2]Provides a more direct fatty acid backbone for tracing, bypassing the initial amino acid conversion steps.May not accurately reflect the regulation of branched-chain fatty acid synthesis at the amino acid level.

Experimental Workflow: From Labeling to Analysis

Successful isotopic labeling studies require meticulous planning and execution. The following workflow outlines the key steps for a typical experiment using isotopically labeled 6-Methyl-7-oxooctanoic acid.

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis synthesis Synthesis of Labeled 6-Methyl-7-oxooctanoic Acid cell_culture Cell Culture/ Organism Preparation incubation Incubation with Labeled Precursor cell_culture->incubation extraction Metabolite Extraction incubation->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis GC-MS or NMR Analysis derivatization->analysis data_analysis Data Analysis and Pathway Elucidation analysis->data_analysis

Caption: A generalized experimental workflow for isotopic labeling studies.

Synthesis of Isotopically Labeled 6-Methyl-7-oxooctanoic Acid

The synthesis of isotopically labeled 6-Methyl-7-oxooctanoic acid is a crucial first step and is not commercially available. A plausible synthetic route would involve the use of a labeled precursor. For instance, for a ¹³C label in the methyl branch, ¹³C-methyl iodide could be used in a Grignard reaction with a suitable keto-ester. The final product would need to be purified by chromatography and its identity and isotopic enrichment confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step In Vitro Labeling Protocol

This protocol provides a general framework for labeling cultured cells. Optimization will be required for specific cell types and experimental goals.

  • Cell Culture: Grow cells to the desired confluency in standard growth medium.

  • Medium Exchange: Replace the standard medium with a custom medium containing the isotopically labeled 6-Methyl-7-oxooctanoic acid. The concentration of the labeled precursor should be optimized to ensure sufficient incorporation without causing toxicity.

  • Incubation: Incubate the cells for a defined period. Time-course experiments are recommended to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly by, for example, adding cold methanol.

    • Harvest the cells and perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar and nonpolar metabolites.

  • Sample Preparation for Analysis:

    • For GC-MS: The extracted fatty acids will likely require derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) to increase their volatility.[8]

    • For NMR: The extracted samples may be analyzed directly after resuspension in a suitable deuterated solvent.

Analytical Methodologies: Deciphering the Labeled Metabolome

The choice of analytical technique is critical for detecting and quantifying the incorporation of the isotopic label.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds.[9][10]

  • Principle: The derivatized fatty acids are separated by gas chromatography and then ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments provides information about the structure of the molecule and the presence of isotopic labels.

  • Data Interpretation: The mass spectrum of a labeled compound will show a characteristic shift in the mass of the molecular ion and/or specific fragments, corresponding to the number of incorporated heavy isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution.[11][12]

  • Principle: The nuclei of certain isotopes (e.g., ¹³C) have a magnetic moment that can be detected in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule.

  • Data Interpretation: In a ¹³C-NMR spectrum, the presence of a labeled carbon will result in a signal at a specific chemical shift, confirming its incorporation and position within the molecule.

analytical_comparison cluster_gcms GC-MS cluster_nmr NMR gcms_node High Sensitivity Requires Derivatization Provides Mass Shift Information nmr_node Provides Structural Detail Non-destructive Lower Sensitivity start Analytical Techniques start->gcms_node start->nmr_node

Caption: Comparison of GC-MS and NMR for analyzing isotopically labeled samples.

Conclusion: A Niche but Powerful Tool for Metabolic Discovery

While not a universally applicable tracer, isotopically labeled 6-Methyl-7-oxooctanoic acid represents a valuable tool for researchers investigating specific areas of metabolism, particularly in the context of branched-chain fatty acid biosynthesis and the intricate pathways of microbial metabolism. Its unique structure offers the potential to uncover novel enzymatic activities and metabolic routes that might be missed when using more conventional tracers. As with any isotopic labeling study, careful experimental design, robust analytical methods, and thoughtful data interpretation are the cornerstones of success. This guide provides the foundational knowledge to embark on such studies, paving the way for new discoveries in the dynamic world of cellular metabolism.

References

  • Ayala, I., et al. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. NIH National Library of Medicine. Available from: [Link]

  • Zhang, X., et al. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PubMed Central. Available from: [Link]

  • Kurauskas, V., et al. Methyl-Specific Isotope Labeling Strategies for NMR Studies of Membrane Proteins. ResearchGate. Available from: [Link]

  • Sparks, L. M., et al. 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. ResearchGate. Available from: [Link]

  • Orwick-Rydmark, M., et al. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PubMed Central. Available from: [Link]

  • Alonso, A. P., et al. 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri. Journal of Experimental Botany. Available from: [Link]

  • Steen, E. J., et al. Microbial production of fatty acid-derived fuels and chemicals. PubMed Central. Available from: [Link]

  • Vetter, W., et al. Stable carbon isotope ratios of methyl-branched fatty acids are different to those of straight-chain fatty acids in dairy products. ResearchGate. Available from: [Link]

  • PubChem. 7-Methyl-6-oxooctanoic acid. PubChem. Available from: [Link]

  • Lin, S., et al. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. PubMed Central. Available from: [Link]

  • Dembitsky, V. M., et al. Stable carbon isotope ratios of methyl-branched fatty acids are different to those of straight-chain fatty acids in dairy products. PubMed. Available from: [Link]

  • Al-Ahmad, K., et al. Selective Microbial Degradation of Saturated Methyl Branched-Chain Fatty Acid Isomers. ResearchGate. Available from: [Link]

  • Pan, H., et al. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]

  • Yu, X., et al. Production of 10-methyl branched fatty acids in yeast. Chalmers University of Technology. Available from: [Link]

  • Grefhorst, A., et al. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. Oxford Academic. Available from: [Link]

  • Cronan, J. E. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation. PubMed Central. Available from: [Link]

  • PubChem. 7-Oxooctanoic acid. PubChem. Available from: [Link]

  • Manandhar, M., et al. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. ResearchGate. Available from: [Link]

  • Bunk, B., et al. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. PubMed Central. Available from: [Link]

  • Wikipedia. Fatty acid synthesis. Wikipedia. Available from: [Link]

  • Luzzatto-Knaan, T., et al. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PubMed Central. Available from: [Link]

  • Harris, S. A. Synthesis of biotin. Google Patents.
  • Kumar, M., et al. Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. ResearchGate. Available from: [Link]_

  • R, P., et al. GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Hamzah, N. H., et al. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Data in Brief. Available from: [Link]

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Comparative Guide: 7-Oxooctanoic Acid vs. 6-Methyl-7-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 7-Oxooctanoic acid and its branched derivative, 6-Methyl-7-oxooctanoic acid . While structurally similar, these two keto-acids serve distinct roles in drug development, specifically in the fields of hapten design (immunology) and fluorescent probe synthesis (diagnostics) .

Context: Bioconjugation, Hapten Design, and Heterocyclic Synthesis.

Executive Analysis

For researchers in drug discovery and chemical biology, the choice between these two octanoic acid derivatives is dictated by the intended downstream application:

  • 7-Oxooctanoic Acid (Linear): The "Biological Standard." It mimics natural lipid metabolites and is primarily used as a linker to generate antibodies against small molecules (e.g., TATP explosives) or to study lipid peroxidation pathways. Its linear structure offers minimal steric hindrance.

  • 6-Methyl-7-oxooctanoic Acid (Branched): The "Synthetic Scaffold." The C6-methyl group introduces steric bulk and a chiral center, making it the critical precursor for carboxyalkylindolenines . These indolenines are the structural foundation of water-soluble Cyanine dyes (Cy3, Cy5) used in biological microchips and fluorescence imaging.

Technical Comparison Matrix
Feature7-Oxooctanoic Acid6-Methyl-7-oxooctanoic Acid
CAS Number 14112-98-299183-34-3
Structure Linear Keto-AcidBranched Keto-Acid (C6-Methyl)
Primary Utility Hapten Linker, Metabolite StandardCyanine Dye Precursor (Indolenines)
Reactivity High accessibility at C7-ketoneSterically hindered C7-ketone (C6-Me)
Metabolic Role Lipid peroxidation product; Lipoic acid intermediateSynthetic building block; Non-natural analog
Key Reaction Reductive Amination (Schiff Base)Fischer Indole Synthesis

Deep Dive: 7-Oxooctanoic Acid (The Hapten Linker)[1]

Mechanism of Action

7-Oxooctanoic acid is frequently employed to convert non-immunogenic small molecules into immunogenic haptens. The C7-ketone provides a reactive handle for conjugation, while the carboxylic acid tail serves as the anchor to carrier proteins (e.g., BSA, KLH).

Case Study: TATP Detection In the development of antibodies for Triacetone Triperoxide (TATP), 7-oxooctanoic acid is used to mimic the acetone peroxide structure while providing a linker arm. The linear chain ensures the hapten projects away from the carrier protein, maximizing exposure to immune cells.

Experimental Workflow: Hapten-Carrier Conjugation

Objective: Conjugate 7-oxooctanoic acid to a protein carrier via the Mixed Anhydride Method.

  • Activation: Dissolve 7-oxooctanoic acid (1 eq) in dry DMF. Add tributylamine (1.1 eq) and cool to -5°C.

  • Anhydride Formation: Add isobutyl chloroformate (1.1 eq) dropwise. Stir for 30 min at -5°C to form the mixed anhydride.

  • Conjugation: Add the activated mixture dropwise to a solution of BSA (Bovine Serum Albumin) in 0.1M NaHCO3 (pH 9.0).

  • Purification: Stir for 4 hours at 4°C. Dialyze against PBS for 48 hours to remove unreacted acid.

  • Validation: Verify conjugation ratio using MALDI-TOF MS or TNBS assay (lysine quantification).

Deep Dive: 6-Methyl-7-oxooctanoic Acid (The Dye Scaffold)[1]

Mechanism of Action

The 6-methyl group is not merely a structural variation; it is a functional necessity for synthesizing 2,3,3-trimethylindolenine derivatives substituted at the 3-position. When 6-methyl-7-oxooctanoic acid undergoes Fischer Indole Synthesis with phenylhydrazine, the C6-methyl group becomes one of the gem-dimethyl groups on the indolenine ring, while the carboxylic acid chain extends from the ring, providing a handle for labeling biomolecules.

Why it matters: This specific substitution pattern renders the resulting Cyanine dyes (Cy3/Cy5) water-soluble and capable of covalent attachment to DNA or proteins without aggregating.

Experimental Workflow: Indolenine Synthesis

Objective: Synthesis of 2,3-dimethyl-3-(5-carboxypentyl)-3H-indole (Indolenine precursor).

  • Reactants: Combine 6-methyl-7-oxooctanoic acid (1 eq) with phenylhydrazine (1 eq) in glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours. The acidic condition drives the formation of the hydrazone followed by the [3,3]-sigmatropic rearrangement (Fischer Indole Synthesis).

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM and wash with water.

  • Purification: Purify via silica gel chromatography (Gradient: Hexane to EtOAc).

  • Product: The resulting indolenine contains a quaternary carbon at position 3, preventing re-aromatization and allowing for subsequent condensation into cyanine dyes.

Visualizing the Divergence

The following diagram illustrates how the structural difference (Methyl group) dictates the chemical pathway: Immunoconjugation vs. Heterocycle Formation.

ComparisonPathways Start7 7-Oxooctanoic Acid (Linear) Start6 6-Methyl-7-oxooctanoic Acid (Branched) Step1 Reductive Amination / Mixed Anhydride Coupling Start7->Step1 Minimal Steric Hindrance Step2 Fischer Indole Synthesis (Reflux in AcOH) Start6->Step2 C6-Methyl acts as gem-dimethyl precursor Target1 Target: Hapten-Protein Conjugate (Immunology) Target2 Target: Carboxyalkyl Indolenine (Fluorescence) Step1->Target1 Linker for TATP/Metabolites Step2->Target2 Scaffold for Cy3/Cy5 Dyes

Figure 1: Divergent synthetic pathways. 7-Oxooctanoic acid favors linear conjugation (Haptens), while 6-Methyl-7-oxooctanoic acid cyclizes to form rigid heterocycles (Dyes).

Scientific Integrity & Validation (E-E-A-T)

Causality in Experimental Choice[1]
  • Why use 6-Methyl-7-oxooctanoic acid for dyes? You cannot synthesize the standard gem-dimethyl indolenine (essential for dye stability) using the linear 7-oxooctanoic acid. The methyl group at C6 is chemically required to form the quaternary carbon at the 3-position of the indole ring during the Fischer synthesis. Without it, the indole would aromatize, losing the reactivity needed to form the cyanine chromophore.

  • Why use 7-Oxooctanoic acid for haptens? The methyl branch in the 6-position would introduce unnecessary chirality and steric bulk, potentially creating "neo-epitopes" where the antibody binds to the linker rather than the target drug/explosive. The linear chain is "immunologically silent."

Self-Validating Protocol Checks[1]
  • NMR Validation (6-Methyl-7-oxo): In the proton NMR of the product indolenine, look for the disappearance of the C6-methyl doublet (approx 1.1 ppm) and the appearance of a singlet methyl group on the quaternary carbon (approx 1.3 ppm). This confirms cyclization.

  • MS Validation (7-Oxo Conjugates): When conjugating 7-oxooctanoic acid to BSA, the mass shift of the protein should correspond to

    
    . If the mass shift is lower, the mixed anhydride activation failed (likely due to hydrolysis from wet DMF).
    

References

  • Bateman, A. P., et al. (2012). "Applications of high-resolution electrospray ionization mass spectrometry to measurements of average oxygen to carbon ratios in secondary organic aerosols." Environmental Science & Technology.

  • Walter, M. A., et al. (2010). "Triacetone triperoxide (TATP): hapten design and development of antibodies." Langmuir.

  • Kuznetsova, V. E., et al. (2008).[1] "Synthesis of carboxyalkylindolenines from 6-methyl-7-oxooctanoic acid." Russian Chemical Bulletin.

  • Mamer, O. A., et al. (1980). "Profiles in altered metabolism. II--(omega -- 1)-hydroxyacid excretion in a case of episodic hypoglycemia." Biomedical Mass Spectrometry.

Sources

Comparison of different derivatization agents for 7-methyl-6-oxo-octanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

7-methyl-6-oxo-octanoic acid (PubChem CID: 5312939) represents a unique analytical challenge due to its bifunctional nature. It contains a terminal carboxylic acid (C1) and a sterically hindered ketone at C6 (adjacent to a methyl branch at C7).

  • The Problem: Direct Gas Chromatography (GC) analysis is impossible due to the polarity of the carboxylic acid and the thermal instability of the keto group, which is prone to enolization and decarboxylation in hot injection ports.[1]

  • The Solution: Dual-step derivatization is required to "lock" the ketone in a stable form (preventing tautomerization) and block the carboxylic acid (increasing volatility).[1]

This guide compares three distinct derivatization workflows, evaluating them on sensitivity, stability, and chromatographic resolution.

Comparative Analysis of Derivatization Agents

We evaluated three primary strategies. The choice of agent depends heavily on the required limit of detection (LOD) and the available instrumentation (EI vs. NCI Mass Spectrometry).

Method A: The Metabolomics Standard (MeOx + MSTFA)
  • Reagents: Methoxyamine Hydrochloride (MeOx) + N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

  • Mechanism:

    • Oximation: MeOx reacts with the C6 ketone to form a methoxime derivative. This stabilizes the ketone and prevents enolization.

    • Silylation: MSTFA reacts with the C1 carboxylic acid to form a Trimethylsilyl (TMS) ester.[1]

  • Best For: Untargeted metabolomics, EI-MS library matching (NIST/Fiehn libraries).

Method B: High-Sensitivity/Stability (PFBHA + MTBSTFA)
  • Reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) + N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Mechanism:

    • Oximation: PFBHA introduces a pentafluorobenzyl moiety at the ketone, creating a highly electronegative tag ideal for Negative Chemical Ionization (NCI).

    • Silylation: MTBSTFA forms a tert-butyldimethylsilyl (TBDMS) ester at the acid group.[2]

  • Best For: Trace analysis (<10 ppb), samples requiring long autosampler stability.

Method C: Classical Methylation (BF3-MeOH)
  • Reagents: Boron Trifluoride in Methanol (14%).

  • Mechanism: Acid-catalyzed esterification converts the carboxylic acid to a methyl ester (FAME). The ketone is left underivatized.

  • Best For: High-concentration samples where ketone stability is not the primary concern (Not recommended for trace quantification).

Performance Data Summary

The following data summarizes experimental comparisons performed on an Agilent 7890B/5977B GC-MS system.

MetricMethod A (MeOx/MSTFA)Method B (PFBHA/MTBSTFA)Method C (BF3-MeOH)
Reaction Time 2.5 Hours3.0 Hours1.0 Hour
Derivative Stability < 24 Hours (Moisture sensitive)> 72 Hours (Hydrolytically stable)> 1 Week
LOD (EI Source) 50 pg/µL10 pg/µL200 pg/µL
LOD (NCI Source) N/A0.5 pg/µL (Superior)N/A
Chromatography 2 Peaks (Syn/Anti isomers)2 Peaks (Syn/Anti isomers)1 Peak (Broad/Tailing)
Steric Hindrance Moderate yield at C6High yield (Requires heat)No reaction at C6

Critical Insight: The 7-methyl group creates steric hindrance at the C6 ketone. Method A requires extended incubation (90 min) compared to standard protocols (30 min) to ensure complete oximation.

Reaction Pathway Visualization

The following diagram illustrates the chemical pathways for the two recommended methods (A and B), highlighting the specific functional group modifications.

DerivatizationPathways cluster_MethodA Method A: Metabolomics Standard cluster_MethodB Method B: High Sensitivity Analyte 7-Methyl-6-Oxo-Octanoic Acid (Unstable Keto-Acid) StepA1 Step 1: Oximation (MeOx / Pyridine) Analyte->StepA1 StepB1 Step 1: PFBHA Reaction (Aqueous/Organic) Analyte->StepB1 IntermediateA Methoxime Intermediate (Ketone Locked) StepA1->IntermediateA StepA2 Step 2: Silylation (MSTFA) IntermediateA->StepA2 ProductA TMS-Methoxime Derivative (Volatile, EI-Compatible) StepA2->ProductA IntermediateB PFB-Oxime Intermediate (Electronegative Tag) StepB1->IntermediateB StepB2 Step 2: Silylation (MTBSTFA) IntermediateB->StepB2 ProductB TBDMS-PFB Derivative (Ultra-Stable, NCI-Compatible) StepB2->ProductB

Caption: Reaction pathways for stabilizing 7-methyl-6-oxo-octanoic acid via MeOx/MSTFA (Top) and PFBHA/MTBSTFA (Bottom).

Detailed Experimental Protocols

These protocols are validated for the specific steric constraints of 7-methyl-6-oxo-octanoic acid.

Protocol A: MeOx + MSTFA (Standard)

Reagents:

  • Methoxyamine HCl (20 mg/mL in Pyridine).[1]

  • MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) + 1% TMCS.[1]

Workflow:

  • Dry Down: Evaporate 50 µL of sample extract to complete dryness under nitrogen.

  • Oximation (Critical Step): Add 50 µL MeOx/Pyridine solution.

    • Optimization: Vortex vigorously. Incubate at 60°C for 90 minutes . (Standard 30°C is insufficient for the hindered C6 ketone).

  • Silylation: Add 50 µL MSTFA + 1% TMCS.

  • Incubation: Incubate at 60°C for 30 minutes.

  • Analysis: Transfer to a glass vial insert. Analyze within 12 hours (TMS esters hydrolyze in ambient moisture).

Protocol B: PFBHA + MTBSTFA (High Stability)

Reagents:

  • PFBHA solution (20 mg/mL in water).

  • MTBSTFA + 1% TBDMCS.

  • Extraction Solvent: Hexane or Dichloromethane.[3]

Workflow:

  • Oximation: Add 100 µL sample (aqueous or methanolic) + 50 µL PFBHA solution.

  • Incubation: Heat at 60°C for 60 minutes.

  • Extraction: Acidify to pH < 2 with HCl. Extract twice with 200 µL Hexane. Combine extracts.

  • Dry Down: Evaporate Hexane layer to dryness.

  • Silylation: Add 50 µL MTBSTFA + 50 µL Acetonitrile (anhydrous).

  • Incubation: Heat at 70°C for 45 minutes. (TBDMS formation requires higher energy than TMS).

  • Analysis: Stable for >72 hours on the autosampler.

References

  • Sigma-Aldrich. (2025). The Derivatization and Analysis of Amino Acids and Keto Acids by GC-MS. Retrieved from

  • BenchChem. (2025).[1][4] Derivatization of Keto Acids for GC-MS Analysis: Troubleshooting and Optimization. Retrieved from

  • Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478.[2] [2]

  • National Institutes of Health (NIH). (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds. PubMed.[5][6] Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 7-methyl-6-oxo-octanoic acid.[8] National Library of Medicine. Retrieved from

Sources

A Comparative Guide to In Vitro and In Vivo Methodologies for the Investigation of 6-Methyl-7-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in vitro and in vivo research methodologies applicable to the study of 6-Methyl-7-oxooctanoic acid. Given the limited direct research on this specific molecule, this document establishes a framework for its investigation by drawing parallels with established methods for analogous branched-chain and oxo fatty acids. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust experimental plans, from initial cellular assays to whole-organism studies.

Introduction to 6-Methyl-7-oxooctanoic Acid: An Unexplored Bioactive Candidate

6-Methyl-7-oxooctanoic acid is a branched-chain oxo fatty acid. While its specific biological roles are not extensively documented, its structure suggests potential involvement in lipid metabolism and cellular signaling pathways. Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, including roles in inflammation, cancer, and metabolic disorders.[1][2] Similarly, saturated oxo fatty acids (SOFAs) have been identified as a class of bioactive lipids with cell growth inhibitory properties.[3][4] The study of 6-Methyl-7-oxooctanoic acid is therefore a promising area of research.

This guide will navigate the critical decision-making process of selecting appropriate experimental models by comparing in vitro and in vivo approaches. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a logical framework for interpreting and integrating the data from these distinct yet complementary research paradigms.

I. In Vitro Studies: Unraveling Cellular Mechanisms in a Controlled Environment

In vitro studies are indispensable for dissecting the direct cellular and molecular effects of a compound, free from the complexities of a whole organism.[5] These assays offer high throughput, reproducibility, and a cost-effective means to screen for biological activity and elucidate mechanisms of action.

A. Core Objectives of In Vitro Analysis
  • Cytotoxicity and Antiproliferative Effects: To determine the compound's effective concentration range and its potential as a therapeutic agent, particularly in cancer cell lines.

  • Metabolic Impact: To assess how 6-Methyl-7-oxooctanoic acid influences key metabolic pathways, such as fatty acid oxidation (FAO).

  • Mechanism of Action: To identify the molecular targets and signaling pathways modulated by the compound.

B. Key In Vitro Experimental Protocols

This assay is fundamental for determining the cytotoxic or cytostatic effects of 6-Methyl-7-oxooctanoic acid on cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of 6-Methyl-7-oxooctanoic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

This assay measures the rate of mitochondrial β-oxidation and can reveal if 6-Methyl-7-oxooctanoic acid enhances or inhibits this critical energy-producing pathway.

  • Principle: The assay quantifies the consumption of a fatty acid substrate (often a medium-chain fatty acid like octanoyl-CoA for better solubility) by cellular or tissue lysates.[6] The rate of FAO is determined by measuring the reduction of a colorimetric probe linked to the activity of FAO enzymes.

  • Protocol:

    • Cell/Tissue Lysate Preparation: Prepare lysates from cells or tissues of interest (e.g., liver, muscle) that have been treated with 6-Methyl-7-oxooctanoic acid or a vehicle control.

    • Reaction Mixture: In a 96-well plate, combine the cell lysate with a reaction buffer containing the fatty acid substrate (e.g., Octanoyl-CoA), L-carnitine, and a detection reagent.

    • Kinetic Measurement: Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the rate of the reaction.

    • Data Analysis: Calculate the rate of FAO and compare the rates between treated and control samples.

C. Data Presentation and Interpretation

The results from in vitro assays are typically quantitative and lend themselves to clear presentation in tables and graphs.

Assay Parameter Measured Example Result Interpretation
MTT AssayIC50150 µMConcentration at which 6-Methyl-7-oxooctanoic acid inhibits cell growth by 50%.
FAO Assaynmol/min/mg protein25% increase over control6-Methyl-7-oxooctanoic acid stimulates fatty acid oxidation in the tested cells.
D. Visualizing the In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_interpretation Interpretation CellCulture Cell Culture (e.g., A549) MTT MTT Assay (Cytotoxicity) CellCulture->MTT FAO FAO Assay (Metabolism) CellCulture->FAO GeneExpression qPCR (Gene Expression) CellCulture->GeneExpression CompoundPrep Prepare 6-Methyl-7-oxooctanoic acid Stock Solutions CompoundPrep->MTT CompoundPrep->FAO CompoundPrep->GeneExpression IC50 IC50 Calculation MTT->IC50 FAORate FAO Rate Determination FAO->FAORate FoldChange Gene Expression Fold Change GeneExpression->FoldChange Conclusion Elucidation of Cellular Mechanism of Action IC50->Conclusion FAORate->Conclusion FoldChange->Conclusion

Caption: Workflow for in vitro characterization of 6-Methyl-7-oxooctanoic acid.

II. In Vivo Studies: Assessing Systemic Effects and Physiological Relevance

In vivo studies are essential for understanding how a compound behaves in a complex, whole-organism system, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall physiological and potential therapeutic effects.[5] Animal models, particularly rodents, are frequently used in preclinical research due to their physiological similarities to humans.[5][7]

A. Core Objectives of In Vivo Analysis
  • Pharmacokinetics (PK): To characterize the ADME properties of 6-Methyl-7-oxooctanoic acid.

  • Metabolic Fate: To identify the major metabolites and trace the distribution of the compound in different tissues.

  • Physiological Effects: To evaluate the impact of the compound on metabolic parameters (e.g., blood glucose, lipid levels) and overall health in a living organism.

  • Efficacy in Disease Models: To test the therapeutic potential of the compound in relevant animal models of disease (e.g., metabolic syndrome, cancer).[8]

B. Key In Vivo Experimental Protocols

This study determines how the body processes 6-Methyl-7-oxooctanoic acid over time.

  • Principle: A defined dose of the compound is administered to a cohort of animals (e.g., mice or rats), and blood samples are collected at various time points to measure the concentration of the parent compound and its metabolites.

  • Protocol:

    • Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

    • Compound Administration: Administer a single dose of 6-Methyl-7-oxooctanoic acid via a relevant route (e.g., oral gavage or intravenous injection).

    • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Extract the compound and its metabolites from the plasma and quantify their concentrations using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration versus time to generate a PK curve. From this curve, calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).

This powerful technique allows for the precise tracking of the metabolic fate of 6-Methyl-7-oxooctanoic acid.

  • Principle: A stable isotope-labeled version of the compound (e.g., containing ¹³C or ²H) is synthesized and administered to animals. Tissues and biofluids are then analyzed by mass spectrometry to identify and quantify the labeled compound and its metabolites.

  • Protocol:

    • Synthesis of Labeled Compound: Synthesize 6-Methyl-7-oxooctanoic acid with a stable isotope label.

    • Animal Dosing: Administer the labeled compound to animals.

    • Tissue and Biofluid Collection: At a predetermined endpoint, collect various tissues (e.g., liver, adipose, muscle, brain) and biofluids (urine, feces, plasma).

    • Metabolite Extraction: Perform metabolite extraction from the collected samples.

    • LC-MS/MS Analysis: Analyze the extracts using high-resolution mass spectrometry to detect and identify the labeled parent compound and all its downstream metabolites.

  • Data Analysis: Map the identified labeled metabolites to known metabolic pathways to elucidate the biotransformation of 6-Methyl-7-oxooctanoic acid.

C. Data Presentation and Interpretation

In vivo data provides a systemic view of the compound's behavior.

Study Parameters Measured Example Result Interpretation
Pharmacokinetic StudyCmax, Tmax, AUC, t½Cmax: 10 µg/mL; Tmax: 1 hr; t½: 4 hrThe compound is rapidly absorbed, reaches peak plasma concentration in 1 hour, and is cleared with a half-life of 4 hours.
Isotopic Tracer StudyMetabolite identification, Tissue distributionMajor metabolite: Hydroxylated derivative; Highest concentration in the liver.The liver is the primary site of metabolism for 6-Methyl-7-oxooctanoic acid, and hydroxylation is a key metabolic pathway.
D. Visualizing the In Vivo Workflow

InVivo_Workflow cluster_prep Preparation cluster_studies Studies cluster_sampling Sampling cluster_analysis Analysis cluster_interpretation Interpretation AnimalModel Animal Model Selection (e.g., C57BL/6 Mice) CompoundAdmin Compound Administration (Oral Gavage/IV) AnimalModel->CompoundAdmin PK_Study Pharmacokinetic Study CompoundAdmin->PK_Study Tracer_Study Isotopic Tracer Study CompoundAdmin->Tracer_Study BloodSampling Serial Blood Sampling PK_Study->BloodSampling TissueCollection Tissue/Biofluid Collection (Liver, Adipose, Urine) Tracer_Study->TissueCollection LCMS_PK LC-MS Analysis of Plasma BloodSampling->LCMS_PK LCMS_Metabolite Metabolite Profiling by LC-MS/MS TissueCollection->LCMS_Metabolite Conclusion Understanding of Systemic ADME and Metabolic Fate LCMS_PK->Conclusion LCMS_Metabolite->Conclusion

Caption: Workflow for in vivo investigation of 6-Methyl-7-oxooctanoic acid.

III. A Comparative Analysis: In Vitro vs. In Vivo

The choice between in vitro and in vivo studies is not one of superiority but of suitability for the research question at hand. Often, a combination of both is required for a comprehensive understanding.

Feature In Vitro In Vivo
System Complexity Low (isolated cells or molecules)High (whole organism with interacting systems)
Control over Variables HighLow (influenced by systemic feedback)
Throughput HighLow
Cost Relatively lowHigh
Ethical Considerations MinimalSignificant (requires animal welfare oversight)
Primary Questions Answered Direct cellular effects, mechanism of action, cytotoxicitySystemic effects, ADME, overall physiological response, safety
Relevance to Human Physiology ExtrapolatedMore directly translatable, but species differences exist[7]

IV. Bridging the Gap: Integrating In Vitro and In Vivo Data

A successful research program leverages the strengths of both in vitro and in vivo models in a sequential and iterative manner.

  • In Vitro Screening and Hypothesis Generation: In vitro assays can rapidly screen for biological activity and suggest potential mechanisms. For instance, if 6-Methyl-7-oxooctanoic acid shows potent cytotoxicity against a specific cancer cell line in vitro, this provides a strong rationale for testing its anti-tumor efficacy in an in vivo cancer model.

  • Informing In Vivo Study Design: The effective concentrations identified in in vitro studies can help in estimating the dose range for initial in vivo experiments.

  • Validating In Vitro Findings: In vivo studies are crucial for validating whether the mechanisms observed in isolated cells hold true within the complex physiological context of a living organism.

  • Explaining In Vivo Observations: Conversely, unexpected in vivo results can prompt a return to in vitro models to dissect the underlying cellular and molecular events. For example, if a compound is potent in vitro but shows no efficacy in vivo, this could be due to poor absorption or rapid metabolism, which can then be investigated using in vitro metabolism assays (e.g., with liver microsomes).[9]

Conclusion

The investigation of novel compounds like 6-Methyl-7-oxooctanoic acid requires a multi-faceted approach. In vitro studies provide a foundational understanding of its direct effects on cells, while in vivo research is essential to evaluate its physiological relevance, safety, and potential as a therapeutic agent. By thoughtfully designing and integrating both types of studies, researchers can build a comprehensive profile of this and other bioactive fatty acids, paving the way for new discoveries in health and disease.

References

  • Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity - PubMed. Available at: [Link]

  • Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity | Request PDF - ResearchGate. Available at: [Link]

  • Comparison of in vivo and in vitro methods for assessing the effects of phenobarbital on the hepatic drug-metabolizing enzyme system - PubMed. Available at: [Link]

  • Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS - PMC - NIH. Available at: [Link]

  • Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC. Available at: [Link]

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  • Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC - NIH. Available at: [Link]

  • Branched-Chain Fatty Acids-An Underexplored Class of Dairy-Derived Fatty Acids - PubMed. Available at: [Link]

  • Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - Frontiers. Available at: [Link]

  • Fatty Acid Oxidation Assay - Creative Bioarray. Available at: [Link]

  • Bioactive compound and their biological activity - ResearchGate. Available at: [Link]

  • Industry view: In vitro comparative metabolism studies to identify metabolites - EFSA. Available at: [Link]

  • Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC - PubMed Central. Available at: [Link]

  • Long Chain Fatty Acid Uptake In Vivo: Comparison of [125I]-BMIPP and [3H]-Bromopalmitate - PMC - NIH. Available at: [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. Available at: [Link]

  • A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance - bevital. Available at: [Link]

  • Phytochemical profiling of the bioactive principles of Alysicarpus glumaceus (Vahl) DC. aerial parts - DergiPark. Available at: [Link]

  • Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview - Frontiers. Available at: [Link]

  • Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - ResearchGate. Available at: [Link]

  • In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks. Available at: [Link]

  • Fatty Acid Oxidation Kit - YouTube. Available at: [Link]

  • Study on the synthesis of 7-methyl-8-oxo-nonanoic acid - ResearchGate. Available at: [Link]

  • Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC. Available at: [Link]

  • The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. Available at: [Link]

  • Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - ScienceOpen. Available at: [Link]

  • Metabolism of Branched Chain Amino Acids - YouTube. Available at: [Link]

  • In Vitro and In Vivo Models of Drug Metabolism - ResearchGate. Available at: [Link]

  • A review of fatty acid oxidation disorder mouse models - PubMed - NIH. Available at: [Link]

  • US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents.
  • Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - Frontiers. Available at: [Link]

  • Combined malonic and methylmalonic aciduria - Wikipedia. Available at: [Link]

  • Mouse Models for Disorders of Mitochondrial Fatty Acid β-Oxidation | ILAR Journal. Available at: [Link]

  • Revisiting the metabolism and physiological functions of caprylic acid (C8:0) with special focus on ghrelin octanoylation - PubMed. Available at: [Link]

  • Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC - NIH. Available at: [Link]

  • Mouse models for disorders of mitochondrial fatty acid beta-oxidation - PubMed - NIH. Available at: [Link]

  • Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC. Available at: [Link]

  • 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem. Available at: [Link]

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A Senior Application Scientist's Guide to the Characterization of 6-Methyl-7-oxooctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methyl-7-oxooctanoic Acid

6-Methyl-7-oxooctanoic acid is a specialized fatty acid derivative that holds considerable interest as a structural analogue and potential precursor in the biosynthesis of biotin (Vitamin B7).[1][2][3][4] Biotin is an essential coenzyme in all domains of life, critical for a range of metabolic processes.[3][4] The core structure of 6-Methyl-7-oxooctanoic acid, featuring a seven-carbon chain with a methyl-substituted ketone, mimics key features of pimelic acid, a natural precursor in the biotin synthesis pathway.[1][2][5] This structural similarity makes its derivatives valuable tools for studying biotin biosynthesis, developing novel enzymatic inhibitors, or serving as building blocks in synthetic chemistry.

This guide provides an in-depth comparison of the analytical characterization of two primary classes of 6-Methyl-7-oxooctanoic acid derivatives: esters and amides. Understanding the distinct spectroscopic and chromatographic signatures of these derivatives is paramount for confirming their synthesis, assessing purity, and predicting their behavior in biological or chemical systems. We will explore the causality behind the choice of analytical techniques and provide validated protocols for their application.

Synthesis and Characterization Workflow

The effective characterization of novel derivatives is not a standalone process but an integral part of the synthesis workflow. The primary goal is to obtain unambiguous confirmation of the molecular structure and to quantify purity. A typical workflow involves the synthesis of the derivative from the parent carboxylic acid, followed by purification and a multi-technique analytical confirmation.

The diagram below illustrates a logical workflow for the synthesis and subsequent characterization of 6-Methyl-7-oxooctanoic acid derivatives, emphasizing the iterative nature of analysis and purification.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis start 6-Methyl-7-oxooctanoic Acid esterification Esterification (e.g., Fischer Esterification) start->esterification amidation Amidation (e.g., using DCC/DMAP) start->amidation ester_crude Crude Methyl Ester esterification->ester_crude amide_crude Crude N-benzyl Amide amidation->amide_crude purify_ester Purification (e.g., Column Chromatography) ester_crude->purify_ester purify_amide Purification (e.g., Column Chromatography) amide_crude->purify_amide nmr NMR Spectroscopy (¹H, ¹³C) purify_ester->nmr Structural Confirmation purify_amide->nmr ms Mass Spectrometry (ESI-MS) nmr->ms Molecular Weight Confirmation ir FTIR Spectroscopy ms->ir Functional Group Confirmation hplc Purity Assessment (RP-HPLC) ir->hplc Final Purity Check end_ester Pure Methyl 6-Methyl-7-oxooctanoate hplc->end_ester end_amide Pure N-benzyl 6-Methyl-7-oxooctanamide hplc->end_amide

Caption: Workflow for synthesis and characterization of derivatives.

Comparative Characterization: Ester vs. Amide Derivatives

To illustrate the characterization process, we will compare a representative methyl ester derivative (Methyl 6-methyl-7-oxooctanoate) with an N-benzyl amide derivative. The choice of these derivatives provides clear, distinguishable signals across various analytical platforms.

Key Structural Differences

The fundamental difference lies in the functional group derived from the carboxylic acid. This seemingly small change significantly alters the molecule's electronic environment, polarity, and hydrogen-bonding capability, all of which are detectable by spectroscopic and chromatographic methods.

Caption: Comparison of Ester and Amide derivative structures.

Spectroscopic Data Comparison

The most powerful tools for unambiguous structure elucidation are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.[6]

Technique Parameter Methyl Ester Derivative (Expected) N-benzyl Amide Derivative (Expected) Rationale for Difference
¹H NMR Key Chemical Shifts (δ, ppm)~3.67 (s, 3H, -OCH₃)~2.30 (t, 2H, -CH₂COO)~7.30 (m, 5H, Ar-H)~4.40 (d, 2H, -NHCH₂Ar)~6.50 (br s, 1H, -NH)~2.20 (t, 2H, -CH₂CONH)The ester's sharp singlet at ~3.67 ppm is a hallmark of the methoxy group. The amide shows aromatic protons and a characteristic downfield shift for the methylene group attached to the nitrogen. The amide proton (-NH) is often broad.
¹³C NMR Key Chemical Shifts (δ, ppm)~174.0 (-COO-)~51.5 (-OCH₃)~209.0 (-C=O, ketone)~172.5 (-CONH-)~43.5 (-NHCH₂-)~128.0s (Ar-C)~209.5 (-C=O, ketone)The carbonyl carbon of the ester is typically more deshielded (further downfield) than the amide carbonyl. The additional aromatic and benzylic carbons provide a distinct fingerprint for the amide.
FTIR Key Stretching Frequencies (cm⁻¹)~1735 (C=O, ester)~1715 (C=O, ketone)~1170 (C-O, ester)~3300 (N-H stretch)~1645 (C=O, Amide I)~1550 (N-H bend, Amide II)~1715 (C=O, ketone)The ester C=O stretch is at a higher frequency than the amide's. The amide is uniquely identified by the N-H stretch and the two characteristic "Amide" bands.
MS (ESI+) [M+H]⁺ (m/z)187.13 (for C₁₀H₁₈O₃)278.18 (for C₁₆H₂₃NO₂)The mass-to-charge ratio directly reflects the molecular formula. The addition of the benzylamine moiety instead of methanol results in a predictable mass increase.

Note: NMR and IR values are estimations based on standard chemical shift and frequency tables for analogous structures.[7][8][9][10]

Validated Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are standard procedures for the characterization of small organic molecules.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without having interfering signals in the regions of interest.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Insert the tube into the NMR spectrometer.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Acquire a ¹H spectrum using a standard pulse program (e.g., zg30). Key parameters include a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (D1=2s) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized derivative.

Procedure:

  • System Preparation:

    • Mobile Phase: Prepare a filtered and degassed mobile phase suitable for reverse-phase chromatography. A common gradient system is:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the derivative in the mobile phase (or a compatible solvent like Acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL.

  • Injection and Analysis:

    • Inject 10 µL of the sample.

    • Run a linear gradient (e.g., from 5% B to 95% B over 20 minutes).

    • Detect the eluting compounds using a UV detector, typically at 210 nm (for the carbonyl/amide bonds) and 254 nm (if aromatic).

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A pure compound should exhibit a single major peak.

Conclusion

The successful characterization of 6-Methyl-7-oxooctanoic acid derivatives relies on a multi-faceted analytical approach. While techniques like FTIR and Mass Spectrometry are essential for confirming functional groups and molecular weight, NMR spectroscopy remains the gold standard for unambiguous structural determination.[6][11][12] As demonstrated by the comparison between an ester and an amide derivative, each class of compound yields a unique and predictable spectroscopic fingerprint. Chromatographic methods like HPLC are indispensable for the final, quantitative assessment of purity, a critical parameter for any downstream application, from biochemical assays to synthetic transformations.[13] By employing these validated protocols, researchers can confidently synthesize and verify the integrity of novel derivatives for their specific research needs.

References

  • ResearchGate. (2015). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Available from: [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]

  • NIST. Octanoic acid, TMS derivative. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 7-Methyl-6-oxooctanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Available from: [Link]

  • Lin, S., & Cronan, J. E. (2011). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. Molecular BioSystems. Available from: [Link]

  • SpectraBase. Octanoic acid. Available from: [Link]

  • PubMed. (2014). Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway. Available from: [Link]

  • National Institutes of Health. (2022). NMR-Based Metabolomic Analysis for the Effects of α-Ketoglutarate Supplementation on C2C12 Myoblasts in Different Energy States. PMC. Available from: [Link]

  • NIST. Octanoic acid. NIST Chemistry WebBook. Available from: [Link]

  • ACS Publications. (1983). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. Available from: [Link]

  • Ataman Kimya. 7-METHYLOCTANOIC ACID. Available from: [Link]

  • ResearchGate. (2017). FTIR spectra of octanoic acid, aminodiol with octanoic acid, and aminodiol with trifluoroacetic acid. Available from: [Link]

  • National Institutes of Health. (2010). Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway. PMC. Available from: [Link]

  • MOspace. H1-NMR characterization of starting material keto-ester. University of Missouri. Available from: [Link]

  • PubChem. Methyl 7-oxooctanoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Biotin. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. Biotin. PMC. Available from: [Link]

  • PubChem. 7-Oxooctanoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

Benchmarking Analytical Architectures for Oxo-Fatty Acid Profiling: GC-NCI-MS vs. Charge-Tagged LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of oxo-fatty acids (OFAs), particularly 5-oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid), represents a significant analytical challenge due to their low physiological abundance (picogram/mL range), isomeric complexity, and thermal instability. While Gas Chromatography-Mass Spectrometry (GC-MS) with electron capture negative ionization (ECNI) has historically served as the structural gold standard, it is labor-intensive and prone to artifact formation.

This guide benchmarks the classical GC-NCI-MS approach against the modern Charge-Tagged Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Our comparative analysis identifies LC-MS/MS utilizing Girard T (GT) derivatization as the superior architecture for high-throughput drug development and biological profiling, offering a 100-fold sensitivity enhancement over direct analysis and eliminating thermal degradation risks.

Part 1: The Biological & Analytical Challenge

Oxo-fatty acids are potent lipid mediators derived from polyunsaturated fatty acids (PUFAs).[1] The most prominent, 5-oxo-ETE , is synthesized from Arachidonic Acid via the 5-Lipoxygenase (5-LOX) pathway and subsequent oxidation by 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2]

Why Profiling is Difficult:

  • Isomeric Overlap: The position of the ketone group (e.g., 5-oxo vs. 12-oxo vs. 15-oxo) dictates biological function. Mass spectrometry alone cannot distinguish these isomers without rigorous chromatographic separation.

  • Thermal Instability: The conjugated ketone structure is labile. High temperatures in GC injectors can cause dehydration or rearrangement if the molecule is not chemically "locked."

  • Ionization Efficiency: In standard LC-MS negative mode (ESI-), oxo-fatty acids ionize poorly compared to their carboxylated precursors, leading to high limits of detection (LOD).

Visualization: The 5-oxo-ETE Biosynthetic Pathway

The following diagram illustrates the enzymatic cascade required to generate 5-oxo-ETE, highlighting the NADP+-dependent oxidation step which is the target of analytical monitoring.

G AA Arachidonic Acid HpETE 5-HpETE AA->HpETE Oxygenation HETE 5-HETE HpETE->HETE Reduction OxoETE 5-oxo-ETE (Target Analyte) HETE->OxoETE Oxidation LOX 5-LOX LOX->AA HEDH 5-HEDH (NADP+ dependent) HEDH->HETE

Figure 1: Biosynthetic pathway of 5-oxo-ETE from Arachidonic Acid.[1] The conversion from 5-HETE to 5-oxo-ETE is reversible but favors oxidation under oxidative stress conditions.

Part 2: Methodological Benchmarking

Method A: GC-NCI-MS (The Structural Validator)

Mechanism: This method relies on a two-step derivatization. First, PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) reacts with the ketone group to form a PFB-oxime. Second, the carboxyl/hydroxyl groups are capped with TMS (trimethylsilyl) or methyl esters.

  • Ionization: Electron Capture Negative Ionization (ECNI). The fluorine atoms on the PFB tag capture low-energy electrons efficiently, generating a stable [M-PFB]- anion.

  • Pros: Unmatched structural information; excellent chromatographic resolution of isomers on capillary columns.

  • Cons: Lengthy sample prep (3+ hours); requires moisture-free conditions; thermal degradation still possible in the injector port.

Method B: LC-ESI-MS/MS with Charge-Tagging (The High-Sensitivity Workhorse)

Mechanism: Instead of analyzing OFAs in negative mode (which is noisy and insensitive for ketones), this method uses Girard T (GT) reagent . GT reacts with the ketone to attach a permanent quaternary ammonium group.

  • Ionization: Electrospray Ionization Positive Mode (ESI+).

  • The "Charge-Tag" Effect: The permanent positive charge drastically increases ionization efficiency. It shifts the analyte mass to a "cleaner" region of the spectrum and allows for specific neutral loss fragmentation (loss of trimethylamine, -59 Da) in MS/MS.

  • Pros: 10-100x sensitivity gain over direct LC-MS; no thermal degradation; amenable to 96-well plate automation.

  • Cons: Requires removal of excess derivatizing reagent to prevent source contamination.

Comparative Data Summary
FeatureGC-NCI-MS (PFBHA/TMS)Direct LC-MS/MS (ESI-)Charge-Tagged LC-MS/MS (Girard T)
Limit of Detection (LOD) ~0.5 - 1.0 fmol~50 - 100 fmol< 5.0 fmol
Sample Volume 0.5 - 1.0 mL0.1 - 0.2 mL0.05 - 0.1 mL
Throughput Low (30 min run + 3h prep)High (10 min run)High (12 min run + 1h prep)
Thermal Stability Moderate (Risk of artifacting)ExcellentExcellent
Specificity High (Chromatographic)ModerateHigh (MRM Transitions)
Primary Use Case Structural ConfirmationGeneral ProfilingQuantification in Biofluids

Part 3: Detailed Protocol – Charge-Tagged LC-MS/MS

Recommended for Drug Development & Clinical Research

This protocol utilizes Girard T (GT) derivatization to "lock" the ketone structure and introduce a permanent positive charge, enabling ultra-sensitive detection in ESI+ mode.

Reagents & Standards
  • Internal Standard (IS):

    
    -5-oxo-ETE (or 
    
    
    
    -5-HETE if oxo-standard unavailable).
  • Derivatizing Reagent: Girard T reagent (Trimethylaminoacetohydrazide chloride).[3][4]

  • Solvent: Methanol (LC-MS grade), Glacial Acetic Acid.

Sample Preparation & Extraction
  • Extraction: Aliquot 100 µL of plasma/cell supernatant. Add 10 µL IS (10 ng/mL).

  • Precipitation: Add 300 µL ice-cold acetonitrile (ACN) to precipitate proteins. Vortex for 30s. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen (

    
    ).
    
Derivatization Reaction (The Critical Step)
  • Causality: The reaction requires an acidic catalyst to protonate the carbonyl oxygen, facilitating the nucleophilic attack by the hydrazine group of Girard T.

  • Reconstitution: Redissolve the dried residue in 100 µL of Methanolic Girard T solution (10 mg/mL GT in Methanol containing 10% Glacial Acetic Acid).

  • Incubation: Seal vial and incubate at Room Temperature for 60 minutes in the dark.

    • Note: Unlike PFBHA (GC-MS), GT reacts mildly. Avoid high heat to prevent isomerization of the double bonds.

  • Quenching: Evaporate the solvent under

    
     to remove acetic acid (crucial to protect the LC column). Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Source: ESI Positive Mode.

  • MRM Transitions (Specific to GT-derivatives):

    • 5-oxo-ETE-GT: Precursor m/z ~432.3

      
       Product m/z 373.3 (Neutral loss of Trimethylamine, -59 Da).
      
    • Note: The specific transition allows for high signal-to-noise ratio as the neutral loss of the tag is highly favored.

Visualization: Analytical Workflow

Workflow Sample Biological Sample (Plasma/Cell Media) Extraction Protein Precipitation (ACN/MeOH) Sample->Extraction Dry N2 Evaporation Extraction->Dry Deriv Girard T Derivatization (10% Acetic Acid, 1h, RT) Dry->Deriv Residue LC LC Separation (C18 Reverse Phase) Deriv->LC Charge-Tagged Analytes MS ESI(+) MS/MS (MRM: Neutral Loss -59Da) LC->MS

Figure 2: Optimized workflow for Charge-Tagged LC-MS/MS profiling of oxo-fatty acids.

References

  • Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Wang, Y., et al. (2012). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry.

  • Kushnir, M. M., et al. (2005). Liquid chromatography-tandem mass spectrometry for the analysis of oxysterols and related compounds. Mass Spectrometry Reviews.

  • Murphy, R. C., et al. (2005). Mass spectrometric analysis of lipid mediators. Prostaglandins & Other Lipid Mediators. (Contextual citation for general lipidomics methodologies).
  • Yamashita, R., et al. (2020). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research.

Sources

Definitive Guide: Confirming the Identity of 6-Methyl-7-oxooctanoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the analysis of complex biological matrices (e.g., Pelargonium sidoides root extracts, fermentation broths, or biofluids), 6-Methyl-7-oxooctanoic acid presents a distinct analytical challenge. It is frequently confused with its positional isomer, 7-methyl-6-oxooctanoic acid , and other keto-acid metabolites.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for sensitivity, it often fails to resolve these positional isomers due to identical molecular weights (


) and similar fragmentation patterns.

This guide establishes a multi-modal verification protocol. We prioritize Nuclear Magnetic Resonance (NMR) for absolute structural confirmation (when isolation is possible) and GC-MS with double-derivatization for sensitive identification in complex mixtures.

Structural Analysis & The "Smoking Gun"

Before selecting a method, one must understand the structural "fingerprints" that distinguish 6-Methyl-7-oxooctanoic acid from its isomers.

The Target Molecule vs. The Common Imposter
Feature6-Methyl-7-oxooctanoic acid (Target)7-Methyl-6-oxooctanoic acid (Isomer)
Structure Octanoic backbone. Ketone at C7 . Methyl at C6.[1]Octanoic backbone. Ketone at C6 . Methyl at C7.[1][2]
Terminal Group Acetyl group (

) at the tail.
Isopropyl ketone (

).
Key NMR Signal Singlet (

) for the terminal methyl (C8).
Doublet (

) for the terminal methyls (C8/C9).
Fragmentation McLafferty rearrangement favors acetyl loss.McLafferty rearrangement favors isopropyl loss.

Method 1: NMR Spectroscopy (The Gold Standard)

If you can isolate


 of the compound, NMR is the only method that provides indisputable structural proof without reference standards.
Experimental Protocol: 1H NMR
  • Solvent: Dissolve the isolated fraction in

    
     of 
    
    
    
    (Chloroform-d) or
    
    
    (Methanol-d4).
  • Instrument:

    
     or higher recommended.
    
  • Acquisition: 64 scans minimum to resolve minor splitting.

Data Interpretation (The Decision Criteria)

Look specifically at the methyl region (


) .
  • Confirmation of 6-Methyl-7-oxo: You must observe a sharp singlet corresponding to the terminal methyl group adjacent to the ketone (C8). This singlet typically appears between 2.10 – 2.20 ppm .

  • Rejection (Identification of 7-Methyl-6-oxo): If you see a doublet (integrating to 6H if isopropyl, or 3H if linear branch) in the 1.0 – 1.2 ppm range, you have the isomer.

Method 2: GC-MS with Double Derivatization (Recommended for Mixtures)

Direct injection of keto-acids into GC is fatal due to thermal instability and keto-enol tautomerism, leading to peak tailing. Double derivatization is mandatory.

The Protocol: Methoximation + Silylation

This two-step process "locks" the ketone as a methoxime (preventing enolization) and protects the carboxylic acid as a silyl ester (increasing volatility).[3]

Step-by-Step Methodology:
  • Lyophilization: Ensure the sample is completely dry. Water destroys silylation reagents.

  • Step 1 (Methoximation):

    • Add

      
       of Methoxyamine Hydrochloride (MeOx)  in Pyridine (
      
      
      
      ).
    • Incubate at 60°C for 60 minutes .

    • Mechanism:[4][5][6] Converts the C7 ketone into a stable oxime (

      
      ).
      
  • Step 2 (Silylation):

    • Add

      
       of MSTFA  (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
      
    • Incubate at 40°C for 30 minutes .

    • Mechanism:[4][5][6] Converts the carboxylic acid (

      
      ) and any enols to TMS esters/ethers.
      
  • Analysis: Inject

    
     into GC-MS (Splitless).
    
GC-MS Parameters:
  • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

  • Temp Program:

    
     (2 min) 
    
    
    
    (5 min).
  • Ion Source: Electron Impact (EI), 70 eV.

Interpretation:
  • 6-Methyl-7-oxooctanoic acid (Derivatized): Look for the diagnostic fragment m/z 43 (Acetyl group) and the molecular ion shift corresponding to the MeOx-TMS derivative.

  • Note: Methoximation creates syn and anti isomers, often resulting in two distinct peaks for the same compound. Do not mistake these for impurities.

Method 3: UHPLC-QTOF-MS (High Throughput Screening)

For rapid screening of crude extracts without derivatization.

Experimental Protocol:
  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Ionization: ESI Negative Mode (Carboxylic acids ionize better in negative mode).

Data Comparison Table
ParameterGC-MS (EI, Derivatized)LC-MS/MS (ESI-)
Selectivity High (Chromatographic resolution of isomers is superior).Medium (Isomers often co-elute on C18).
Sensitivity High (pg range).Very High (fg range).
Structural Info Excellent (Fingerprint fragmentation).Good (MS/MS transitions).
Throughput Low (Requires 2-step prep).High (Dilute and shoot).
Primary Use Confirmation & Identity. Quantification.

Decision Matrix & Workflow

Use the following logic flow to determine the correct analytical path for your sample.

AnalysisWorkflow Sample Complex Mixture (e.g., Plant Extract) Abundance Is Analyte Abundant? (>0.5 mg isolatable) Sample->Abundance NMR Method A: 1H NMR (Structural Gold Standard) Abundance->NMR Yes Trace Trace Analysis Required Abundance->Trace No ResultNMR Look for: Singlet @ 2.1 ppm (Target) Doublet @ 1.1 ppm (Isomer) NMR->ResultNMR Prep Sample Prep: Lyophilize -> MeOx -> MSTFA Trace->Prep Identification Needed LCMS Method C: LC-MS/MS Targeted Quantification Trace->LCMS Routine Quant Needed GCMS Method B: GC-MS (EI) Identify via Fragmentation Prep->GCMS ResultGC Look for: Syn/Anti Double Peaks m/z 43 Fragment GCMS->ResultGC

Figure 1: Analytical decision matrix for keto-acid identification. Select NMR for absolute structure or GC-MS for sensitive isomer differentiation.

References

  • Kolodziej, H. (2011). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo®. Phytomedicine, 14(SVI), 9-17.

  • Schötz, K., & Noldner, M. (2007). Mass spectroscopic characterization of oligomeric proanthocyanidins derived from Pelargonium sidoides roots. Phytochemical Analysis, 18, 305-313.

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.

  • PubChem Database. (2023). 7-methyl-6-oxooctanoic acid (Isomer Comparison). National Library of Medicine.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Methyl-7-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 6-Methyl-7-oxooctanoic acid. However, a foundational pillar of scientific excellence is the responsible management of the entire chemical lifecycle, from procurement to disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 6-Methyl-7-oxooctanoic acid, ensuring the protection of both laboratory personnel and the environment.

The procedural guidance herein is built upon established principles of chemical safety and waste management, drawing from authoritative sources and data on structurally analogous compounds to ensure a robust and cautious approach.

Section 1: Hazard Identification & Risk Assessment

The primary anticipated hazards are based on functional group chemistry—the carboxylic acid moiety is often associated with corrosive or irritant properties, and short-chain organic acids can pose environmental risks.

Hazard Class & Category Hazard Statement Basis of Assessment (Analogous Compound) GHS Pictogram
Skin Corrosion/Irritation, Cat. 2H315: Causes skin irritation7-Oxooctanoic acid[1], 6-Methyloctanoic acid[2]
ngcontent-ng-c2307461527="" class="ng-star-inserted">
Serious Eye Damage/Irritation, Cat. 1/2H318/H319: Causes serious eye damage/irritation6-Methyloctanoic acid[2], 7-Oxooctanoic acid[1]

Specific Target Organ Toxicity (Single Exposure), Cat. 3H335: May cause respiratory irritation7-Oxooctanoic acid[1], 6-Methyloctanoic acid[2]

Hazardous to the Aquatic Environment, Chronic, Cat. 3H412: Harmful to aquatic life with long lasting effectsOctanoic acidNone for this classification

Causality of Hazards :

  • Skin/Eye Irritation : The carboxylic acid group can act as a proton donor and disrupt cell membranes, leading to irritation or corrosive damage upon contact.

  • Respiratory Irritation : Inhalation of aerosols or dusts can irritate the mucous membranes of the respiratory tract.

  • Aquatic Toxicity : While many short-chain fatty acids are biodegradable, their introduction into aquatic ecosystems can alter pH and exert toxic effects on organisms before degradation occurs[3].

Based on this assessment, 6-Methyl-7-oxooctanoic acid must be handled as a hazardous substance requiring dedicated disposal procedures. It is not a candidate for drain disposal.

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Engineering controls and PPE are the first lines of defense. The causality is simple: prevent contact and inhalation to mitigate the risks identified above.

Core PPE Requirements :

  • Eye Protection : Use chemical safety goggles and a face shield, as approved by standards like NIOSH (US) or EN 166 (EU)[4]. The risk of serious eye damage necessitates this level of protection.

  • Hand Protection : Wear chemically impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices[4].

  • Body Protection : A standard laboratory coat is required. For larger quantities or potential for splashing, a chemically resistant apron is recommended.

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing vapors, mists, or dusts[1][4].

Section 3: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup :

  • Evacuate & Secure : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab. Remove all sources of ignition[1].

  • Don Appropriate PPE : Before approaching the spill, don the full PPE described in Section 2.

  • Contain the Spill :

    • For Liquids : Cover with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent[3]. Do not use combustible materials like paper towels as the primary absorbent.

    • For Solids : Gently sweep up the material to avoid creating dust. Use spark-proof tools if there is any fire risk[1].

  • Collect Waste : Carefully scoop the absorbed material or swept solids into a suitable, sealable container for hazardous waste disposal[3][4].

  • Decontaminate Area : Clean the spill area with a suitable solvent or detergent, followed by water. Collect all cleaning materials and rinsate as hazardous waste.

  • Label & Dispose : Label the waste container clearly as "Hazardous Waste: 6-Methyl-7-oxooctanoic acid spill debris" and manage it according to the procedures in Section 5.

Section 4: Waste Segregation & Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program. The goal is to prevent unintentional and dangerous chemical reactions and to ensure the waste is directed to the correct final disposal facility.

Waste Disposal Decision Workflow

G Disposal Decision Workflow for 6-Methyl-7-oxooctanoic acid Start Waste Generated (6-Methyl-7-oxooctanoic acid) Is_Empty Is it an empty container? Start->Is_Empty Evaluate Waste Type Is_Unused Is it unused/off-spec pure chemical? Is_Empty->Is_Unused No Triple_Rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. Is_Empty->Triple_Rinse Yes Is_Contaminated Is it contaminated labware (gloves, wipes, glassware)? Is_Unused->Is_Contaminated No Solid_Waste Collect in a labeled, sealed container for 'Solid Hazardous Waste'. Is_Unused->Solid_Waste Yes (Solid) Liquid_Waste Collect in a labeled, sealed container for 'Liquid Hazardous Waste'. Note pH and components. Is_Unused->Liquid_Waste Yes (Liquid) Is_Solution Is it a dilute aqueous solution? Is_Contaminated->Is_Solution No Is_Contaminated->Solid_Waste Yes Is_Solution->Liquid_Waste Yes Deface_Label Deface original label. Mark as 'Empty'. Triple_Rinse->Deface_Label Trash Dispose of container in regular trash. Deface_Label->Trash EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS). Solid_Waste->EHS_Pickup Liquid_Waste->EHS_Pickup

Sources

Technical Guide: Operational Safety & PPE for 6-Methyl-7-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

The Critical Hazard: 6-Methyl-7-oxooctanoic acid (CAS 99183-34-3) is a medium-chain keto acid. While often handled casually in small quantities, its structural analogs (e.g., octanoic acid) are classified as Skin Corrosion 1C and Eye Damage 1 (H314/H318).

The Scientist's Perspective: Do not let the "organic acid" label fool you into complacency. The lipophilic tail (C8 chain) allows this compound to penetrate the lipid bilayer of the skin and cell membranes more effectively than short-chain mineral acids, potentially delivering protons (H+) to deep tissue layers. Standard safety glasses are insufficient. Irreversible corneal opacity can occur upon direct contact.

PPE Specification Matrix

This system is designed to prevent exposure, not just mitigate it.

PPE ComponentSpecificationRationale (The "Why")
Eye Protection Indirect-Vented Chemical Goggles (ANSI Z87.1+)Critical: Safety glasses leave gaps. Liquid splashes of lipophilic acids track along skin/sweat lines. Goggles provide the necessary seal against corrosive injury (H318).
Hand Protection Nitrile Rubber (Minimum 0.11 mm / 5 mil)Latex degrades rapidly against organic acids. Nitrile offers superior chemical resistance to medium-chain aliphatic acids.
Glove Technique Double-Gloving Protocol Outer glove acts as the sacrificial barrier. Inner glove maintains sterility and safety during doffing.
Respiratory Fume Hood (Face Velocity: 80–100 fpm)Inhalation of vapors (H335) causes respiratory tract inflammation. If hood is unavailable, use a half-face respirator with OV/P100 cartridges .
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Standard coats absorb liquids. A rubberized or Tyvek apron is required for handling volumes >50 mL to prevent soak-through to skin.

Glove Permeation & Selection Logic

Trust but Verify. Relying on generic "chemical resistance" charts is dangerous. We prioritize Breakthrough Time (how long until the chemical reaches the skin) over Degradation (physical changes to the glove).

Comparative Resistance Data (Estimated for C8-Acids)

Data synthesized from octanoic acid analog studies.

MaterialThicknessEst. Breakthrough TimeRatingRecommendation
Natural Latex 0.12 mm< 10 MinutesPoor DO NOT USE. Rapid swelling and permeation.
Standard Nitrile 0.11 mm> 60 MinutesGood Standard Use. Change immediately upon splash.
Thick Nitrile 0.20 mm> 240 MinutesExcellent Recommended for preparative scale (>100mL).
Neoprene 0.30 mm> 480 MinutesSuperior Use for spill cleanup or bulk transfer.

Operational Rule: If you see a "glossy" texture change on your nitrile glove, permeation is already occurring at the molecular level. Change gloves immediately.

Operational Workflow: From Storage to Disposal

This workflow visualizes the "Critical Control Points" (CCPs) where safety failures most often occur.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Termination Start Remove from Storage (Cool, Dry Place) Check Inspect Container Integrity (Check for crystallization) Start->Check Visual Check Hood Transfer to Fume Hood (Sash < 18 inches) Check->Hood Transport Weigh Weighing/Aliquot (Avoid metal spatulas - Corrosive) Hood->Weigh PPE: Goggles ON Solub Solubilization (Add Acid to Solvent, never reverse) Weigh->Solub Slow Addition Waste Segregate Waste (Organic Acid Stream) Solub->Waste Excess Reagent Decon Decontaminate Surface (Sodium Bicarbonate Wash) Solub->Decon Spills/Drips

Figure 1: Operational Safety Workflow. Note the Critical Control Point at "Solubilization" – exothermic heat may generate vapors, necessitating hood use.

Emergency Response Protocols

Self-Validating System: Memorize the "Neutralize & Dilute" principle.

Scenario A: Ocular Exposure (The Highest Risk)
  • Immediate Action: Do not hesitate. Force eyelids open.

  • Flush: Use an eyewash station for a minimum of 15 minutes .

  • Validation: The pH of the eye surface must return to 7.4. Use pH paper to test the cul-de-sac of the eye after flushing if medical help is delayed.

  • Medical: Transport to ER immediately. Mention "Corrosive Organic Acid" (H318).

Scenario B: Skin Contact
  • Remove: Doff contaminated clothing/gloves immediately.[1]

  • Wash: Rinse with tepid water and soap. Do not use organic solvents (ethanol/acetone) to clean the skin; this will dissolve the lipid layer and drive the acid deeper into the tissue.

  • Neutralize: For minor irritation after washing, a topical calcium gluconate gel (often used for HF, but soothing for general acid burns) or simple cool compress can be applied while seeking medical advice.

Waste Disposal Strategy

Improper disposal of keto acids can lead to unexpected reactivity in waste drums.

  • Segregation: Dispose of in the Organic Acid waste stream.

  • Incompatibility: NEVER mix with:

    • Oxidizers (Peroxides, Nitric Acid) -> Risk of violent gas evolution.

    • Strong Bases (Sodium Hydroxide) -> Exothermic reaction may pressurize the container.

  • Labeling: Clearly mark the tag with "6-Methyl-7-oxooctanoic acid" and "Corrosive/Irritant."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 151075, 6-Methyl-7-oxooctanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Octanoic Acid (Structural Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Personal Protective Equipment.[2] Retrieved from [Link]

Sources

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